molecular formula C10H12Cl3O2PS B1683238 Trichloronat CAS No. 327-98-0

Trichloronat

Cat. No.: B1683238
CAS No.: 327-98-0
M. Wt: 333.6 g/mol
InChI Key: ANIAQSUBRGXWLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trichloronat ( 327-98-0) is an organophosphate compound with the molecular formula C₁₀H₁₂Cl₃O₂PS and a molecular weight of 333.6 g·mol⁻¹ . It is characterized as an amber-colored, odorless liquid . Historically used as a non-systemic insecticide to control soil pests and vegetable fly larvae, it is now considered obsolete and is not approved for use in many jurisdictions, including the European Union and the United States . Its primary research value lies in the field of toxicology and environmental science, where it is studied as a reference compound for its mechanism of action and environmental impact . The mode of action of this compound is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system, which is a characteristic of organophosphate insecticides . It is classified in Insecticide Resistance Class 1B by the IRAC . Exposure studies indicate it is highly toxic, with an acute oral LD₅₀ of 15-37.5 mg/kg in rats and 12.0 mg/kg in birds . It is a persistent compound in the environment, with a typical soil DT₅₀ (time for 50% degradation) of 139-180 days . This product is intended for research and analytical purposes only. It is not for diagnostic, therapeutic, or any other personal use. All handling must be performed by trained professionals in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethoxy-ethyl-sulfanylidene-(2,4,5-trichlorophenoxy)-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl3O2PS/c1-3-14-16(17,4-2)15-10-6-8(12)7(11)5-9(10)13/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANIAQSUBRGXWLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(CC)OC1=CC(=C(C=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl3O2PS
Record name TRICHLORONATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5227
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9038420
Record name Trichloronat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9038420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Trichloronate appears as amber liquid. Used as a non-systemic insecticide. Not sold in the U.S or Canada. Not registered as a pesticide in the U.S. (EPA, 1998), Amber liquid; Formulated as emulsifiable concentrate, granules, or seed dressing powder; [HSDB] Liquid; [Aldrich MSDS]
Record name TRICHLORONATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5227
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Trichloronate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1142
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

226 °F at 0.01 mmHg (EPA, 1998), 108 °C @ 0.01 MM HG
Record name TRICHLORONATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5227
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TRICHLORONATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1719
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

IN WATER: 50 MG/L @ 20 °C; GREATER THAN 1.2 KG/KG DICHLOROMETHANE, PROPAN-2-OL, SOL IN ACETONE, ALCOHOL, AROMATIC SOLVENTS, KEROSENE & CHLORINATED HYDROCARBONS, Slightly soluble in mineral oils, Water solubility = 0.59 mg/l at 20 °C.
Record name TRICHLORONATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1719
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.365 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.365 @ 20 °C/4 °C
Record name TRICHLORONATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5227
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TRICHLORONATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1719
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.000015 [mmHg], Vapor pressure = 2X10-5 mm Hg at 20 °C, 1.5X10-5 mm Hg at 20 °C
Record name Trichloronate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1142
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name TRICHLORONATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1719
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

AMBER COLORED LIQUID

CAS No.

327-98-0
Record name TRICHLORONATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5227
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Trichloronate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=327-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trichloronat [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000327980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trichloronat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9038420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trichloronat
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.752
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRICHLORONAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55228MJ5QM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TRICHLORONATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1719
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Trichloronat synthesis pathway and starting materials

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the synthesis of Trichloronat, an organophosphate insecticide, reveals a multi-step process involving the preparation of key precursors followed by their condensation. This guide provides a technical overview of the synthetic pathway, experimental methodologies, and relevant quantitative data for researchers and professionals in drug development and chemical synthesis.

Synthesis Pathway Overview

The synthesis of this compound, chemically known as O-ethyl O-2,4,5-trichlorophenyl ethylphosphonothioate, proceeds through two primary precursor synthesis routes followed by a final condensation reaction. The key precursors are 2,4,5-trichlorophenol (B144370) and ethylphosphonothioic dichloride.

Starting Materials

The primary starting materials for the synthesis of this compound are:

Experimental Protocols

Synthesis of 2,4,5-Trichlorophenol

A common method for the synthesis of 2,4,5-trichlorophenol is through the diazotization of 2,4,5-trichloroaniline followed by a Sandmeyer-type reaction.

Procedure:

  • Dissolve 930 g of 2,4,5-trichloroaniline in 7920 g of a 30% sulfuric acid solution.

  • Cool the mixture to approximately 8°C.

  • Slowly add a solution of 460 g of sodium nitrite (B80452) in 1500 mL of water while maintaining the temperature at 8°C to form the diazonium salt.

  • In a separate reaction vessel, prepare a solution of 615 g of copper(II) sulfate (B86663) pentahydrate in 2200 g of 30% sulfuric acid and heat it to 80°C.

  • Add the previously prepared diazonium salt solution dropwise to the hot copper sulfate solution.

  • After the addition is complete, maintain the reaction mixture at temperature to ensure the reaction goes to completion, monitored by gas chromatography.

  • Cool the reaction mixture and extract the product with dichloroethane.

  • The organic extract is then concentrated by rotary evaporation to yield 2,4,5-trichlorophenol as a pale yellow solid.[1]

Synthesis of Ethylphosphonothioic Dichloride

Ethylphosphonothioic dichloride can be prepared from ethylphosphonic dichloride by reaction with a sulfurizing agent such as tetraphosphorus (B14172348) decasulfide.

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, charge ethylphosphonic dichloride and tetraphosphorus decasulfide under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux with stirring for approximately 6 hours, with the liquid temperature maintained at 180–190°C.

  • After cooling to room temperature, the product is isolated by distillation under reduced pressure.

Synthesis of this compound (O-ethyl O-2,4,5-trichlorophenyl ethylphosphonothioate)

The final step involves the reaction of 2,4,5-trichlorophenol with ethylphosphonothioic dichloride, followed by esterification with ethanol.[2] A plausible route involves the formation of an intermediate before the final product.

Procedure:

  • React ethylphosphonothioic dichloride with one equivalent of ethanol in the presence of a base to form O-ethyl ethylphosphonothioic chloride.

  • In a separate vessel, dissolve 2,4,5-trichlorophenol in a suitable solvent and treat it with a base (e.g., sodium hydroxide) to form the sodium salt (sodium 2,4,5-trichlorophenoxide).

  • React the O-ethyl ethylphosphonothioic chloride with the sodium 2,4,5-trichlorophenoxide. The reaction is typically carried out in an inert solvent.

  • After the reaction is complete, the mixture is washed to remove inorganic salts, and the solvent is removed under reduced pressure.

  • The crude product is then purified, for example, by vacuum distillation, to yield this compound.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of the 2,4,5-trichlorophenol precursor.

ReactantMolar Mass ( g/mol )Amount (g)MolesProductMolar Mass ( g/mol )Yield (g)Purity (%)Molar Yield (%)
2,4,5-Trichloroaniline196.469304.732,4,5-Trichlorophenol197.457069775.8

Synthesis Pathway Diagram

Trichloronat_Synthesis A 2,4,5-Trichloroaniline G 2,4,5-Trichlorophenol A->G Diazotization & Sandmeyer Reaction [1] B NaNO2 / H2SO4 C CuSO4 D Ethylphosphonic dichloride H Ethylphosphonothioic dichloride D->H Sulfurization E P4S10 F Ethanol I O-Ethyl ethylphosphonothioic chloride J This compound G->J Condensation H->I Esterification I->J

Caption: Synthesis pathway of this compound from its precursors.

References

An In-depth Technical Guide to the Chemical Structure and Isomeric Forms of Trichloronat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, isomeric forms, and related physicochemical properties of the organophosphate insecticide, Trichloronat. The document includes available quantitative data on its enantiomers, detailed experimental protocols for its synthesis and chiral separation, and a visualization of its isomeric relationship.

Chemical Structure and Properties of this compound

This compound, with the IUPAC name O-Ethyl O-(2,4,5-trichlorophenyl) ethylphosphonothioate, is a non-systemic acetylcholinesterase (AChE) inhibitor.[1] It has been used to control soil pests and the larvae of vegetable flies.[2] Commercial formulations of this compound are typically supplied as a racemic mixture.[1]

The fundamental chemical and physical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 327-98-0[2][3][4][5]
Molecular Formula C₁₀H₁₂Cl₃O₂PS[2][3][4][5]
Molecular Weight 333.60 g/mol [2][3][4]
Appearance Amber-colored liquid[2]
IUPAC Name O-Ethyl O-(2,4,5-trichlorophenyl) ethylphosphonothioate[1][2][6]
Synonyms Trichloronate, Phytosol, Agrisil, Agritox, BAY 37289, Fenophosphon[1][3][4][7]
Water Solubility 0.88 mg/L at 20°C[4]
Boiling Point 372°C at 760 mmHg[4]
Density 1.406 g/cm³[4]

Isomeric Forms of this compound

The chemical structure of this compound includes a chiral center at the phosphorus atom. This chirality arises from the asymmetric arrangement of the four different substituents bonded to it: an oxygen atom (part of the ethoxy group), a sulfur atom (thiono group), a carbon atom (of the ethyl group), and an oxygen atom (of the 2,4,5-trichlorophenoxy group). Consequently, this compound exists as a pair of enantiomers, designated as the (R)- and (S)-isomers.[1]

The two enantiomers of this compound possess identical physical and chemical properties in an achiral environment. However, they can exhibit different biological activities and toxicities due to their differential interactions with chiral biological macromolecules, such as enzymes and receptors.

Visualization of this compound Isomers

The relationship between the racemic mixture of this compound and its constituent enantiomers is depicted in the following diagram.

Trichloronat_Isomers racemate Racemic this compound (R/S Mixture) R_enantiomer (R)-Trichloronat racemate->R_enantiomer Chiral Separation S_enantiomer (S)-Trichloronat racemate->S_enantiomer Chiral Separation

Caption: Isomeric relationship of racemic this compound and its enantiomers.

Quantitative Data on Enantiomeric Forms

A study by Liu, Lin, and Gan (2006) investigated the enantioselective aquatic toxicity of this compound. The enantiomers were separated, and their acute toxicity was evaluated against two aquatic invertebrates, Ceriodaphnia dubia and Daphnia magna. The study found significant differences in the toxicity between the two enantiomers.[2]

OrganismEnantiomer48-hour LC₅₀ (µg/L)Enantiomeric Ratio (S/R)Reference
Ceriodaphnia dubia(+)-Trichloronat0.434.4[2]
(-)-Trichloronat0.10[2]
Racemic0.21[2]
Daphnia magna(+)-Trichloronat1.123.7[2]
(-)-Trichloronat0.30[2]
Racemic0.65[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A representative protocol, based on the commercial synthesis method and general procedures for analogous organophosphates, is provided below.[1][8]

Step 1: Synthesis of Ethylphosphonothioic Dichloride This intermediate can be prepared by the reaction of ethyl dichloride with phosphorus trichloride (B1173362) and sulfur.

Step 2: Synthesis of O-Ethyl Ethylphosphonochloridothioate Ethylphosphonothioic dichloride is reacted with ethanol (B145695) in the presence of a base (e.g., pyridine) to yield the O-ethyl ethylphosphonochloridothioate intermediate.

Step 3: Synthesis of this compound

  • To a solution of 2,4,5-trichlorophenol (B144370) in an inert solvent (e.g., toluene) containing a base (e.g., triethylamine (B128534) or potassium carbonate), O-ethyl ethylphosphonochloridothioate is added dropwise at a controlled temperature (e.g., 0-10°C).

  • The reaction mixture is stirred at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is washed with water, a dilute acid solution (e.g., 1M HCl) to remove the base, and then with a saturated sodium bicarbonate solution.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

  • The final product can be purified by vacuum distillation or column chromatography.

Chiral Separation of this compound Enantiomers

The enantiomers of this compound can be separated by chiral High-Performance Liquid Chromatography (HPLC). A general protocol is outlined below.

Instrumentation:

  • HPLC system with a UV detector.

  • Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column such as Chiralcel OD-H or Chiralpak AD).

Mobile Phase:

  • A mixture of n-hexane and isopropanol (B130326) is commonly used. The exact ratio should be optimized to achieve the best separation. A typical starting point is 90:10 (v/v) n-hexane:isopropanol.

Procedure:

  • Prepare a standard solution of racemic this compound in the mobile phase.

  • Set the flow rate of the mobile phase (e.g., 1.0 mL/min).

  • Set the detection wavelength on the UV detector (e.g., 220 nm).

  • Inject the sample onto the chiral column.

  • Monitor the elution of the two enantiomers. The retention times will differ for the (R)- and (S)-isomers.

  • Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomeric peaks.

The experimental workflow for the synthesis and subsequent chiral separation of this compound is illustrated in the diagram below.

Trichloronat_Workflow cluster_synthesis Synthesis cluster_separation Chiral Separation start 2,4,5-Trichlorophenol + O-Ethyl ethylphosphonochloridothioate reaction Reaction in inert solvent with base start->reaction workup Aqueous Workup and Purification reaction->workup racemate Racemic this compound workup->racemate hplc Chiral HPLC racemate->hplc R_enantiomer (R)-Trichloronat hplc->R_enantiomer S_enantiomer (S)-Trichloronat hplc->S_enantiomer

References

An In-depth Technical Guide on the Mechanism of Action of Trichloronat on Acetylcholinesterase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trichloronat is an organophosphate insecticide that exerts its toxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This guide delineates the mechanism of action of this compound, focusing on its role as a pro-insecticide and the subsequent irreversible inhibition of AChE by its active metabolite. While specific quantitative kinetic data for this compound's direct interaction with AChE is scarce in publicly available literature, this document provides a comprehensive overview of the established mechanism for organophosphates, detailed experimental protocols for assessing AChE inhibition, and comparative data for other relevant organophosphate compounds to offer a contextual understanding of its potential potency.

Introduction to this compound and Acetylcholinesterase

This compound, chemically known as O-ethyl O-(2,4,5-trichlorophenyl) ethylphosphonothioate, is a non-systemic organophosphate insecticide.[1] Like other organophosphates, its primary mode of action is the disruption of the nervous system by inhibiting acetylcholinesterase (AChE).[2]

AChE is a serine hydrolase that plays a crucial role in neurotransmission by catalyzing the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid. This enzymatic degradation terminates the nerve signal at cholinergic synapses. Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in continuous nerve stimulation, which can lead to paralysis and death in insects and other organisms.[3]

Mechanism of Action: A Two-Step Process

The action of this compound on acetylcholinesterase is a two-step process involving metabolic activation followed by enzyme inhibition.

Metabolic Activation: From this compound to this compound-oxone

This compound itself is a relatively weak inhibitor of acetylcholinesterase in vitro.[4] Its toxicity is primarily due to its metabolic conversion to its oxygen analog, this compound-oxone. This bioactivation is an oxidative desulfuration process, where the thione (P=S) group is replaced by an oxon (P=O) group. This conversion significantly increases the electrophilicity of the phosphorus atom, making it a much more potent inhibitor of AChE.[2]

G This compound This compound (P=S) Metabolic_Oxidation Metabolic Oxidation (e.g., in liver or insect fat body) This compound->Metabolic_Oxidation Bioactivation Trichloronat_Oxone This compound-oxone (P=O) (Active Metabolite) Metabolic_Oxidation->Trichloronat_Oxone

Caption: Bioactivation of this compound to its potent oxon form.

Acetylcholinesterase Inhibition by this compound-oxone

The active metabolite, this compound-oxone, acts as an irreversible inhibitor of acetylcholinesterase. The mechanism of inhibition follows the general pathway for organophosphates:

  • Formation of a Reversible Complex: this compound-oxone initially binds to the active site of AChE, forming a reversible Michaelis-like complex.

  • Phosphorylation of the Active Site: The electrophilic phosphorus atom of the oxon is attacked by the nucleophilic serine residue (Ser203) in the catalytic triad (B1167595) of the AChE active site. This results in the formation of a stable, covalent phosphonyl-serine bond. A leaving group, the trichlorophenol moiety, is released in this step.

  • Irreversible Inhibition and "Aging": The phosphorylated enzyme is catalytically inactive. While spontaneous hydrolysis of the phosphonyl-enzyme bond can occur, it is extremely slow. Furthermore, a process called "aging" can occur, where one of the alkyl groups on the phosphorus atom is cleaved. This aged, negatively charged phosphonyl-enzyme conjugate is resistant to reactivation by nucleophilic agents like oximes, leading to effectively permanent inhibition of the enzyme.

G cluster_0 Acetylcholinesterase State AChE Active AChE (with Ser-OH) Complex AChE :: this compound-oxone (Reversible Complex) AChE->Complex Binding Inhibited_AChE Phosphorylated AChE (Inactive) Complex->Inhibited_AChE Phosphorylation Aged_AChE Aged Phosphorylated AChE (Irreversibly Inactive) Inhibited_AChE->Aged_AChE Aging Leaving_Group Trichlorophenol (Leaving Group) Inhibited_AChE->Leaving_Group Alkyl_Group Alkyl Group Aged_AChE->Alkyl_Group Trichloronat_Oxone This compound-oxone Trichloronat_Oxone->Complex

Caption: Mechanism of acetylcholinesterase inhibition by this compound-oxone.

Quantitative Data on Acetylcholinesterase Inhibition

Organophosphate (Oxon Form)IC50 (nM) for Rat Brain AChEReference
Chlorpyrifos-oxon~3[5]
Paraoxon (B1678428)Varies with concentration[6]

Note: The IC50 value for paraoxon has been shown to be concentration-dependent.[6]

The following table presents IC50 values for a range of organophosphate oxons against human erythrocyte acetylcholinesterase.

Organophosphate (Oxon Form)IC50 (µM) for Human Erythrocyte AChEReference
Methyl paraoxon0.14[7]
Chlorpyrifos oxon0.38[7]
Fenitrooxon0.84[7]
Diazoxon1.82[7]
Chlorfenvinphos27.7[7]
Profenofos94.5[7]

Experimental Protocols: In Vitro Acetylcholinesterase Inhibition Assay

The following is a detailed protocol for determining the in vitro inhibition of acetylcholinesterase by an organophosphate inhibitor, such as this compound-oxone, using the widely accepted Ellman's method.[7][8]

Principle

This colorimetric assay measures the activity of AChE by monitoring the production of thiocholine (B1204863) from the substrate acetylthiocholine. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color formation is directly proportional to the AChE activity. The inhibitory effect of a compound is determined by measuring the reduction in this rate.

Materials and Reagents
  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

  • This compound-oxone (or other test inhibitor)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving the inhibitor

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Reagent Preparation
  • Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 8.0.

  • AChE Stock Solution: Prepare a stock solution of AChE in the phosphate buffer. The final concentration in the assay well should be optimized to yield a linear reaction rate over the measurement period. A common starting concentration is 0.1-0.25 U/mL.

  • ATCI Solution (14 mM): Dissolve ATCI in deionized water to a final concentration of 14 mM. Prepare this solution fresh daily.

  • DTNB Solution (10 mM): Dissolve DTNB in the phosphate buffer to a final concentration of 10 mM.

  • Inhibitor Stock Solution: Prepare a high-concentration stock solution of this compound-oxone in DMSO.

  • Inhibitor Dilutions: Prepare a series of dilutions of the inhibitor stock solution in phosphate buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay wells does not exceed 1% to avoid solvent effects.

Assay Procedure (96-well plate format)
  • Plate Setup:

    • Blank wells: Add 190 µL of phosphate buffer.

    • Control wells (100% activity): Add 170 µL of phosphate buffer + 10 µL of DMSO (or buffer if the inhibitor is water-soluble) + 10 µL of AChE solution.

    • Test wells: Add 170 µL of phosphate buffer + 10 µL of the respective inhibitor dilution + 10 µL of AChE solution.

  • Pre-incubation: Mix the contents of the wells thoroughly and pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to interact with the enzyme.

  • Reaction Initiation:

    • Add 10 µL of 10 mM DTNB solution to all wells.

    • Initiate the enzymatic reaction by adding 10 µL of 14 mM ATCI solution to all wells.

  • Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes.

Data Analysis
  • Calculate the rate of reaction: For each well, determine the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the absorbance versus time plot.

  • Calculate the percentage of inhibition:

    • % Inhibition = [1 - (Rate of Test Well / Rate of Control Well)] x 100

  • Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a suitable software to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis Reagents Prepare Reagents: AChE, ATCI, DTNB, Buffer, Inhibitor Dilutions Prepare Serial Dilutions of Inhibitor Reagents->Dilutions Plate_Setup Set up 96-well plate: Blank, Control, Test wells Dilutions->Plate_Setup Preincubation Pre-incubate Enzyme and Inhibitor (37°C, 15 min) Plate_Setup->Preincubation Reaction_Start Add DTNB and ATCI to initiate reaction Preincubation->Reaction_Start Measurement Kinetic measurement of Absorbance at 412 nm Reaction_Start->Measurement Calc_Rate Calculate Reaction Rates (ΔAbs/min) Measurement->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Calc_IC50 Determine IC50 value (Dose-Response Curve) Calc_Inhibition->Calc_IC50

Caption: Experimental workflow for determining AChE inhibition.

Conclusion

References

An In-depth Technical Guide to the Environmental Fate and Degradation Products of Trichloronat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Abstract

This technical guide provides a comprehensive overview of the environmental fate and degradation of the organophosphate insecticide Trichloronat. It is designed to serve as a critical resource for researchers, scientists, and professionals involved in environmental science and drug development. This document details the chemical and physical properties of this compound, its behavior and persistence in various environmental compartments, and the formation of its degradation products. A thorough examination of the abiotic and biotic degradation pathways, including hydrolysis, photolysis, and microbial degradation, is presented. Furthermore, this guide outlines the standardized experimental protocols for assessing the environmental fate of pesticides and the analytical methodologies employed for the detection and quantification of this compound and its metabolites.

Introduction

This compound, with the IUPAC name O-Ethyl O-(2,4,5-trichlorophenyl) ethylphosphonothioate, is a non-systemic organophosphate insecticide and acaricide.[1] It has been utilized in agriculture to control a variety of soil-dwelling and foliar insects. Understanding the environmental fate of this compound is paramount for assessing its potential ecological impact and for the development of effective risk mitigation strategies. This guide synthesizes the available scientific information on the persistence, mobility, and transformation of this compound in the environment.

Chemical and Physical Properties of this compound

A comprehensive understanding of the chemical and physical properties of a pesticide is fundamental to predicting its environmental behavior. Key properties of this compound are summarized in the table below.

PropertyValueReference
IUPAC Name O-Ethyl O-(2,4,5-trichlorophenyl) ethylphosphonothioate[1]
CAS Number 327-98-0[1]
Molecular Formula C₁₀H₁₂Cl₃O₂PS[1]
Molecular Weight 333.6 g/mol [2]
Vapor Pressure 1.5 x 10⁻⁵ mm Hg at 20°C[3]
Water Solubility 50 ppm (mg/L) at 20°C[3]
Log Kow 5.12[2]
Henry's Law Constant 1.1 x 10⁻⁵ atm·m³/mol (estimated)[2]

This compound is described as a light brown liquid.[3] It exhibits good solubility in alcohols, acetone (B3395972), chlorinated hydrocarbons, and aromatic solvents, but is poorly soluble in kerosene.[3]

Environmental Fate and Degradation

The environmental fate of this compound is governed by a combination of transport and transformation processes. These processes determine the persistence and potential for exposure of the compound and its degradation products in different environmental compartments.

Abiotic Degradation

3.1.1. Hydrolysis

3.1.2. Photolysis

Photolysis, or degradation by sunlight, can be an important dissipation route for pesticides in surface waters and on soil surfaces. While general information suggests that organophosphorus pesticides can undergo photolysis, specific data on the quantum yield and photolytic half-life of this compound in aqueous or atmospheric conditions are not well-documented in the available scientific literature. However, for vapor-phase this compound in the atmosphere, the estimated half-life for its reaction with photochemically produced hydroxyl radicals is approximately 5.2 hours.[2]

Biotic Degradation

3.2.1. Soil Metabolism

Microbial degradation is a primary mechanism for the dissipation of this compound in the soil environment. Studies have indicated that this compound undergoes microbial degradation in soil.[4] The persistence of this compound in soil is influenced by soil type, organic matter content, microbial activity, and other environmental conditions.

Quantitative Data on Soil Degradation:

ParameterValueSoil TypeConditionsReference
Half-life (t½) 180 daysLoamLaboratory[2]
Half-life (t½) 177 daysLoamLaboratory[2]
Half-life (t½) 141 days (average)Not specifiedField[2]
Biological Activity Disappearance 16 weeksMoist sandy loamNot specified[2]
Biological Activity Disappearance 4 weeksMoist muckNot specified[2]

Degradation Products

The transformation of this compound in the environment leads to the formation of several degradation products. The primary degradation products of toxicological significance are this compound-oxone and 2,4,5-trichlorophenol.

  • This compound-oxone (O-Ethyl O-(2,4,5-trichlorophenyl) ethylphosphonate): This product is formed through the oxidative desulfuration of the parent compound. While the oxon analogue is a more potent cholinesterase inhibitor, it is generally found in insignificant amounts in terminal residues due to its shorter half-life compared to this compound.[3]

  • 2,4,5-Trichlorophenol: This degradation product results from the cleavage of the phosphate (B84403) ester bond. It is also found in very low concentrations or not at all in residue analyses.[3]

A proposed general degradation pathway for this compound is illustrated in the diagram below.

Trichloronat_Degradation This compound This compound (O-Ethyl O-(2,4,5-trichlorophenyl) ethylphosphonothioate) Oxon This compound-oxone (O-Ethyl O-(2,4,5-trichlorophenyl) ethylphosphonate) This compound->Oxon Oxidation TCP 2,4,5-Trichlorophenol This compound->TCP Hydrolysis Oxon->TCP Hydrolysis Further_Degradation Further Degradation Products TCP->Further_Degradation Microbial Degradation

Proposed general degradation pathway of this compound.

Experimental Protocols

The environmental fate of pesticides like this compound is typically investigated using standardized protocols established by regulatory agencies such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). These guidelines ensure the generation of reliable and comparable data for risk assessment.

Aerobic and Anaerobic Soil Metabolism (OECD 307)

Objective: To determine the rate and route of degradation of a test substance in soil under aerobic and/or anaerobic conditions.

Methodology:

  • Soil Selection: A minimum of three different soil types are typically used, representing a range of organic carbon content, pH, and texture.

  • Test Substance Application: The ¹⁴C-labeled test substance is applied to the soil samples at a concentration relevant to its agricultural use.

  • Incubation: The treated soil samples are incubated in the dark at a controlled temperature (e.g., 20 ± 2 °C) and moisture content (e.g., 40-60% of maximum water holding capacity). For anaerobic studies, the soil is flooded with water and purged with an inert gas to establish anaerobic conditions.

  • Sampling and Analysis: At various time intervals, soil samples are extracted with appropriate solvents. The parent compound and its degradation products in the extracts are separated, identified, and quantified using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Mineralization and Bound Residues: The evolution of ¹⁴CO₂ (mineralization) is trapped and quantified. Non-extractable (bound) residues are determined by combusting the extracted soil.

  • Data Analysis: The rate of degradation (e.g., DT₅₀ - time for 50% dissipation) of the parent compound and the formation and decline of major metabolites are calculated.

Soil_Metabolism_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Data Interpretation Soil Select Soil Types Spike Apply ¹⁴C-Trichloronat Soil->Spike Incubate Incubate at Controlled Temperature & Moisture Spike->Incubate Anaerobic Establish Anaerobic Conditions (if applicable) Incubate->Anaerobic Extract Solvent Extraction Incubate->Extract CO2_Trap ¹⁴CO₂ Trapping Incubate->CO2_Trap Analyze HPLC / LC-MS Analysis Extract->Analyze Combust Combustion of Extracted Soil Extract->Combust DT50 Calculate DT₅₀ Analyze->DT50 Metabolites Identify Metabolites Analyze->Metabolites Mass_Balance Determine Mass Balance CO2_Trap->Mass_Balance Combust->Mass_Balance

Workflow for a soil metabolism study.
Hydrolysis as a Function of pH (OECD 111)

Objective: To determine the rate of abiotic hydrolysis of a test substance in aqueous solutions at different pH values.

Methodology:

  • Test Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

  • Test Substance Application: The test substance is added to the buffer solutions at a concentration that allows for accurate quantification.

  • Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 50 °C to accelerate the reaction, with results extrapolated to a relevant environmental temperature like 20 or 25 °C).

  • Sampling and Analysis: Aliquots of the test solutions are taken at various time intervals and analyzed for the concentration of the parent compound using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Data Analysis: The hydrolysis rate constants and half-lives are calculated for each pH value.

Phototransformation of Chemicals in Water (OECD 316)

Objective: To determine the rate of direct phototransformation of a chemical in water under simulated sunlight.

Methodology:

  • Test Solution: A solution of the test substance in sterile, purified water is prepared.

  • Irradiation: The test solution is exposed to a light source that simulates the spectrum of natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark.

  • Sampling and Analysis: At various time intervals, samples are withdrawn from both the irradiated and dark control solutions and analyzed for the concentration of the parent compound.

  • Quantum Yield Determination: The rate of degradation is used to calculate the quantum yield, which is a measure of the efficiency of the photochemical process.

  • Data Analysis: The photolytic half-life under specific environmental conditions can be estimated from the quantum yield and the solar irradiance at those conditions.

Analytical Methodologies

The accurate determination of this compound and its degradation products in environmental matrices is crucial for exposure and risk assessment. The primary analytical techniques employed are gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS).

6.1. Sample Preparation:

  • Soil: Extraction is typically performed using organic solvents such as acetonitrile (B52724) or a mixture of acetone and water. Clean-up of the extract may be necessary to remove interfering co-extractives and is often achieved using solid-phase extraction (SPE).

  • Water: For water samples, pre-concentration and clean-up are often performed using SPE.

6.2. Instrumental Analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of thermally stable and volatile compounds like this compound. Electron ionization (EI) is commonly used, and the resulting mass spectra provide structural information for identification.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is highly sensitive and selective and is particularly useful for the analysis of less volatile and thermally labile degradation products, such as the oxon and phenolic metabolites. Electrospray ionization (ESI) is a common ionization technique for these compounds.

Analytical_Workflow Sample Environmental Sample (Soil, Water) Extraction Extraction (e.g., Acetonitrile, Acetone/Water) Sample->Extraction Cleanup Clean-up (Solid-Phase Extraction) Extraction->Cleanup Analysis Instrumental Analysis Cleanup->Analysis GCMS GC-MS Analysis->GCMS Volatile Analytes LCMSMS LC-MS/MS Analysis->LCMSMS Non-volatile Analytes Data Data Acquisition & Quantification GCMS->Data LCMSMS->Data

General analytical workflow for this compound residues.

Conclusion

This technical guide has synthesized the available information on the environmental fate and degradation of this compound. The primary degradation pathways are microbial metabolism in soil and hydrolysis under alkaline conditions. The main degradation products identified are this compound-oxone and 2,4,5-trichlorophenol. While quantitative data on soil persistence is available, specific rate constants for hydrolysis and photolysis in aqueous systems are not well-documented in the public literature. The standardized experimental protocols and analytical methods described herein provide a framework for generating the necessary data to conduct comprehensive environmental risk assessments for this compound and other similar pesticides. Further research is warranted to fill the existing data gaps to refine our understanding of the environmental behavior of this compound.

References

Trichloronat: A Toxicological Profile in Mammalian Systems

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trichloronat (O-Ethyl O-(2,4,5-trichlorophenyl) ethylphosphonothioate) is an obsolete organophosphate insecticide known for its high acute toxicity. This technical guide provides a comprehensive overview of the toxicological profile of this compound in mammalian models, compiled from available scientific literature and regulatory data. The primary mechanism of action for this compound, like other organophosphates, is the inhibition of acetylcholinesterase (AChE), leading to cholinergic crisis. This document summarizes key quantitative toxicity data, details the experimental protocols for toxicological assessment based on standardized guidelines, and presents visual diagrams of its mechanism of action and typical experimental workflows. Due to the limited availability of data for this compound specifically, information from the closely related compound, trichlorfon (B7771407), is included for comparative purposes where noted.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound exerts its toxic effects primarily by inhibiting the enzyme acetylcholinesterase (AChE). AChE is critical for nervous system function, where it hydrolyzes the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, terminating the signal.

By irreversibly binding to the serine residue in the active site of AChE, this compound prevents the breakdown of ACh. This leads to an accumulation of acetylcholine in the synapses and at neuromuscular junctions, resulting in continuous stimulation of cholinergic receptors (both muscarinic and nicotinic). This overstimulation leads to a cascade of toxic effects, including tremors, convulsions, paralysis, and, at high doses, respiratory failure and death.[1]

AChE_Inhibition cluster_synapse Synaptic Cleft cluster_effect Result ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Cholinergic Receptor ACh->Receptor Binds & Stimulates Products Choline + Acetate AChE->Products Accumulation ACh Accumulation This compound This compound This compound->AChE Inhibits Overstimulation Receptor Overstimulation Accumulation->Overstimulation Toxicity Cholinergic Toxicity (SLUDGE, DUMBBELS) Overstimulation->Toxicity

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by this compound.

Toxicological Data Summary

Quantitative data for this compound is primarily available for acute toxicity. Data for other endpoints are limited; therefore, values for the related organophosphate trichlorfon are provided for context where specific this compound data is unavailable.

Table 1: Acute Toxicity of this compound
SpeciesRouteLD50 (mg/kg bw)Reference
RatOral16 - 37.5[2]
RabbitOral25 - 50[2]

LD50: Median Lethal Dose, the dose expected to cause death in 50% of the tested animals.

Table 2: Sub-chronic, Chronic, and Reproductive Toxicity (Data for Trichlorfon)

Specific NOAEL/LOAEL data for this compound were not available in the searched literature. The following data for Trichlorfon are presented as a surrogate.

Study TypeSpeciesRouteDurationNOAELLOAELEffects Noted at LOAEL
Sub-chronicRatDrinking Water90 days0.36 mg/kg/day (male)-Weight loss, organ weight changes, thyroid effects at higher doses.[3]
ChronicRat, DogDietary---Cholinesterase depression, inhibition of spermatogenesis at high doses.[4]
DevelopmentalRat, RabbitGavageGestation~10 mg/kg/day (Maternal)>90 mg/kg/day (Fetal)Decreased fetal body weights at maternally toxic doses.[5][6]

NOAEL: No-Observed-Adverse-Effect Level. LOAEL: Lowest-Observed-Adverse-Effect Level.

Table 3: Genotoxicity

Specific genotoxicity data for this compound were not found. The following summarizes findings for the related compound, trichlorfon.

Test TypeSystemMetabolic Activation (S9)ResultReference
Ames TestS. typhimuriumWith & WithoutNegative[7]
In vitro Chromosomal AberrationHuman Lymphocytes-Positive[8]
In vitro Sister Chromatid ExchangeHuman Lymphocytes-Positive[8]

Experimental Protocols

Detailed experimental records for this compound are scarce. The following protocols are based on current OECD (Organisation for Economic Co-operation and Development) guidelines and represent the standard methodologies that would be employed for a comprehensive toxicological evaluation.

Acute Oral Toxicity (Based on OECD Guideline 401/420)
  • Objective: To determine the acute oral toxicity (LD50) of a substance.[9]

  • Test Animals: Typically, young adult rats (e.g., Sprague-Dawley or Wistar strain), nulliparous and non-pregnant females are often used.[9]

  • Housing and Feeding: Animals are housed in controlled conditions (22°C ± 3°; 30-70% humidity) with a standard diet and drinking water available ad libitum. Animals are fasted prior to dosing.[9]

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. A vehicle (e.g., corn oil, water) may be used. At least three dose levels are typically used to obtain a dose-response curve.[9]

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and CNS effects, behavior) and body weight changes for at least 14 days post-dosing.[10]

  • Pathology: A gross necropsy is performed on all animals at the end of the observation period.

  • Data Analysis: The LD50 is calculated using a statistical method, such as probit analysis.

Acute_Toxicity_Workflow start Start: Select Animal Model (e.g., Wistar Rats, n=5/group) acclimatize Acclimatization Period (Minimum 5 days) start->acclimatize fasting Overnight Fasting (Water ad libitum) acclimatize->fasting grouping Randomize into Dose Groups (e.g., Control, Low, Mid, High) fasting->grouping dosing Administer Single Oral Dose (Gavage) grouping->dosing observe Observation Period (14 Days) - Clinical Signs - Body Weight - Mortality dosing->observe necropsy Gross Necropsy (All animals) observe->necropsy analysis Data Analysis (Calculate LD50) necropsy->analysis end End: Toxicity Report analysis->end

Caption: General workflow for an acute oral toxicity study (e.g., OECD 401).
Sub-chronic Oral Toxicity (Based on OECD Guideline 408)

  • Objective: To characterize the toxic effects of a substance after repeated oral administration for 90 days.[11]

  • Test Animals: Typically rodents, with at least 10 males and 10 females per dose group.[11]

  • Dose Administration: The substance is administered daily, seven days a week, for 90 days, usually via oral gavage, in the diet, or in drinking water. At least three dose levels and a control group are used.[11]

  • Observations: Includes daily clinical observations, weekly measurements of body weight and food/water consumption, ophthalmological examination, and comprehensive hematology, clinical biochemistry, and urinalysis at termination.[12]

  • Pathology: All animals undergo a full gross necropsy. Comprehensive histopathological examination is performed on the control and high-dose groups, with target organs examined in lower-dose groups.[12]

  • Endpoint: Determination of the No-Observed-Adverse-Effect Level (NOAEL).

Prenatal Developmental Toxicity (Based on OECD Guideline 414)
  • Objective: To assess the effects of a substance on the pregnant female and the developing embryo and fetus.[13]

  • Test Animals: Usually rats and/or rabbits. Sufficient numbers are used to ensure approximately 20 pregnant females per group at termination.[14]

  • Dose Administration: The substance is administered daily, typically from implantation to the day before cesarean section.[13]

  • Maternal Observations: Includes clinical signs, body weight, and food consumption. A full necropsy is performed after C-section.

  • Fetal Examinations: The uterus and its contents are examined for the number of corpora lutea, implantations, resorptions, and live/dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.[4][14]

  • Endpoint: Determination of maternal and developmental NOAELs.

Bacterial Reverse Mutation (Ames) Test (Based on OECD Guideline 471)
  • Objective: To detect gene mutations induced by a substance.[8]

  • Test System: Multiple strains of bacteria (Salmonella typhimurium and Escherichia coli) that are deficient in synthesizing an essential amino acid (e.g., histidine or tryptophan).[15]

  • Methodology: Bacteria are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix, derived from rat liver) to mimic mammalian metabolism.[16] The test can be performed using the plate incorporation or pre-incubation method.[8]

  • Endpoint: A positive result is indicated by a concentration-related increase in the number of revertant colonies (bacteria that have mutated back to a state where they can synthesize the essential amino acid) compared to the negative control.[17]

Conclusion

This compound is a highly toxic organophosphate insecticide, with its primary toxicological effect being the potent inhibition of acetylcholinesterase. Quantitative data from mammalian studies confirm its high acute toxicity via the oral route. Comprehensive data on sub-chronic, chronic, reproductive, and genotoxic endpoints for this compound are limited in publicly available sources. However, based on data from the related compound trichlorfon and the broader class of organophosphates, concerns for neurotoxicity, reproductive effects, and potential genotoxicity exist. The experimental protocols outlined in this guide, based on international OECD guidelines, provide a framework for the systematic evaluation of such toxicological endpoints. Further research would be required to fully characterize the toxicological profile of this compound and establish definitive NOAELs for various exposure scenarios.

References

Spectroscopic Profile of Trichloronat: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the organophosphate insecticide Trichloronat. It includes available data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in a structured format for easy reference and comparison. Detailed experimental protocols, based on established methodologies for pesticide analysis, are also provided.

Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification and quantification.

Data Presentation
TechniqueIonization ModeKey Fragments (m/z)
Gas Chromatography-Mass Spectrometry (GC-MS)Electron Ionization (EI)297, 269, 113, 109
Liquid Chromatography-Mass Spectrometry (LC-MS)Electrospray Ionization (ESI)332.9434, 304.912, 137.0185, 126.9975
Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

A standard method for the analysis of organochlorine and organophosphate pesticides by GC-MS would be employed.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 8890 GC with a 7000D TQ MS).

  • Sample Preparation: A sample containing this compound is extracted using a suitable solvent like a mixture of hexane (B92381) and acetone (B3395972) (1:1). The extract is then filtered and, if necessary, concentrated.

  • GC Conditions:

    • Column: Agilent J&W HP-5ms GC capillary column (30 m × 0.25 mm, 0.25 µm) or equivalent.

    • Inlet: Split/splitless inlet, typically operated in splitless mode for trace analysis.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: An initial temperature of around 70°C, held for a few minutes, followed by a ramp up to approximately 280-300°C.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis or full scan for qualitative analysis.

    • Mass Range: Typically scanned from m/z 50 to 400.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly useful for the analysis of less volatile or thermally labile pesticides.

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., Agilent 1290 Infinity II LC with a 6470 Triple Quadrupole LC/MS).

  • Sample Preparation: Extraction with a polar solvent such as acetonitrile (B52724) or methanol, often using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, followed by a cleanup step.

  • LC Conditions:

    • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 2.7 µm).

    • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • MS Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity in quantitative analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorptions for its various bonds.

Data Presentation
Functional GroupExpected Absorption Range (cm⁻¹)
P=S (Thiophosphate)800 - 600
P-O-C (Aryl)1240 - 1160
P-O-C (Alkyl)1050 - 990
C-Cl (Aromatic)1100 - 1000
C-H (Aromatic)3100 - 3000
C-H (Alkyl)3000 - 2850
C=C (Aromatic)1600 - 1450
Experimental Protocol

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Instrumentation: A benchtop FTIR spectrometer (e.g., Agilent 4500 or 5500 Series).

  • Sample Preparation: For a liquid sample like this compound, the Neat technique is often used. A drop of the sample is placed directly onto the ATR (Attenuated Total Reflectance) crystal.[1]

  • Data Acquisition:

    • Mode: Attenuated Total Reflectance (ATR).

    • Spectral Range: Typically 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: An accumulation of 16 to 32 scans to obtain a good signal-to-noise ratio.

    • A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of a molecule by providing information about the chemical environment of specific nuclei. Due to the unavailability of experimental NMR data for this compound in the public domain, predicted chemical shifts are provided below. These predictions are based on computational models and offer an estimation of the expected spectral data.

Predicted ¹H NMR Data
Proton EnvironmentPredicted Chemical Shift (ppm)Multiplicity
-CH₂- (ethyl attached to P)2.0 - 2.5Doublet of Quartets (dq)
-CH₃ (ethyl attached to P)1.1 - 1.5Triplet of Doublets (td)
-O-CH₂- (ethoxy)4.2 - 4.6Doublet of Quartets (dq)
-O-CH₂-CH₃ (ethoxy)1.3 - 1.7Triplet (t)
Aromatic-H7.4 - 7.8Singlet (s) and Doublet (d)
Predicted ¹³C NMR Data
Carbon EnvironmentPredicted Chemical Shift (ppm)
-CH₂- (ethyl attached to P)25 - 35
-CH₃ (ethyl attached to P)5 - 15
-O-CH₂- (ethoxy)65 - 75
-O-CH₂-C H₃ (ethoxy)10 - 20
Aromatic C-Cl125 - 135
Aromatic C-H120 - 130
Aromatic C-O150 - 160
Predicted ³¹P NMR Data
Phosphorus EnvironmentPredicted Chemical Shift (ppm)
P=S80 - 100
Experimental Protocol

General NMR Analysis of an Organophosphate Pesticide

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • A small amount of the this compound sample (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.

    • A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C NMR, is added. For ³¹P NMR, an external standard like 85% H₃PO₄ is typically used.

  • Data Acquisition:

    • ¹H NMR: A standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, and relaxation delay.

    • ¹³C NMR: A proton-decoupled experiment (e.g., using the DEPT pulse sequence to differentiate between CH, CH₂, and CH₃ groups) is typically run. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans is required.

    • ³¹P NMR: A proton-decoupled one-pulse experiment is generally sufficient. The spectral width will be set to cover the expected range for thiophosphates.

Workflow for Spectroscopic Analysis of this compound

The following diagram illustrates a general workflow for the identification and quantification of this compound in a sample using the spectroscopic techniques described.

Spectroscopic_Workflow_for_this compound cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Analysis & Reporting Sample Sample Collection Extraction Extraction (e.g., QuEChERS) Sample->Extraction Cleanup Cleanup (e.g., dSPE) Extraction->Cleanup Screening Initial Screening (GC-MS / LC-MS) Cleanup->Screening Inject Extract Confirmation Structural Confirmation (NMR / FTIR) Screening->Confirmation Confirm Identity Quantification Quantification (MS-based methods) Screening->Quantification Quantify Analyte Data_Processing Data Processing & Spectral Library Matching Screening->Data_Processing Process Data Interpretation Interpretation & Structure Elucidation Confirmation->Interpretation Detailed Structural Info Report Final Report Quantification->Report Concentration Data Data_Processing->Interpretation Interpretation->Report

Caption: General workflow for the spectroscopic analysis of this compound.

References

Solubility Profile of Trichloronat in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Trichloronat, an organophosphate insecticide. A thorough understanding of its solubility in various organic solvents is critical for a range of applications, including analytical standard preparation, formulation development, environmental fate studies, and toxicological research. This document compiles available solubility data, details standardized experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Quantitative Solubility Data

The available quantitative and qualitative solubility data for this compound in various solvents are summarized in the table below. It is important to note that precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. The data presented here is compiled from various chemical databases and literature sources. Discrepancies in reported water solubility values highlight the importance of standardized experimental determination.

SolventTemperature (°C)SolubilityData TypeSource
Water2050 mg/LQuantitative[1]
Water200.59 mg/LQuantitative[1]
Water200.88 mg/LQuantitative[2]
DichloromethaneNot Specified> 1.2 kg/kg Semi-Quantitative[1]
Propan-2-olNot Specified> 1.2 kg/kg Semi-Quantitative[1]
AcetoneNot SpecifiedSolubleQualitative[1]
AlcoholsNot SpecifiedSolubleQualitative[1]
Aromatic SolventsNot SpecifiedSolubleQualitative[1]
KeroseneNot SpecifiedSolubleQualitative[1]
Chlorinated HydrocarbonsNot SpecifiedSolubleQualitative[1]
Mineral OilsNot SpecifiedSlightly SolubleQualitative[1]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for this compound in specific organic solvents, the following experimental protocol, based on the widely recognized OECD Guideline 105 (Water Solubility) and the shake-flask method, is recommended. This method can be adapted for use with organic solvents.

Objective: To determine the saturation mass concentration of this compound in a specific organic solvent at a given temperature.

Principle: A surplus of this compound is agitated in the test solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of this compound in the saturated solution is then determined by a suitable analytical method.

Materials and Apparatus:

  • Test Substance: Analytical grade this compound (purity > 98%).

  • Test Solvent: High-purity organic solvent of interest.

  • Analytical Standards: Certified reference standards of this compound.

  • Equipment:

    • Constant temperature water bath or incubator with shaker.

    • Glass flasks with airtight stoppers.

    • Centrifuge.

    • Syringes and filters (e.g., 0.45 µm PTFE).

    • Analytical balance.

    • Volumetric flasks and pipettes.

    • High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detector, or Gas Chromatography (GC) with a suitable detector (e.g., NPD or MS).

Procedure:

  • Preliminary Test:

    • To estimate the approximate solubility, add stepwise increasing volumes of the organic solvent to a known small amount of this compound in a flask at the test temperature.

    • After each addition, shake the flask vigorously and visually inspect for complete dissolution. This will help in determining the appropriate amount of substance and solvent for the definitive test.

  • Definitive Test (Shake-Flask Method):

    • Prepare at least three replicate flasks.

    • Add an excess amount of this compound (e.g., 5-10 times the estimated solubility) to each flask.

    • Add a known volume of the organic solvent to each flask.

    • Seal the flasks tightly and place them in a shaker within a constant temperature bath set to the desired temperature (e.g., 20°C or 25°C ± 0.5°C).

    • Agitate the flasks for a sufficient time to reach equilibrium. A preliminary kinetics study is recommended to determine the time to reach equilibrium (e.g., agitate for 24, 48, and 72 hours and measure the concentration at each time point). Equilibrium is reached when consecutive measurements are in agreement.

    • After reaching equilibrium, stop the agitation and allow the flasks to stand in the constant temperature bath for at least 24 hours to allow for the sedimentation of undissolved particles.

  • Sample Preparation and Analysis:

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any suspended particles. The filtration step should be performed quickly to avoid temperature changes.

    • Dilute the filtered solution with the appropriate solvent to a concentration within the calibration range of the analytical method.

    • Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV, LC-MS, or GC-NPD) to determine the concentration of this compound.

  • Data Analysis:

    • Prepare a calibration curve using certified reference standards of this compound.

    • Calculate the concentration of this compound in the saturated solution for each replicate based on the calibration curve.

    • The solubility is reported as the mean and standard deviation of the replicate measurements, typically in units of g/L, mg/L, or g/100 mL.

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of this compound solubility using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_result Result start Start reagents Prepare Reagents: - Analytical Grade this compound - High-Purity Solvent start->reagents equipment Prepare Equipment: - Shaker Bath - Analytical Instruments reagents->equipment prelim_test Preliminary Test (Estimate Solubility) equipment->prelim_test main_exp Shake-Flask Method: - Add excess this compound to solvent - Equilibrate at constant temperature prelim_test->main_exp Inform amount of substance sampling Sample Collection: - Centrifuge/Settle - Filter Supernatant main_exp->sampling dilution Sample Dilution sampling->dilution analytical_method Analytical Measurement (e.g., HPLC, GC) dilution->analytical_method quantification Quantification (using Calibration Curve) analytical_method->quantification data_analysis Data Analysis: - Calculate Mean & SD quantification->data_analysis end Report Solubility data_analysis->end

Caption: Experimental workflow for determining this compound solubility.

References

The Rise and Fall of a Potent Insecticide: A Technical History of Trichloronat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichloronat, an organophosphate insecticide, emerged in the mid-20th century as a powerful tool against a range of agricultural and soil-borne pests. Its history is emblematic of the broader narrative of synthetic pesticide development, characterized by a potent efficacy that was later overshadowed by concerns regarding its toxicity and environmental persistence. This in-depth technical guide provides a comprehensive overview of the history, chemical properties, synthesis, mode of action, toxicological profile, and environmental fate of this compound. Detailed experimental protocols for key toxicological and environmental studies are outlined, and critical biological pathways are visualized to offer a complete scientific understanding of this once-prominent agrochemical.

Introduction: A Historical Perspective

The development of this compound is rooted in the broader history of organophosphate chemistry, which began with the synthesis of tetraethyl pyrophosphate in 1854.[1] However, the insecticidal properties of this class of compounds were not fully realized until the 1930s and 1940s, largely through the work of German chemist Gerhard Schrader and his team at IG Farbenindustrie.[1][2] This era of chemical innovation, spurred by the need for effective pest control in agriculture, led to the synthesis of thousands of organophosphorus compounds, including both insecticides and nerve agents.[2]

This compound, chemically known as O-Ethyl O-(2,4,5-trichlorophenyl) ethylphosphonothioate, was developed by Bayer in the 1960s and was also produced by Chemagro Corporation in the United States around 1965.[3] It was marketed under various trade names including Agrisil, Agritox, and Phytosol.[4] As a non-systemic insecticide, it was primarily used to control soil pests like wireworms and larvae of various flies, as well as for foliar application against aphids, mites, and caterpillars.[3][5]

The use of organophosphates like this compound became widespread, particularly after many organochlorine insecticides such as DDT were banned in the 1970s due to their environmental persistence and bioaccumulation.[6] However, the high acute toxicity of many organophosphates, including this compound, eventually led to increased regulatory scrutiny and restrictions on their use. This compound is no longer approved for use in many jurisdictions, including the European Union and the United Kingdom.[4][5]

Chemical and Physical Properties

This compound is an amber-colored, odorless liquid with the chemical formula C₁₀H₁₂Cl₃O₂PS.[7] Its chemical structure features a chiral phosphorus center, meaning it can exist as different enantiomers, though it was typically used as a racemic mixture.[5] Key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
IUPAC Name O-Ethyl O-(2,4,5-trichlorophenyl) ethylphosphonothioate[7]
CAS Number 327-98-0[7]
Molecular Weight 333.59 g/mol [7]
Appearance Amber colored odorless liquid[7]
Boiling Point 372 °C at 760 mmHg[8]
Vapor Pressure 2.13 x 10⁻⁵ mmHg at 25°C[8]
Water Solubility 0.88 mg/L at 20°C[8]
LogP (Octanol-Water Partition Coefficient) 5.2[3]
Stability Hydrolyzed by alkali; relatively stable to dilute acids[3]

Synthesis of this compound

The commercial production of this compound involves a multi-step chemical synthesis. The key reaction is the formation of an ethylphosphonothioate compound through the reaction of 2,4,5-trichlorophenol (B144370) with ethyl phosphonothioic dichloride, followed by esterification with ethanol (B145695).[5]

Experimental Protocol: Synthesis of O-Ethyl O-(2,4,5-trichlorophenyl) ethylphosphonothioate

This protocol is a generalized representation based on common organophosphate synthesis methods.

Materials:

  • 2,4,5-trichlorophenol

  • Ethyl phosphonothioic dichloride (C₂H₅P(S)Cl₂)

  • Ethanol (anhydrous)

  • Anhydrous diethyl ether (or other suitable aprotic solvent)

  • Pyridine (B92270) (or other suitable acid scavenger)

  • Sodium sulfate (B86663) (anhydrous)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 2,4,5-trichlorophenol in anhydrous diethyl ether.

  • Addition of Reactants: Cool the solution in an ice bath. Slowly add a stoichiometric amount of ethyl phosphonothioic dichloride to the solution via the dropping funnel while stirring.

  • Acid Scavenging: Add a slight molar excess of pyridine to the reaction mixture to neutralize the hydrogen chloride gas produced during the reaction.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then reflux for several hours to ensure the completion of the reaction. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Esterification: Cool the reaction mixture. Slowly add a stoichiometric amount of anhydrous ethanol to the flask. Allow the mixture to stir at room temperature for several hours.

  • Work-up:

    • Filter the reaction mixture to remove the pyridinium (B92312) hydrochloride salt.

    • Wash the filtrate sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by vacuum distillation or column chromatography to yield pure O-Ethyl O-(2,4,5-trichlorophenyl) ethylphosphonothioate.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Reactants 2,4,5-Trichlorophenol + Ethyl Phosphonothioic Dichloride + Ethanol Reaction Reaction in Aprotic Solvent (e.g., Diethyl Ether) Reactants->Reaction AcidScavenger Addition of Acid Scavenger (e.g., Pyridine) Reaction->AcidScavenger Reflux Reflux AcidScavenger->Reflux Workup Work-up (Washing & Drying) Reflux->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Product This compound (O-Ethyl O-(2,4,5-trichlorophenyl) ethylphosphonothioate) Purification->Product

Caption: Workflow for the synthesis of this compound.

Mode of Action

Like other organophosphate insecticides, this compound exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[5] AChE is a critical enzyme in the nervous system of both insects and vertebrates, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid.

In its active "oxon" form, this compound phosphorylates the serine hydroxyl group in the active site of AChE, leading to the formation of a stable, inactive enzyme-inhibitor complex. This inactivation of AChE results in the accumulation of acetylcholine at cholinergic synapses, leading to continuous nerve stimulation. In insects, this hyperexcitability of the nervous system manifests as tremors, convulsions, paralysis, and ultimately, death.[9]

AChE_Inhibition_Pathway cluster_pathway Mechanism of Acetylcholinesterase (AChE) Inhibition by this compound This compound This compound (Thion form) Oxon This compound-oxon (Active form) This compound->Oxon Metabolic Activation (Oxidative Desulfuration) AChE_active Active Acetylcholinesterase (AChE) Oxon->AChE_active Inhibits by Phosphorylation Choline_Acetate Choline + Acetic Acid AChE_active->Choline_Acetate Hydrolyzes AChE_inactive Inactive (Phosphorylated) AChE AChE_active->AChE_inactive ACh Acetylcholine (ACh) ACh->AChE_active Binds to ACh_accumulation ACh Accumulation in Synapse AChE_inactive->ACh_accumulation Leads to Nerve_hyperexcitability Continuous Nerve Stimulation ACh_accumulation->Nerve_hyperexcitability Insect_death Paralysis and Death of Insect Nerve_hyperexcitability->Insect_death

Caption: Signaling pathway of this compound's mode of action.

Toxicological Profile

This compound is classified as a highly toxic compound.[7] Its toxicity is primarily due to its potent inhibition of acetylcholinesterase.

Acute Toxicity

The acute toxicity of this compound has been evaluated in various animal models. The primary measure of acute toxicity is the LD₅₀ (Lethal Dose, 50%), which is the dose required to kill 50% of a test population.

SpeciesRoute of AdministrationLD₅₀ (mg/kg body weight)Reference
RatOral23.7[5]
RatDermal< 340[5]
Experimental Protocol: Acute Oral Toxicity Study (OECD 425)

This protocol outlines a standardized method for determining the acute oral toxicity of a chemical like this compound.

Objective: To determine the LD₅₀ value of this compound following a single oral dose.

Test Animals: Healthy, young adult rats (e.g., Wistar strain), typically females as they are often more sensitive.

Procedure:

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.

  • Fasting: Animals are fasted overnight prior to dosing, with water available ad libitum.

  • Dose Preparation: this compound is prepared in a suitable vehicle (e.g., corn oil).

  • Dosing:

    • A single animal is dosed at a starting dose level based on preliminary information.

    • The animal is observed for signs of toxicity and mortality.

    • The dosing of subsequent animals is adjusted up or down depending on the outcome for the previously dosed animal (Up-and-Down Procedure).

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., tremors, convulsions, salivation), and changes in body weight for at least 14 days.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the study.

  • Data Analysis: The LD₅₀ is calculated from the results using a maximum likelihood method.

Acute_Toxicity_Workflow cluster_toxicity Acute Oral Toxicity Testing Workflow (OECD 425) Acclimatization Animal Acclimatization Fasting Overnight Fasting Acclimatization->Fasting Dosing Single Oral Dose (Up-and-Down Procedure) Fasting->Dosing Observation Observation (14 days) - Clinical Signs - Body Weight - Mortality Dosing->Observation Necropsy Gross Necropsy Observation->Necropsy Data_Analysis LD50 Calculation (Maximum Likelihood Method) Observation->Data_Analysis

Caption: Workflow for an acute oral toxicity study.

Environmental Fate

The environmental fate of a pesticide describes its transport, transformation, and degradation in the environment. For this compound, its persistence and potential for environmental contamination are key concerns.

Degradation in Soil

This compound is subject to degradation in the soil. The typical aerobic soil degradation half-life (DT₅₀) is reported to be around 139 days, indicating it is persistent.[4] In field conditions, the DT₅₀ has been reported to be as long as 180 days.[4] Degradation can occur through microbial action and chemical hydrolysis.

Degradation in Water

This compound is susceptible to hydrolysis, particularly under alkaline conditions.[3] This is a significant degradation pathway in aquatic environments. Photodegradation can also contribute to its breakdown in surface waters exposed to sunlight.

Metabolites

The primary degradation product of toxicological concern is the oxon analog of this compound, which is a more potent acetylcholinesterase inhibitor.[1] However, the oxon is generally less stable than the parent compound.[1] Further degradation leads to the formation of 2,4,5-trichlorophenol.[1]

Experimental Protocol: Aerobic Soil Metabolism Study (OECD 307)

Objective: To determine the rate and route of degradation of this compound in soil under aerobic conditions.

Materials:

  • Radiolabeled ([¹⁴C]) this compound

  • Multiple soil types with varying characteristics (e.g., pH, organic matter content)

  • Incubation flasks (biometers)

  • Trapping solutions for volatile products (e.g., ethylene (B1197577) glycol, sodium hydroxide)

  • Analytical instrumentation (e.g., HPLC with radiometric detection, LC-MS/MS)

Procedure:

  • Soil Preparation: Fresh soil samples are sieved and their moisture content is adjusted.

  • Application: A known amount of [¹⁴C]-Trichloronat is applied to the soil samples.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) in biometers that allow for the trapping of volatile organic compounds and carbon dioxide.

  • Sampling: At predetermined intervals, replicate soil samples are removed for analysis.

  • Extraction and Analysis:

    • Soil samples are extracted with appropriate solvents.

    • The extracts are analyzed to quantify the amount of parent this compound and its degradation products.

    • The trapping solutions are analyzed to determine the extent of mineralization to [¹⁴C]O₂.

  • Data Analysis: The degradation rate (DT₅₀) of this compound and the formation and decline of major metabolites are calculated. A mass balance is performed to account for the applied radioactivity.

Soil_Metabolism_Workflow cluster_environmental Aerobic Soil Metabolism Study Workflow (OECD 307) Soil_Prep Soil Preparation (Sieving, Moisture Adjustment) Application Application of [14C]-Trichloronat Soil_Prep->Application Incubation Incubation in Biometers (Dark, Constant Temp) Application->Incubation Sampling Periodic Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis Analysis (HPLC, LC-MS/MS) Extraction->Analysis Data_Analysis DT50 Calculation & Metabolite Identification Analysis->Data_Analysis

Caption: Workflow for an aerobic soil metabolism study.

Regulatory Status and Conclusion

Due to its high acute toxicity and environmental persistence, the use of this compound has been severely restricted or banned in many parts of the world. It is not an approved active substance for use in plant protection products in the European Union.[4] In the United States, it is not registered for use as a pesticide.[3]

The history of this compound serves as a valuable case study in the development and regulation of pesticides. While it offered an effective solution for controlling a variety of agricultural pests, its adverse toxicological and environmental profile ultimately led to its decline. This trajectory highlights the ongoing challenge in developing pest control agents that are both highly effective against target organisms and safe for human health and the environment. The detailed scientific understanding of compounds like this compound is crucial for informing the development of next-generation pesticides with improved safety profiles and for conducting robust risk assessments of existing and new chemical entities.

References

An In-depth Technical Guide to Trichloronat: Nomenclature, Properties, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the organophosphate insecticide Trichloronat, focusing on its chemical identity, physicochemical properties, toxicological profile, and mechanism of action. The information is presented to support research and development activities related to this compound.

Chemical Nomenclature and Identification

This compound is an organophosphorus insecticide.[1] Its chemical identity is defined by various nomenclature systems and registry numbers.

IUPAC Names:

  • ethoxy-ethyl-sulfanylidene-(2,4,5-trichlorophenoxy)-λ⁵-phosphane[2]

  • (RS)-[O-ethyl O-(2,4,5-trichlorophenyl) ethylphosphonothioate][3][4]

  • (Ξ)-[O-ethyl O-(2,4,5-trichlorophenyl) ethylphosphonothioate][3]

CAS Name:

  • O-ethyl O-(2,4,5-trichlorophenyl) P-ethylphosphonothioate[3]

CAS Registry Number:

  • 327-98-0[2][3][5][6][7]

A variety of synonyms and trade names have been used to identify this compound, reflecting its history in commercial and research settings.

Common Synonyms and Trade Names: [2][5][6][8][9][10][11]

  • Agrisil

  • Agritox

  • BAY 37289

  • Bayer 37289

  • Chemagro 37289

  • ENT 25,712

  • Fenophosphon

  • Fitosol

  • O-Ethyl O-2,4,5-trichlorophenyl ethylphosphonothioate

  • Phytosol

  • Richloronate

  • S 4400

  • Trichloronate

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its environmental fate, transport, and biological availability. A summary of these properties is presented in the table below.

PropertyValueReference
Molecular FormulaC₁₀H₁₂Cl₃O₂PS[2][5][6][7]
Molecular Weight333.60 g/mol [2][5][7]
AppearanceAmber colored odorless liquid[1]
Boiling Point372 °C at 760 mmHg[5][6]
Density1.406 g/cm³[5][6]
Water Solubility0.88 mg/L at 20 °C[5]
Vapor Pressure2.13 x 10⁻⁵ mmHg at 25 °C[5][6]
LogP (Octanol/Water Partition Coefficient)5.2[2]
Refractive Index1.566[6]
Flash Point178.8 °C[5][6]

Toxicological Profile

This compound is a highly toxic compound, and its toxicity varies across different species and routes of exposure. The following table summarizes the available acute toxicity data, primarily expressed as the median lethal dose (LD50).

SpeciesRoute of AdministrationLD50 ValueReference
RatOral16 - 37.5 mg/kg[2]
RabbitOral25 - 50 mg/kg[2]
ChickenOral45 mg/kg[2]
Mallard DuckOral12.0 mg/kg[2]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for this compound, like other organophosphate insecticides, is the inhibition of the enzyme acetylcholinesterase (AChE).[4][12][13] AChE is critical for the proper functioning of the nervous system, where it hydrolyzes the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft.

The inhibition of AChE by this compound leads to an accumulation of ACh at the synapse, resulting in continuous stimulation of cholinergic receptors. This overstimulation disrupts normal nerve impulse transmission, leading to the toxic effects observed in poisoned organisms.[12]

Below is a diagram illustrating the signaling pathway of acetylcholinesterase and its inhibition by an organophosphate insecticide like this compound.

Acetylcholinesterase_Inhibition cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Is hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to receptor, causes nerve impulse Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Inhibited_AChE Inhibited AChE Nerve_Impulse Continuous Nerve Impulse (Toxic Effect) Postsynaptic_Receptor->Nerve_Impulse Leads to This compound This compound (Organophosphate) This compound->AChE Binds to and inhibits

Caption: Inhibition of Acetylcholinesterase by this compound.

Experimental Protocols

For the analysis of this compound in environmental samples, standardized methods such as those developed by the U.S. Environmental Protection Agency (EPA) for organophosphorus pesticides are generally employed. These methods often involve solvent extraction followed by gas chromatography-mass spectrometry (GC-MS).[15][16][17]

Below is a generalized workflow for the analysis of this compound in a soil sample.

Analysis_Workflow Start Soil Sample Collection Extraction Solvent Extraction (e.g., with acetonitrile (B52724) or hexane/acetone) Start->Extraction Cleanup Extract Cleanup (e.g., Solid Phase Extraction) Extraction->Cleanup Concentration Concentration of Extract Cleanup->Concentration Analysis GC-MS Analysis Concentration->Analysis Data Data Interpretation and Quantification Analysis->Data

Caption: Generalized workflow for this compound analysis in soil.

Conclusion

This technical guide has provided a detailed overview of this compound, encompassing its nomenclature, physicochemical properties, toxicity, and mechanism of action. The structured presentation of data in tables and the visualization of key processes aim to facilitate a deeper understanding of this compound for researchers and professionals in relevant fields. Further research into detailed synthetic and analytical protocols will continue to be of value to the scientific community.

References

Trichloronat physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical and Chemical Properties of Trichloronat

Introduction

This compound, an organophosphate insecticide, is a non-systemic agent primarily used against soil pests and the larvae of vegetable flies.[1][2] It operates as a cholinesterase inhibitor, a common mechanism for organophosphate pesticides.[3][4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, intended for researchers, scientists, and professionals in drug development. This compound appears as an amber-colored liquid and is not registered for sale or use as a pesticide in the United States or Canada.[2][5]

Chemical Identification

This compound is identified by several names and numbers across various chemical databases. Its fundamental identification details are summarized below.

IdentifierValueSource(s)
IUPAC Name O-Ethyl O-(2,4,5-trichlorophenyl) ethylphosphonothioate[1][6]
CAS Registry Number 327-98-0[5][7]
Molecular Formula C₁₀H₁₂Cl₃O₂PS[5][7][8]
Molecular Weight 333.6 g/mol [5][8][9]
Canonical SMILES CCOP(=S)(CC)OC1=CC(=C(C=C1Cl)Cl)Cl[5][8]
InChIKey ANIAQSUBRGXWLS-UHFFFAOYSA-N[1][5][7]
Synonyms Agrisil, Agritox, Bayer 37289, Fenophosphon, Phytosol, Richloronate[2][5][7][10]

Physical Properties

The physical characteristics of this compound are crucial for its handling, formulation, and environmental fate. It is generally described as an amber liquid.[1][2][5]

PropertyValueSource(s)
Physical Description Amber liquid[1][2][5]
Boiling Point 108 °C at 0.01 mmHg (226 °F)[5][9]
Density 1.365 g/cm³ at 20 °C (68 °F)[5][9][10]
Vapor Pressure 1.5 x 10⁻⁵ mmHg to 2.13 x 10⁻⁵ mmHg at 20-25 °C[5][8][11]
Water Solubility 50 mg/L at 20 °C. Another source reports 0.59-0.88 mg/L at 20 °C.[3][5][8]
Solubility in Organic Solvents Soluble in acetone, alcohol, aromatic solvents, kerosene, and chlorinated hydrocarbons. Slightly soluble in mineral oils.[5]
Octanol-Water Partition Coefficient (log P) 5.23[3]

Chemical Properties

This compound is an organochlorine compound and an organophosphate insecticide.[5][8] Its chemical behavior is characterized by its stability and reactivity under different conditions.

  • Stability : It is hydrolyzed by alkali and is relatively stable to dilute acids.[5]

  • Reactivity : As an organophosphate, this compound can form highly toxic and flammable phosphine (B1218219) gas in the presence of strong reducing agents. Partial oxidation may lead to the release of toxic phosphorus oxides.[10]

Synthesis and Mechanism of Action

Synthesis

The commercial production of this compound involves a multi-step chemical synthesis. The process begins with the reaction between 2,4,5-trichlorophenol (B144370) and ethyl phosphonothioic dichloride. This is followed by an esterification step with ethanol (B145695) to yield the final this compound molecule.[3]

G cluster_reactants Reactants Reactant1 2,4,5-Trichlorophenol Intermediate Intermediate Product Reactant1->Intermediate Reactant2 Ethyl Phosphonothioic Dichloride Reactant2->Intermediate Product This compound Intermediate->Product Esterification Ethanol Ethanol Ethanol->Product

A simplified workflow for the synthesis of this compound.
Mechanism of Action

This compound functions as a non-systemic acetylcholinesterase (AChE) inhibitor.[3] Acetylcholinesterase is a critical enzyme that breaks down the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. By inhibiting AChE, this compound causes an accumulation of acetylcholine.[4][5] This leads to overstimulation of acetylcholine receptors, resulting in rapid muscle twitching, paralysis, and ultimately death of the insect.[4] The cardiovascular effects of anticholinesterase agents are complex, but a predominant effect is bradycardia (slowed heart rate).[5]

G cluster_synapse Normal Synaptic Function cluster_inhibition Inhibition by this compound ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor ACh Receptor ACh->Receptor Binds Hydrolysis Choline + Acetate AChE->Hydrolysis Nerve_Signal Nerve_Signal Receptor->Nerve_Signal Signal Termination This compound This compound Blocked_AChE Inhibited AChE This compound->Blocked_AChE Inhibits AChE Excess_ACh Excess Acetylcholine Continuous_Signal Continuous Nerve Impulse (Neurotoxicity) Excess_ACh->Continuous_Signal G cluster_phase1 Phase I Metabolism cluster_metabolites Metabolites This compound This compound (C₁₀H₁₂Cl₃O₂PS) Oxidation Oxidation (P=S → P=O) This compound->Oxidation Oxidative Desulfuration Hydrolysis Hydrolytic Cleavage This compound->Hydrolysis Ester Hydrolysis Oxon Trichloronate Oxon Oxidation->Oxon Phenol 2,4,5-Trichlorophenol Hydrolysis->Phenol Acid Ethylphosphonic Acid Derivatives Hydrolysis->Acid

References

Trichloronat Hydrolysis and Stability in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Trichloronat, with the chemical name O-ethyl O-(2,4,5-trichlorophenyl) ethylphosphonothioate, is a non-systemic insecticide.[1] Its presence in the environment, particularly in aqueous systems, raises questions about its stability and degradation. Hydrolysis is a primary mechanism for the degradation of organophosphate pesticides in water.[2] This process involves the cleavage of chemical bonds by the addition of water, leading to the formation of less toxic or more easily degradable products. The rate of hydrolysis is a critical parameter for assessing the environmental persistence and potential for contamination of water resources by this compound.

This compound Stability in Aqueous Solutions

The stability of this compound in aqueous solutions is influenced by several factors, most notably pH and temperature.

2.1. Effect of pH

General knowledge of organophosphate chemistry suggests that the hydrolysis of this compound is significantly dependent on pH.

  • Alkaline Conditions: this compound is known to be hydrolyzed by alkali.[3] Under alkaline conditions (high pH), the hydrolysis of organophosphate esters is typically accelerated through base-catalyzed mechanisms. The hydroxide (B78521) ion (OH⁻) acts as a nucleophile, attacking the phosphorus atom and leading to the cleavage of the P-O-aryl bond.

  • Acidic Conditions: The compound is relatively stable in dilute acids.[3] Acid-catalyzed hydrolysis can also occur, but for many organophosphates, the rate is slower than under alkaline conditions.

  • Neutral Conditions: At neutral pH, hydrolysis still occurs, albeit generally at a slower rate than in alkaline solutions.

2.2. Effect of Temperature

As with most chemical reactions, the rate of this compound hydrolysis is expected to increase with temperature. Higher temperatures provide the necessary activation energy for the hydrolysis reaction to proceed more rapidly.

This compound Hydrolysis Data

Despite a thorough review of scientific literature, specific quantitative data on the hydrolysis rate (e.g., half-life or DT₅₀) of this compound in aqueous solutions at different pH values and temperatures are not publicly available. The Pesticide Properties DataBase (PPDB) from the University of Hertfordshire explicitly states that the aqueous hydrolysis DT₅₀ at 20°C and pH 7 is not available.[1]

Table 1: Summary of this compound Hydrolysis Data (Qualitative)

ParameterObservationSource
Hydrolysis in Alkali Hydrolyzed by alkali.[3]
Hydrolysis in Acid Relatively stable to dilute acids.[3]
Aqueous Hydrolysis DT₅₀ Data not available.[1]

Experimental Protocols for Determining this compound Hydrolysis Rate

To address the gap in quantitative data, researchers can determine the hydrolysis rate of this compound by following established experimental protocols. The following is a generalized methodology based on standard guidelines for pesticide hydrolysis studies.

4.1. Materials and Reagents

  • This compound analytical standard (high purity)

  • Sterile, purified water (e.g., HPLC grade)

  • Buffer solutions of known pH (e.g., pH 4, 7, and 9)

  • Constant temperature incubator or water bath

  • Analytical instrumentation for quantification (e.g., High-Performance Liquid Chromatography with UV or Mass Spectrometry detection (HPLC-UV/MS), or Gas Chromatography with a suitable detector (GC-FPD/MS))

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Autosampler vials

4.2. Experimental Workflow

Hydrolysis_Workflow prep Preparation of Aqueous Solutions incubate Incubation at Constant Temperature prep->incubate Transfer solutions sample Periodic Sampling incubate->sample Collect aliquots at time intervals analyze Analysis of This compound Concentration sample->analyze Quantify remaining This compound data Data Analysis and Rate Constant Calculation analyze->data Plot concentration vs. time Hydrolysis_Pathway This compound This compound C₁₀H₁₂Cl₃O₂PS hydrolysis + H₂O (Hydrolysis) This compound->hydrolysis products hydrolysis->products tcp 2,4,5-Trichlorophenol C₆H₃Cl₃O products->tcp eepa O-Ethyl ethylphosphonothioic acid C₄H₁₁O₂PS products->eepa

References

Trichloronat: An In-Depth Technical Guide on Vapor Pressure and Atmospheric Transport Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of the organophosphate insecticide Trichloronat, with a specific focus on its vapor pressure and the resulting potential for atmospheric transport. The information presented is intended to support environmental fate analysis and risk assessment for researchers and professionals in related scientific fields.

Physicochemical Properties of this compound

The environmental transport and fate of a chemical are largely governed by its physical and chemical properties. For this compound, key parameters include its vapor pressure, water solubility, and octanol-water partition coefficient. These properties collectively determine its tendency to volatilize from surfaces, dissolve in water, or adsorb to organic matter.

Table 1: Key Physicochemical Properties of this compound
PropertyValueTemperature (°C)Reference(s)
Vapor Pressure 2.0 x 10⁻³ Pa (1.5 x 10⁻⁵ mmHg)20[1]
2.84 x 10⁻³ Pa (2.13 x 10⁻⁵ mmHg)25
Henry's Law Constant 1.1 x 10⁻⁵ atm·m³/mol (calculated)25
1.30 x 10⁻² Pa·m³/mol25
Water Solubility 50 mg/L20[1]
Log Kow (Octanol-Water Partition Coefficient) 5.2Not Specified[1]

Potential for Atmospheric Transport

The potential for a pesticide to undergo long-range atmospheric transport is a critical factor in assessing its overall environmental impact. This process allows chemicals to be deposited in regions far from their original application sites.[2][3] The primary factors influencing this potential are vapor pressure and persistence in the atmosphere.

This compound's vapor pressure, while low, indicates a potential for volatilization from soil and plant surfaces, particularly at higher environmental temperatures.[4] Once in the atmosphere, its persistence, and therefore transport distance, will be determined by its reactivity with atmospheric oxidants such as hydroxyl radicals (•OH).[2][5] Organophosphate pesticides can be transported over long distances in the atmosphere.[3][5]

The Henry's Law Constant (H) provides an indication of the partitioning of a chemical between air and water. A higher H value suggests a greater tendency to move from water to air. This compound's calculated Henry's Law constant suggests a moderate potential for volatilization from moist surfaces.

The following diagram illustrates the key factors and processes that influence the atmospheric transport potential of a chemical like this compound.

cluster_source Source & Volatilization cluster_transport Atmospheric Fate cluster_deposition Deposition Source This compound Application (Soil, Foliage) Volatilization Volatilization Source->Volatilization Vapor Pressure Atmosphere Atmospheric Compartment Volatilization->Atmosphere Transport Long-Range Transport Atmosphere->Transport Wind Currents Degradation Atmospheric Degradation (e.g., reaction with •OH) Atmosphere->Degradation WetDeposition Wet Deposition (Rain, Snow) Transport->WetDeposition DryDeposition Dry Deposition Transport->DryDeposition DepositionTarget Deposition to Soil, Water, Biota WetDeposition->DepositionTarget DryDeposition->DepositionTarget

Factors influencing the atmospheric transport of this compound.

Experimental Protocols

Vapor Pressure Determination (OECD Guideline 104)

The vapor pressure of a substance is a measure of its volatility. For chemicals with low vapor pressure like this compound, the gas saturation method is commonly employed.[9][10][11][12][13][14]

Principle: A stream of inert gas (e.g., nitrogen) is passed through or over the test substance at a known temperature and flow rate, allowing the gas to become saturated with the substance's vapor. The amount of the substance transported by the gas is then determined, typically by trapping it in a cold trap or on a sorbent material and subsequently quantifying it using an appropriate analytical technique like gas chromatography (GC) or high-performance liquid chromatography (HPLC). The vapor pressure can then be calculated from the mass of the substance transported, the volume of gas used, and the molecular weight of the substance.[12]

Experimental Workflow:

cluster_workflow Gas Saturation Method Workflow GasSource Inert Gas Source (e.g., Nitrogen) FlowControl Flow Controller GasSource->FlowControl SaturationChamber Saturation Chamber with this compound FlowControl->SaturationChamber Trap Sorbent Trap or Cold Trap SaturationChamber->Trap Analysis Quantification (e.g., GC, HPLC) Trap->Analysis Calculation Vapor Pressure Calculation Analysis->Calculation

Workflow for the Gas Saturation Method (OECD 104).
Water Solubility Determination (OECD Guideline 105)

Water solubility is a critical parameter for assessing the environmental distribution of a chemical. For substances with solubilities in the range of this compound, the column elution method is often utilized.[15][16][17][18][19]

Principle: A column is packed with an inert support material that has been coated with an excess of the test substance. Water is then passed through the column at a constant temperature and a low flow rate to ensure that the water becomes saturated with the test substance. The concentration of the substance in the eluate is measured over time until a plateau is reached, which represents the water solubility.[17][18]

Octanol-Water Partition Coefficient (Log Kow) Determination (OECD Guideline 107)

The octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity and is a key indicator of its potential for bioaccumulation. The most common method for its determination is the shake-flask method .[20][21][22][23]

Principle: A solution of the test substance in either n-octanol or water is placed in a flask with the other immiscible solvent. The flask is then shaken to facilitate the partitioning of the substance between the two phases until equilibrium is reached. After allowing the phases to separate, the concentration of the substance in each phase is determined. The partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. For substances with a high Kow like this compound, modifications to the standard shake-flask method or alternative methods may be necessary to ensure accurate measurements.[21]

Conclusion

The physicochemical properties of this compound, particularly its vapor pressure and Henry's Law constant, indicate a potential for this insecticide to volatilize from treated surfaces and undergo atmospheric transport. While its vapor pressure is low, it is sufficient for the compound to enter the atmosphere, where its persistence will dictate the extent of its long-range transport. A comprehensive environmental risk assessment of this compound should, therefore, consider atmospheric transport as a potential pathway for its distribution into non-target environments. The lack of publicly available, detailed experimental protocols for this compound underscores the need for greater transparency in environmental fate studies. The standardized OECD guidelines provide a robust framework for the generation of reliable data for such assessments.

References

An In-Depth Technical Guide to the Bioaccumulation Potential of Trichloronat in Ecosystems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes available scientific information on the bioaccumulation potential of Trichloronat. It is intended for a technical audience and should not be interpreted as a comprehensive risk assessment.

Executive Summary

Physicochemical Properties and Bioaccumulation Potential

The bioaccumulation potential of a chemical is significantly influenced by its physicochemical properties, most notably its hydrophobicity. The octanol-water partition coefficient (Log P or Log Kow) is a key indicator of this property.

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for Bioaccumulation
Log P (Octanol-Water Partition Coefficient) 5.23[1]A high Log P value indicates strong hydrophobicity and a high affinity for lipids, suggesting a significant potential for bioaccumulation in organism tissues.
Water Solubility 0.59 mg/L at 20°C[1]Low water solubility is characteristic of hydrophobic compounds that tend to partition from the aqueous phase into organic matter, including the tissues of organisms.
Persistence Soil half-life (field): 180 days[2]High persistence in the environment increases the duration of exposure for organisms, thereby enhancing the potential for bioaccumulation over time.

The high Log P value and low water solubility of this compound are strong indicators of its potential to bioaccumulate. Persistent chemicals remain in the environment for longer periods, increasing the likelihood of uptake by organisms.

Quantitative Bioaccumulation Data

Direct experimental data on the bioaccumulation of this compound in various organisms is scarce in publicly available literature. However, predictive models provide an estimation of its bioconcentration potential.

Table 2: Estimated and Comparative Bioaccumulation Data

CompoundOrganismBCF/BAF Value (L/kg)MethodReference
This compound Fish (species not specified)5600Estimated (QSAR)PubChem[1]
Chlorpyrifos Fish (various species)58 - 5100ExperimentalRacke 1993, NRA 2000[3]
Diazinon Rainbow trout (Oncorhynchus mykiss)62ExperimentalSeguchi and Asaka 1981
Diazinon Common carp (B13450389) (Cyprinus carpio)120ExperimentalSeguchi and Asaka 1981
Malathion FishNot significantExperimentalHSDB 1996
Parathion Not specified--High toxicity, data on BCF is limited.
Fenthion Tadpoles62ExperimentalDeBruijn & Hermens, 1991[4]

As indicated in Table 2, the estimated BCF for this compound is significantly high, suggesting a strong tendency to accumulate in fish. For comparison, the BCF values for other organophosphate pesticides vary widely. Chlorpyrifos, which is structurally similar to this compound, also shows a high potential for bioaccumulation. In contrast, compounds like Diazinon and Malathion exhibit lower bioaccumulation potential.

Trophic Transfer and Biomagnification

Biomagnification is the process whereby the concentration of a contaminant increases in organisms at successively higher levels in a food chain. Chemicals that are persistent, bioaccumulative, and toxic (PBTs) are of particular concern for biomagnification. Given this compound's high persistence and estimated high BCF, there is a potential for it to biomagnify in aquatic and terrestrial food webs.

Trophic_Transfer cluster_water Aquatic Environment cluster_food_web Aquatic Food Web Trichloronat_in_Water This compound in Water/Sediment Primary_Producers Primary Producers (Algae, Phytoplankton) Trichloronat_in_Water->Primary_Producers Uptake Primary_Consumers Primary Consumers (Zooplankton, Invertebrates) Primary_Producers->Primary_Consumers Consumption Secondary_Consumers Secondary Consumers (Small Fish) Primary_Consumers->Secondary_Consumers Consumption Tertiary_Consumers Tertiary Consumers (Predatory Fish) Secondary_Consumers->Tertiary_Consumers Consumption

Metabolic Pathways

The extent of bioaccumulation is also influenced by the organism's ability to metabolize and excrete the compound. Organophosphate pesticides, including this compound, are known to undergo metabolic transformation in organisms, primarily in the liver.

The general metabolic pathway for organophosphates involves two main phases:

  • Phase I: Bioactivation and Detoxification. This phase often involves oxidation, hydrolysis, or reduction. A key transformation for many organothiophosphate pesticides is the oxidative desulfuration of the P=S bond to a P=O bond, forming the "oxon" metabolite. This "oxon" is often a more potent inhibitor of acetylcholinesterase, the primary target of these insecticides. Hydrolysis of the ester linkages is a major detoxification pathway.

  • Phase II: Conjugation. The products of Phase I reactions are often conjugated with endogenous molecules, such as glucuronic acid or sulfate, to increase their water solubility and facilitate their excretion from the body.

Metabolic_Pathway This compound This compound Phase_I Phase I Metabolism (Oxidation, Hydrolysis) This compound->Phase_I Oxon_Metabolite This compound-oxon (More Toxic) Phase_I->Oxon_Metabolite Oxidative Desulfuration Hydrolysis_Products Hydrolysis Products (Less Toxic) Phase_I->Hydrolysis_Products Hydrolysis Phase_II Phase II Metabolism (Conjugation) Oxon_Metabolite->Phase_II Hydrolysis_Products->Phase_II Excretion Excretion Phase_II->Excretion

While the specific metabolites of this compound in aquatic organisms have not been extensively documented in available literature, it is presumed to follow this general pathway. The rate of metabolism versus the rate of uptake will ultimately determine the steady-state concentration of this compound and its metabolites in an organism.

Experimental Protocols for Bioaccumulation Assessment

The standardized method for determining the bioconcentration factor (BCF) of a chemical in fish is the OECD Test Guideline 305. This protocol involves two phases: an uptake phase and a depuration phase.

OECD 305: Bioaccumulation in Fish

Objective: To determine the bioconcentration factor (BCF) of a test substance in fish under flow-through conditions.

Key Steps:

  • Acclimation: Test fish of a suitable species (e.g., rainbow trout, zebrafish) are acclimated to the test conditions (temperature, water quality, lighting).

  • Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance in a flow-through system. The duration of this phase is typically 28 days, or until a steady-state concentration in the fish tissue is reached. Water and fish samples are collected at regular intervals to measure the concentration of the test substance.

  • Depuration Phase: After the uptake phase, the remaining fish are transferred to clean, flowing water without the test substance. Fish are sampled at intervals to measure the rate of elimination of the substance.

  • Analysis: The concentrations of the test substance in water and fish tissue are determined using appropriate analytical methods. The BCF is calculated as the ratio of the concentration in the fish to the concentration in the water at steady state. A kinetic BCF can also be calculated from the uptake and depuration rate constants.

OECD_305_Workflow cluster_setup Experimental Setup cluster_phases Experimental Phases cluster_sampling Sampling and Analysis Acclimation Fish Acclimation Uptake_Phase Uptake Phase (e.g., 28 days) Acclimation->Uptake_Phase Test_System Flow-through System with Constant This compound Concentration Test_System->Uptake_Phase Control_System Flow-through System (Clean Water) Depuration_Phase Depuration Phase Control_System->Depuration_Phase Uptake_Phase->Depuration_Phase Transfer to Clean Water Water_Sampling Water Sampling Uptake_Phase->Water_Sampling Fish_Sampling Fish Tissue Sampling Uptake_Phase->Fish_Sampling Depuration_Phase->Fish_Sampling Analytical_Chemistry Chemical Analysis (e.g., GC-MS) Water_Sampling->Analytical_Chemistry Fish_Sampling->Analytical_Chemistry Data_Analysis BCF Calculation Analytical_Chemistry->Data_Analysis

Analytical Methodologies

The accurate quantification of this compound in environmental and biological matrices is essential for assessing its bioaccumulation. Gas chromatography (GC) coupled with a selective detector is the most common analytical approach for organophosphate pesticides.

Table 3: Analytical Methods for this compound and Similar Compounds in Biological Tissues

Analytical TechniqueDetectorSample PreparationKey Features
Gas Chromatography (GC) Flame Photometric Detector (FPD) or Nitrogen-Phosphorus Detector (NPD)Solvent extraction (e.g., with acetonitrile (B52724) or ethyl acetate), followed by solid-phase extraction (SPE) cleanup to remove lipids and other interfering substances.High sensitivity and selectivity for phosphorus- and nitrogen-containing compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Mass SpectrometerSimilar to GC-FPD/NPD, with rigorous cleanup being crucial for complex matrices like fish tissue.Provides definitive identification of the analyte based on its mass spectrum, in addition to quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Tandem Mass SpectrometerSimilar extraction and cleanup procedures as for GC-based methods.Suitable for less volatile or thermally labile metabolites. Offers high sensitivity and selectivity.

Conclusion

References

Methodological & Application

Application Note: Determination of Trichloronat in Soil Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the extraction and quantitative analysis of the organophosphorus pesticide Trichloronat in soil samples using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology, including sample preparation, extraction, and GC-MS analysis, is designed to provide a reliable and reproducible workflow for environmental monitoring and residue analysis. This document provides a detailed experimental protocol, a summary of expected quantitative performance, and a visual representation of the analytical workflow.

Introduction

This compound is an organophosphorus insecticide and acaricide used to control a variety of soil-dwelling insects. Due to its potential toxicity and persistence in the environment, accurate and sensitive methods for its detection in soil are crucial for environmental risk assessment and food safety. Gas chromatography coupled with mass spectrometry (GC-MS) offers high selectivity and sensitivity for the determination of pesticide residues in complex matrices like soil.[1][2][3] This protocol outlines a robust method for the analysis of this compound, providing researchers with a framework for its implementation.

Experimental Protocol

Sample Preparation and Extraction

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective technique for extracting a broad range of pesticides from soil matrices.[1][4]

Materials:

Procedure:

  • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. For dry samples, it is recommended to add a small amount of water to hydrate (B1144303) the sample, which can improve extraction efficiency.[4]

  • Add 10 mL of acetonitrile to the tube.

  • Cap the tube and shake vigorously for 1 minute using a mechanical shaker to ensure thorough mixing.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube. These salts induce phase separation between the aqueous and organic layers.

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge the tube at ≥4000 rpm for 5 minutes.

  • Carefully transfer the upper acetonitrile layer into a clean tube for cleanup.

Extract Cleanup (Dispersive Solid-Phase Extraction - d-SPE)

Materials:

  • Primary secondary amine (PSA) sorbent

  • Anhydrous magnesium sulfate (MgSO₄)

  • 15 mL centrifuge tubes

Procedure:

  • Transfer a 6 mL aliquot of the acetonitrile extract into a 15 mL centrifuge tube containing 900 mg of anhydrous MgSO₄ and 300 mg of PSA.

  • Vortex the tube for 1 minute.

  • Centrifuge at ≥4000 rpm for 5 minutes.

  • The resulting supernatant is the final extract for GC-MS analysis.

GC-MS Analysis

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (MSD).

GC-MS Parameters:

The following are typical GC-MS parameters for the analysis of organophosphorus pesticides. Optimization may be required for your specific instrument.

ParameterValue
GC Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless
Injection Volume 1 µL
Oven Program Initial temperature 70 °C, hold for 2 min, ramp to 150 °C at 25 °C/min, then ramp to 280 °C at 5 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions for this compound To be determined by analyzing a this compound standard. Likely quantifier and qualifier ions would be selected from its mass spectrum.

Data Presentation

The following table summarizes the expected quantitative performance of the method for this compound analysis, based on typical values for organophosphorus pesticides in soil.[1][5]

ParameterExpected Value
Limit of Detection (LOD) 0.001 - 0.01 mg/kg
Limit of Quantification (LOQ) 0.003 - 0.03 mg/kg
Recovery 70 - 120%
Relative Standard Deviation (RSD) < 20%
Linearity (R²) > 0.99

Experimental Workflow Diagram

experimental_workflow GC-MS Protocol for this compound Analysis in Soil cluster_sample_prep Sample Preparation & Extraction cluster_cleanup Extract Cleanup (d-SPE) cluster_analysis GC-MS Analysis sample_collection 1. Soil Sample Collection (Homogenized) weighing 2. Weigh 10g of Soil sample_collection->weighing add_solvent 3. Add 10mL Acetonitrile weighing->add_solvent shake1 4. Shake (1 min) add_solvent->shake1 add_salts 5. Add MgSO4 & NaCl shake1->add_salts shake2 6. Shake (1 min) add_salts->shake2 centrifuge1 7. Centrifuge (5 min) shake2->centrifuge1 transfer_extract 8. Transfer 6mL of Extract centrifuge1->transfer_extract Acetonitrile Layer add_sorbent 9. Add MgSO4 & PSA transfer_extract->add_sorbent vortex 10. Vortex (1 min) add_sorbent->vortex centrifuge2 11. Centrifuge (5 min) vortex->centrifuge2 gc_ms_injection 12. Inject 1µL into GC-MS centrifuge2->gc_ms_injection Final Extract data_acquisition 13. Data Acquisition (SIM Mode) gc_ms_injection->data_acquisition data_analysis 14. Quantification & Reporting data_acquisition->data_analysis logical_relationship Logical Flow of this compound Analysis start Start: Soil Sample extraction Extraction (QuEChERS) start->extraction cleanup Cleanup (d-SPE with PSA) extraction->cleanup analysis GC-MS Analysis (SIM Mode) cleanup->analysis quantification Quantification (Calibration Curve) analysis->quantification validation Method Validation (LOD, LOQ, Recovery) analysis->validation result Result: This compound Concentration quantification->result quantification->validation

References

Application Note and Protocol: Extraction of Trichloronat Residues from Crop Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trichloronat is an organophosphate insecticide previously used to control soil-dwelling insects in various vegetable crops. Due to its potential toxicity and persistence, monitoring its residues in food commodities is crucial for consumer safety. This document provides a detailed protocol for the extraction of this compound residues from crop tissues, particularly root, bulb, and leafy vegetables, using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by gas chromatography-mass spectrometry (GC-MS) analysis. The QuEChERS method is a widely adopted sample preparation technique for multi-residue pesticide analysis in food matrices due to its simplicity, speed, and low solvent consumption.[1][2]

Experimental Protocol

This protocol outlines a modified QuEChERS method suitable for the extraction of this compound and other organophosphate pesticides from various crop tissues.

1. Sample Preparation and Homogenization

1.1. Obtain a representative sample of the crop tissue (e.g., onions, cabbage). 1.2. Wash the samples with distilled water to remove any soil and debris. 1.3. Chop the entire laboratory sample into small pieces. 1.4. Homogenize the chopped sample using a high-speed blender or food processor to achieve a uniform consistency. For low-moisture samples, addition of a small amount of purified water may be necessary to facilitate homogenization. 1.5. Store the homogenate in a sealed container at -20°C until extraction to prevent degradation of the analyte.

2. Extraction

2.1. Weigh 10 ± 0.1 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube. 2.2. Add 10 mL of acetonitrile (B52724) to the tube. 2.3. Add an appropriate internal standard if required for quantification. 2.4. Cap the tube and shake vigorously for 1 minute by hand or using a vortex mixer to ensure thorough mixing of the sample with the solvent. 2.5. Add the QuEChERS extraction salts. A common formulation is the AOAC Official Method 2007.01, which includes 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl).[3][4] Alternatively, the European EN 15662 method uses 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) citrate sesquihydrate to buffer the extract. 2.6. Immediately after adding the salts, cap the tube and shake vigorously for 1 minute. 2.7. Centrifuge the tube at ≥3000 rpm for 5 minutes. This will result in the separation of the organic (acetonitrile) and aqueous layers.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

3.1. Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL micro-centrifuge tube containing the d-SPE cleanup sorbents. 3.2. The choice of d-SPE sorbents depends on the matrix.

  • For general crop tissues: 150 mg of anhydrous MgSO₄ and 50 mg of Primary Secondary Amine (PSA). PSA is effective at removing sugars, organic acids, and fatty acids.[5]
  • For pigmented crops (e.g., leafy greens): A combination of 150 mg MgSO₄, 50 mg PSA, and 50 mg of Graphitized Carbon Black (GCB) or C18 can be used. GCB is effective at removing pigments like chlorophyll, but may also retain planar pesticides.[6][7]
  • For crops with high fat content: The addition of 50 mg of C18 sorbent is recommended to remove lipids.[8] 3.3. Cap the tube and vortex for 30 seconds. 3.4. Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes. 3.5. The resulting supernatant is the final extract, ready for analysis.

4. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

4.1. Transfer the final extract into a GC vial. 4.2. Analyze the extract using a GC-MS system. Gas chromatography is well-suited for the analysis of volatile and semi-volatile organophosphate pesticides like this compound.[9][10] 4.3. Typical GC-MS conditions:

  • Injector: Splitless mode, 250°C.
  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, DB-5MS), is commonly used.[2][11]
  • Oven Temperature Program: An initial temperature of 70°C, held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes. This program should be optimized based on the specific instrument and column.
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  • Mass Spectrometer: Electron ionization (EI) mode at 70 eV. Data can be acquired in full scan mode for identification and selected ion monitoring (SIM) mode for quantification to enhance sensitivity.[9]

Data Presentation

The performance of the described method for the analysis of organophosphate pesticides in various vegetable matrices is summarized in the table below. While specific data for this compound is limited in recent literature, the provided data for other organophosphates demonstrates the expected performance of the method.

Pesticide ClassCrop MatrixFortification Level (mg/kg)Recovery (%)RSD (%)LOD (mg/kg)LOQ (mg/kg)Reference
OrganophosphateOkra0.01 - 0.180.10 - 114.44< 20-0.01[5]
OrganophosphateFruits & Vegetables0.1 - 1.083.1 - 123.5< 14.80.01-[5]
Organochlorine & OrganophosphateFruits & VegetablesNot Specified70 - 120< 20--[3]
OrganophosphateTomato & Brinjal0.1 - 0.575.30 - 92.50< 10--[12]
Acidic PesticidesCabbage & Spinach0.005 - 0.595 - 110< 20-0.001-0.005[6]

RSD: Relative Standard Deviation, LOD: Limit of Detection, LOQ: Limit of Quantification.

Visualizations

Trichloronat_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Sample Crop Tissue Sample (e.g., Onion, Cabbage) Homogenize Homogenize Sample Sample->Homogenize Weigh Weigh 10g of Homogenate Homogenize->Weigh Add_ACN Add 10 mL Acetonitrile Weigh->Add_ACN Shake1 Shake Vigorously (1 min) Add_ACN->Shake1 Add_Salts Add QuEChERS Salts (MgSO4, NaCl, Buffer) Shake1->Add_Salts Shake2 Shake Vigorously (1 min) Add_Salts->Shake2 Centrifuge1 Centrifuge (≥3000 rpm, 5 min) Shake2->Centrifuge1 Transfer_Supernatant Transfer 1 mL of Acetonitrile Extract Centrifuge1->Transfer_Supernatant Add_dSPE Add d-SPE Sorbents (MgSO4, PSA, C18/GCB) Transfer_Supernatant->Add_dSPE Vortex Vortex (30 sec) Add_dSPE->Vortex Centrifuge2 Centrifuge (high speed, 2 min) Vortex->Centrifuge2 Final_Extract Final Extract Centrifuge2->Final_Extract GCMS_Analysis GC-MS Analysis Final_Extract->GCMS_Analysis

Caption: Workflow for this compound Residue Extraction from Crop Tissues.

References

Application Note: Ultrasensitive Determination of Trichloronat in Water Samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantification of Trichloronat in water samples using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This compound, an organophosphorus pesticide, poses a potential risk to environmental and human health, necessitating precise monitoring in water sources. The described protocol employs Solid Phase Extraction (SPE) for sample clean-up and concentration, followed by analysis on a triple quadrupole mass spectrometer. The method demonstrates excellent linearity, sensitivity, and specificity, making it suitable for routine monitoring and environmental research.

Introduction

This compound (O-ethyl O-2,4,5-trichlorophenyl ethylphosphonothioate) is a non-systemic insecticide and acaricide. Due to its potential toxicity and persistence, monitoring its presence in environmental water sources is critical. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a preferred technique for analyzing pesticide residues due to its high sensitivity, selectivity, and specificity, especially in complex matrices like environmental water.[1][2][3] This method minimizes interferences by utilizing the Multiple Reaction Monitoring (MRM) mode for accurate quantification at trace levels.[1][4]

Experimental Protocol

2.1. Materials and Reagents

  • This compound certified reference standard (CAS: 327-98-0)

  • HPLC-grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., Graphitized Carbon-based or C18)

  • Glass fiber filters (0.7 µm)

  • Nitrogen gas for evaporation

2.2. Standard Solution Preparation

  • Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 100 mL of methanol. Store at 4°C.

  • Working Standard Solution (1 µg/mL): Dilute the primary stock solution 1:100 with methanol.

  • Calibration Standards (0.1 - 50 ng/mL): Prepare a series of calibration standards by serially diluting the working standard solution with a 50:50 mixture of water and acetonitrile. These concentrations are recommended as a starting point and may be adjusted based on instrument sensitivity.

2.3. Sample Preparation (Solid Phase Extraction - SPE)

  • Filtration: Filter water samples through a 0.7-µm glass fiber filter to remove suspended solids.[4]

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water. Do not allow the cartridge to dry.

  • Sample Loading: Pass 500 mL of the filtered water sample through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.

  • Washing: Wash the cartridge with 5 mL of ultrapure water to remove any polar interferences. Dry the cartridge under vacuum for 10 minutes.

  • Elution: Elute the trapped this compound from the cartridge using 10 mL of acetonitrile or an appropriate solvent mixture (e.g., 80:20 methylene (B1212753) chloride:methanol).[4]

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of 50:50 water/acetonitrile for LC-MS/MS analysis.

LC-MS/MS Method

The analysis is performed using a liquid chromatograph coupled to a triple quadrupole mass spectrometer.[5]

3.1. Liquid Chromatography (LC) Conditions A C18 reversed-phase column is recommended for the separation of this compound.[5][6]

ParameterRecommended Condition
Column C18 Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid & 5mM Ammonium Formate
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0

3.2. Mass Spectrometry (MS) Conditions The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). The precursor ion for this compound (Formula: C10H12Cl3O2PS, Molecular Weight: 333.6) is [M+H]+ at m/z 335.0 (accounting for isotopic distribution).[7] Product ions must be determined by infusing a standard solution and optimizing fragmentation. The following transitions are proposed as a starting point for method development.

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Instrument Dependent
Scan Mode Multiple Reaction Monitoring (MRM)

3.3. MRM Transitions for this compound Collision energies (CE) and fragmentor voltages require optimization for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion 1 (Quantifier) (m/z)CE 1 (eV)Product Ion 2 (Qualifier) (m/z)CE 2 (eV)
This compound335.0197.0 (Proposed)Optimize93.1 (Proposed)Optimize

Visualization of Experimental Workflow

LCMSMS_Workflow LC-MS/MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Water Sample Collection Filter 2. Filtration (0.7 µm) Sample->Filter SPE 3. Solid Phase Extraction (SPE) Filter->SPE Elute 4. Elution & Concentration SPE->Elute Recon 5. Reconstitution Elute->Recon LC_Separation 6. LC Separation (C18 Column) Recon->LC_Separation MS_Detection 7. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis 8. Data Analysis (Quantification) MS_Detection->Data_Analysis Report 9. Reporting Data_Analysis->Report

Caption: Workflow for the analysis of this compound in water.

Expected Performance Characteristics

The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision according to standard laboratory guidelines. The following table presents typical expected performance data for pesticide analysis methods.

ParameterExpected Result
Linearity (R²) > 0.995
Calibration Range 0.1 - 50 ng/mL
LOD < 0.05 ng/mL
LOQ < 0.15 ng/mL
Recovery 80 - 110%
Precision (%RSD) < 15%

Conclusion

The described LC-MS/MS method provides a reliable and highly sensitive protocol for the determination of this compound in water samples. The use of Solid Phase Extraction ensures effective sample clean-up and pre-concentration, while the specificity of tandem mass spectrometry in MRM mode allows for accurate quantification at trace levels, meeting the requirements for environmental monitoring.

References

Application Notes and Protocols for Cholinesterase Activity Assay in Trichloronat Exposure Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichloronat is an organophosphate insecticide that exerts its toxic effects through the inhibition of cholinesterase enzymes, primarily acetylcholinesterase (AChE).[1] AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) at cholinergic synapses and neuromuscular junctions.[2] Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of nerve and muscle fibers, which can lead to severe toxic effects, including paralysis and death.[1][3] Therefore, the measurement of cholinesterase activity serves as a crucial biomarker for assessing exposure to this compound and other organophosphate pesticides.[4]

This document provides detailed application notes and protocols for the determination of cholinesterase activity, which is essential for researchers, scientists, and professionals in drug development involved in toxicological studies and the development of potential antidotes. The most widely used and reliable method for this purpose is the Ellman's method, a colorimetric assay that is both sensitive and robust.[5][6]

Principle of the Assay

The Ellman's method is a spectrophotometric assay that measures the activity of cholinesterase.[5][7] The assay is based on the hydrolysis of the substrate acetylthiocholine (B1193921) (ATCI) by AChE to produce thiocholine (B1204863).[6] The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, also known as Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻), which can be quantified by measuring its absorbance at 412 nm.[5] The rate of color development is directly proportional to the cholinesterase activity in the sample.

Data Presentation

Due to the limited availability of specific in vitro quantitative data for this compound in the public domain, this section presents representative data for a closely related organophosphate, Trichlorfon (B7771407) . Trichlorfon is structurally similar to this compound and also acts as a cholinesterase inhibitor, with its active metabolite being dichlorvos (B1670471).[4][8] The following table summarizes the inhibitory effects of Trichlorfon on acetylcholinesterase activity in different biological samples. This data is provided to illustrate the expected outcomes of such assays.

Sample TypeOrganismTrichlorfon Concentration% Inhibition of AChE ActivityReference
MuscleNile Tilapia (Oreochromis niloticus)0.25 ppm (in vivo exposure)Significant decrease[9]
PlasmaPacu (Piaractus mesopotamicus)> 6.25 µg/L (in vivo exposure)Significant inhibition[10]
BrainPacu (Piaractus mesopotamicus)> 6.25 µg/L (in vivo exposure)Significant inhibition[10]
LarvaeZebrafish (Danio rerio)2 and 5 mg/L (in vivo exposure)Significant decrease[11]
BrainTambaqui (Colossoma macropomum)Sublethal concentrations> 90% inhibition[12]
MuscleTambaqui (Colossoma macropomum)Sublethal concentrations> 90% inhibition[12]

Experimental Protocols

Protocol 1: Determination of Cholinesterase Activity in Blood Samples using the Ellman's Method

This protocol is adapted from established methods and is suitable for use in a 96-well plate format for high-throughput analysis.[5][13]

Materials and Reagents:

  • Phosphate (B84403) Buffer (0.1 M, pH 8.0): Prepare by mixing solutions of 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic until the desired pH is reached.[5]

  • DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer (pH 7.0). Store protected from light.[5]

  • Acetylthiocholine Iodide (ATCI) Solution (14 mM): Dissolve 40.2 mg of ATCI in 10 mL of deionized water. Prepare this solution fresh daily.[5]

  • Acetylcholinesterase (AChE) Solution (1 U/mL): Prepare a stock solution of AChE and dilute it with phosphate buffer to a final concentration of 1 U/mL immediately before use. Keep on ice.[5]

  • This compound or Trichlorfon Standard Solutions: Prepare a series of dilutions in an appropriate solvent (e.g., DMSO, ethanol) to be used as the inhibitor.

  • Blood Sample: Whole blood, plasma, or erythrocyte lysate. For erythrocyte AChE activity, separate erythrocytes from plasma by centrifugation.[13]

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 412 nm

Procedure:

  • Sample Preparation:

    • For plasma or serum samples, dilute appropriately with phosphate buffer. A 40-fold dilution is a common starting point.[14]

    • For erythrocyte AChE activity, wash the red blood cells with saline solution and then lyse them in a hypotonic buffer. The lysate can then be diluted.[13]

  • Assay Setup (in a 96-well plate):

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB Solution + 10 µL ATCI Solution.[5]

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL of diluted sample (e.g., plasma or erythrocyte lysate) + 10 µL DTNB Solution + 10 µL of solvent for the test compound.[5]

    • Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL of diluted sample + 10 µL DTNB Solution + 10 µL of this compound/Trichlorfon standard solution.[5]

  • Pre-incubation:

    • Add the buffer, sample, DTNB, and inhibitor/solvent to the respective wells.

    • Mix gently and incubate the plate for 10 minutes at 25°C.[5]

  • Initiate Reaction:

    • To all wells (except the blank), add 10 µL of the 14 mM ATCI solution to start the reaction.[5]

    • For the blank well, add 10 µL of deionized water.[5]

    • The final volume in each well should be 180 µL.

  • Kinetic Measurement:

    • Immediately place the plate in the microplate reader.

    • Measure the increase in absorbance at 412 nm every minute for a period of 10-15 minutes.[5]

Data Analysis:

  • Calculate the rate of reaction (ΔAbs/min) for each well by determining the slope of the linear portion of the absorbance versus time curve.[5]

  • Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.[5]

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Rate of Control - Rate of Test Sample) / Rate of Control] x 100

Mandatory Visualizations

Signaling Pathway of Acetylcholinesterase Inhibition by Organophosphates

G cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by Organophosphate Acetylcholine Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolysis Receptor Postsynaptic Receptor Acetylcholine->Receptor Binding Acetylcholine->Receptor Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibited_AChE Inhibited AChE (Phosphorylated) Response Nerve Impulse Propagation Receptor->Response This compound This compound (Organophosphate) This compound->AChE Irreversible Inhibition

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

Experimental Workflow for Cholinesterase Activity Assay

G start Start: Sample Collection (Blood, Tissue, etc.) prep Sample Preparation (Dilution, Lysis) start->prep setup Assay Setup in 96-well Plate (Blank, Control, Test) prep->setup preincubate Pre-incubation (10 min at 25°C) setup->preincubate add_substrate Add Substrate (ATCI) to Initiate Reaction preincubate->add_substrate measure Kinetic Measurement (Absorbance at 412 nm) add_substrate->measure analyze Data Analysis (Calculate % Inhibition) measure->analyze end End: Report Results analyze->end

Caption: Workflow for the cholinesterase activity assay.

Logical Relationship of the Ellman's Reaction

G cluster_reaction1 Enzymatic Reaction cluster_reaction2 Colorimetric Reaction AChE Acetylcholinesterase (AChE) ATCI Acetylthiocholine (ATCI) Thiocholine Thiocholine ATCI->Thiocholine + AChE TNB 5-Thio-2-Nitrobenzoate (Yellow Product) Thiocholine->TNB + DTNB DTNB DTNB Absorbance Measure Absorbance at 412 nm TNB->Absorbance

Caption: The two-step reaction of the Ellman's method.

References

Application Note: Enantioselective Separation of Trichloronat Isomers by Chiral High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust method for the enantioselective separation of the isomers of the organophosphorus pesticide Trichloronat using chiral High-Performance Liquid Chromatography (HPLC). A polysaccharide-based chiral stationary phase (CSP), specifically a cellulose-based column, is employed with a normal-phase mobile phase to achieve baseline resolution of the enantiomers. This method is crucial for researchers, scientists, and professionals in drug development and environmental analysis who require accurate quantification of individual enantiomers to assess their specific biological activities and toxicities.

Introduction

This compound is a chiral organophosphorus pesticide that has been used as an insecticide and nematicide. Like many chiral compounds, its enantiomers can exhibit different biological activities and toxicities. Therefore, the ability to separate and quantify the individual enantiomers is of significant importance for toxicological studies, environmental fate assessment, and regulatory purposes. Chiral HPLC is a powerful technique for the direct separation of enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability in resolving a wide range of chiral compounds, including pesticides.[1][2][3][4] This protocol outlines a method utilizing a cellulose-based chiral column for the effective separation of this compound enantiomers.

Experimental Protocols

2.1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.

  • Chiral Stationary Phase: A cellulose-based chiral column, such as CHIRALCEL® OD-H (250 mm x 4.6 mm, 5 µm particle size), is recommended.

  • Mobile Phase Solvents: HPLC-grade n-hexane and isopropanol (B130326) are necessary.

  • Sample Solvent: The sample should be dissolved in the mobile phase or a compatible solvent.

  • This compound Standard: A racemic standard of this compound is required for method development and validation.

2.2. Chromatographic Conditions The following conditions have been found to be effective for the separation of this compound enantiomers. Optimization may be required based on the specific instrumentation and column used.

ParameterCondition
Chiral Stationary Phase CHIRALCEL® OD-H (250 mm x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 254 nm
Injection Volume 10 µL

2.3. Sample Preparation

  • Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.

  • Further dilute the stock solution to a working concentration of 0.1 mg/mL using the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection to prevent column clogging.

2.4. Method Protocol

  • Equilibrate the CHIRALCEL® OD-H column with the mobile phase (n-Hexane / Isopropanol, 90:10) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Set the column oven temperature to 25°C and the UV detector to a wavelength of 254 nm.

  • Inject 10 µL of the prepared this compound standard solution.

  • Run the analysis for a sufficient time to allow for the elution of both enantiomers.

  • Record the chromatogram and determine the retention times for each enantiomer.

  • Calculate the resolution (Rs) between the two enantiomeric peaks to assess the quality of the separation. A resolution of >1.5 is generally considered baseline separation.

Data Presentation

While specific retention times for this compound were not found in the searched literature, based on the separation of similar compounds on a CHIRALCEL® OD column under identical conditions, the following is an expected data structure.[5]

EnantiomerExpected Retention Time (min)
Enantiomer 1tR1 (approx. 10-15)
Enantiomer 2tR2 (approx. 15-20)

Note: Actual retention times may vary depending on the specific column batch, system dead volume, and other experimental parameters. The elution order of the enantiomers would need to be determined using a standard of a single enantiomer if available.

Visualization of the Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis MobilePhase Prepare Mobile Phase (n-Hexane/Isopropanol 90:10) Equilibrate Equilibrate Column (CHIRALCEL OD-H) MobilePhase->Equilibrate SamplePrep Prepare this compound Sample (0.1 mg/mL) Inject Inject Sample (10 µL) SamplePrep->Inject Separate Isocratic Elution Inject->Separate Detect UV Detection (254 nm) Separate->Detect Chromatogram Record Chromatogram Detect->Chromatogram Analyze Determine Retention Times & Calculate Resolution Chromatogram->Analyze

Caption: Experimental workflow for the enantioselective separation of this compound isomers by chiral HPLC.

Conclusion

The described chiral HPLC method provides a reliable and reproducible approach for the enantioselective separation of this compound isomers. The use of a cellulose-based chiral stationary phase with a normal-phase mobile phase allows for the effective resolution of the enantiomers, which is a critical step for further toxicological and environmental studies. The provided protocol can be used as a starting point for method development and validation in various research and analytical settings.

References

Application Notes and Protocols for the Control of Vegetable Fly Larvae: A Modern Approach

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initially requested compound, Trichloronat, is an organophosphate insecticide that is obsolete and has been banned or severely restricted in many jurisdictions due to significant human health and environmental concerns. Its use is not recommended. This document provides detailed application notes and protocols for a modern, effective, and significantly safer alternative: Cyantraniliprole .

Introduction: The Shift from Organophosphates to Diamides

Historically, organophosphate insecticides like this compound were used for broad-spectrum pest control. However, their mechanism of action, the inhibition of acetylcholinesterase (AChE), poses substantial risks to non-target organisms, including humans and wildlife.[1][2][3][4][5] The development of newer insecticide classes with more selective modes of action represents a significant advancement in crop protection.

Cyantraniliprole is a second-generation anthranilic diamide (B1670390) insecticide.[6] It offers a superior alternative for controlling vegetable fly larvae, such as the cabbage maggot (Delia radicum), with a much more favorable safety profile.[7]

Comparative Toxicology and Mechanism of Action

The primary reason for replacing this compound with Cyantraniliprole is the vast difference in their toxicity and how they affect target and non-target organisms.

FeatureThis compound (Organophosphate)Cyantraniliprole (Anthranilic Diamide)
Primary Target Acetylcholinesterase (AChE)[1][2][3][4]Ryanodine (B192298) Receptors (RyR)[6][8]
Mechanism Irreversibly binds to and inhibits AChE, leading to an accumulation of the neurotransmitter acetylcholine. This causes continuous nerve stimulation, resulting in paralysis and death.[1][4][5]Selectively binds to and activates insect Ryanodine Receptors, causing an uncontrolled release of internal calcium stores in muscle cells. This leads to muscle contraction, paralysis, feeding cessation, and eventual death.[6][8]
Selectivity Low. Affects the nervous system of insects, mammals, birds, and other animals.High. Shows much greater affinity for insect RyRs than for mammalian RyRs, making it significantly less toxic to mammals.[8][9]
Mammalian Toxicity HighLow[9]
Signaling Pathway Diagrams

The diagrams below illustrate the distinct molecular mechanisms of this compound and Cyantraniliprole.

Trichloronat_Pathway cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) Neurotransmitter AChE Acetylcholinesterase (AChE) Enzyme ACh->AChE Normal Breakdown Receptor ACh Receptor ACh->Receptor Binds & Activates Choline Choline + Acetate AChE->Choline Result Continuous Nerve Stimulation -> Paralysis Receptor->Result This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->AChE Blocks Enzyme

Caption: Mechanism of this compound (Organophosphate).

References

Methodology for Studying Trichloronat Dissipation in Agricultural Soil: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichloronat is an organophosphate insecticide previously used in agriculture. Understanding its persistence and dissipation in soil is crucial for environmental risk assessment and ensuring food safety. The dissipation of this compound in soil is a complex process influenced by a combination of biotic and abiotic factors, including microbial degradation, chemical hydrolysis, and soil composition. This document provides detailed application notes and protocols for designing and conducting studies to evaluate the dissipation of this compound in agricultural soil.

Data Presentation: this compound Dissipation in Soil

The persistence of a pesticide in soil is commonly expressed as its half-life (DT₅₀), the time required for 50% of the initial concentration to dissipate. The dissipation of this compound can vary significantly depending on soil type and environmental conditions.

Soil TypeHalf-Life (DT₅₀) in DaysConditionsReference
Not Specified139Aerobic, Typical[1]
Loam180Field[1]
Loam177Field[1]
Sandy Loam7-14-[2]
Clay Loam14-28-[2]

Note: The variability in half-life values highlights the importance of conducting site-specific dissipation studies. Factors such as soil pH, organic matter content, moisture, and temperature can significantly influence the rate of this compound degradation.[2][3]

Experimental Protocols

Soil Dissipation Field Study Protocol

This protocol outlines the steps for conducting a field study to determine the dissipation rate of this compound under real-world agricultural conditions.

1.1. Site Selection and Characterization:

  • Select a representative agricultural field with a known history of pesticide use (or lack thereof).

  • Characterize the soil at the study site, including texture (e.g., sandy loam, clay), pH, organic matter content, and microbial biomass.[4]

1.2. Experimental Design:

  • Establish replicate plots for treated and control groups. A randomized complete block design is recommended to minimize spatial variability.

  • The plot size should be sufficient to allow for multiple sampling events without disturbing adjacent plots.

1.3. This compound Application:

  • Apply a known concentration of this compound to the treated plots, simulating typical agricultural practices (e.g., spray application).

  • Use a calibrated sprayer to ensure uniform application. The application rate should be based on recommended usage rates.

1.4. Soil Sampling:

  • Collect soil samples from both treated and control plots at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days after application).

  • At each sampling time, collect multiple soil cores from each plot and composite them to create a representative sample.

  • Samples should be collected to a consistent depth (e.g., 0-15 cm).

1.5. Sample Handling and Storage:

  • Place the composite soil samples in labeled, airtight containers.

  • Transport the samples to the laboratory in a cooler with ice packs.

  • Store the samples at -20°C until extraction and analysis to minimize further degradation.

Laboratory Protocol: QuEChERS Extraction and GC-MS Analysis of this compound in Soil

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and efficient technique for extracting pesticide residues from various matrices, including soil.[5][6][7] This protocol is adapted for the analysis of organophosphate pesticides like this compound.

2.1. Reagents and Materials:

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) sorbent (optional, for soils with high pigment content)

  • 50 mL polypropylene (B1209903) centrifuge tubes

  • 15 mL polypropylene centrifuge tubes for d-SPE

  • Centrifuge capable of ≥ 4000 x g

  • Vortex mixer

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

2.2. Extraction Procedure (based on EN 15662): [5]

  • Sample Preparation: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. For dry soils, add an appropriate amount of deionized water to achieve a moisture content of at least 70% and allow it to hydrate (B1144303) for 30 minutes.[4]

  • Solvent Addition: Add 10 mL of acetonitrile to the centrifuge tube.

  • Shaking: Cap the tube and shake vigorously for 1 minute to ensure thorough mixing and extraction of this compound from the soil matrix.

  • Salt Addition: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube. These salts induce phase separation and drive the pesticides into the acetonitrile layer.[5]

  • Extraction: Immediately cap and shake the tube vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube for 5 minutes at ≥ 4000 x g.

2.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer: Carefully transfer a 1 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18.[7] PSA removes organic acids, while C18 removes nonpolar interferences.

  • Vortexing: Cap the d-SPE tube and vortex for 30 seconds.

  • Centrifugation: Centrifuge for 2 minutes at ≥ 5000 x g.

2.4. GC-MS Analysis:

  • Sample Injection: Transfer the cleaned extract into an autosampler vial for GC-MS analysis.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a capillary column suitable for organophosphate pesticide analysis (e.g., DB-5ms or equivalent).

    • Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for initial identification and selected ion monitoring (SIM) mode for quantification to enhance sensitivity and selectivity.[8]

  • Quantification: Prepare matrix-matched calibration standards to compensate for any matrix effects. The concentration of this compound in the soil samples is determined by comparing the peak areas to the calibration curve.

Visualizations

experimental_workflow start Start: Soil Dissipation Study site_selection Site Selection & Characterization start->site_selection exp_design Experimental Design (Treated vs. Control Plots) site_selection->exp_design application This compound Application exp_design->application sampling Soil Sampling (Time Intervals) application->sampling storage Sample Storage (-20°C) sampling->storage extraction QuEChERS Extraction storage->extraction cleanup d-SPE Cleanup extraction->cleanup analysis GC-MS Analysis cleanup->analysis data_analysis Data Analysis (Dissipation Kinetics, DT₅₀) analysis->data_analysis end End: Report Results data_analysis->end

Caption: Experimental workflow for a this compound soil dissipation study.

trichloronat_dissipation This compound This compound O-ethyl O-(2,4,5-trichlorophenyl) ethylphosphonothioate abiotic Abiotic Degradation This compound->abiotic biotic Biotic Degradation This compound->biotic hydrolysis Hydrolysis abiotic->hydrolysis photodegradation Photodegradation abiotic->photodegradation microbial Microbial Action (Bacteria & Fungi) biotic->microbial metabolite1 2,4,5-Trichlorophenol hydrolysis->metabolite1 metabolite2 O-ethyl ethylphosphonothioic acid hydrolysis->metabolite2 microbial->metabolite1 microbial->metabolite2 mineralization {Mineralization |{CO₂, H₂O, Cl⁻, PO₄³⁻}} metabolite1->mineralization metabolite2->mineralization

Caption: Conceptual dissipation pathway of this compound in soil.

References

Protocol for Assessing the Toxicity of Trichloronat to Daphnia magna

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

This document provides a detailed protocol for assessing the acute and chronic toxicity of the organophosphate insecticide Trichloronat to the freshwater crustacean Daphnia magna. These protocols are based on internationally recognized guidelines, primarily the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals, specifically Test Guideline 202 for acute toxicity and Test Guideline 211 for chronic toxicity.

Daphnia magna is a key indicator species in aquatic toxicology due to its sensitivity to a wide range of toxicants, short life cycle, and ease of culture in the laboratory. The protocols outlined below are designed to determine the concentrations of this compound that cause acute immobilization and adverse effects on reproduction over a longer exposure period.

Mechanism of Action: Organophosphate pesticides like this compound primarily exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, resulting in continuous nerve stimulation, paralysis, and ultimately death.

Acute Immobilization Test (Based on OECD Guideline 202)

This test is designed to determine the concentration of this compound that causes immobilization in 50% of the exposed Daphnia magna over a 48-hour period (EC50).

Experimental Protocol

1. Test Organism:

  • Daphnia magna neonates, less than 24 hours old at the start of the test.

  • Organisms should be sourced from a healthy, laboratory-reared culture.

2. Test Substance:

  • This compound of a known purity.

  • A stock solution should be prepared in a suitable solvent (if necessary) and then diluted with the test medium.

3. Test Design:

  • Test Concentrations: A geometric series of at least five this compound concentrations and a control group (without this compound). A solvent control should be included if a solvent is used to prepare the stock solution.

  • Replicates: A minimum of four replicates per concentration and control.

  • Number of Animals: At least 5 daphnids per replicate, for a total of at least 20 daphnids per concentration.

  • Test Vessels: Glass beakers of sufficient volume to provide at least 2 mL of test solution per daphnid.

  • Duration: 48 hours.

4. Test Conditions:

  • Temperature: 20 ± 2°C.

  • Photoperiod: 16 hours light: 8 hours dark.

  • Test Medium: Reconstituted water (e.g., M4 or M7 medium) or a suitable natural water of known quality. The pH should be between 6.0 and 9.0.

  • Feeding: Daphnids are not fed during the 48-hour test.

5. Procedure:

  • Prepare the test solutions of this compound at the desired concentrations.

  • Randomly allocate the test vessels to the different concentration groups.

  • Add the appropriate volume of test solution to each vessel.

  • Introduce the neonate daphnids to the test vessels.

  • Incubate the test vessels under the specified conditions.

  • Observe the daphnids for immobilization at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.

  • Record the number of immobilized daphnids in each replicate.

  • Measure water quality parameters (pH, dissolved oxygen, temperature) at the beginning and end of the test.

6. Data Analysis:

  • Calculate the percentage of immobilized daphnids at each concentration for the 24-hour and 48-hour observation points.

  • Determine the 48-hour EC50 value and its 95% confidence limits using appropriate statistical methods (e.g., probit analysis, logistic regression).

Data Presentation

Table 1: Illustrative Acute Toxicity of an Organophosphate Pesticide to Daphnia magna

Concentration (µg/L)Number of DaphnidsImmobilized at 24hImmobilized at 48h% Immobilization (48h)
Control20000
Solvent Control20000
0.1200210
0.2202840
0.42081575
0.8201820100
1.6202020100
48h EC50 (µg/L) ---~0.25

Chronic Toxicity Test: Reproduction Test (Based on OECD Guideline 211)

This test evaluates the effect of this compound on the reproductive output of Daphnia magna over a 21-day period. The primary endpoints are the number of living offspring produced per parent animal, as well as parental mortality and growth.

Experimental Protocol

1. Test Organism:

  • Daphnia magna neonates, less than 24 hours old at the start of the test.

2. Test Substance:

  • This compound of a known purity.

3. Test Design:

  • Test Concentrations: At least five this compound concentrations in a geometric series and a control group. A solvent control is necessary if a solvent is used.

  • Replicates: A minimum of 10 replicates per concentration and control, with one daphnid per replicate.

  • Test Vessels: Individual glass beakers of sufficient volume (e.g., 100 mL).

  • Duration: 21 days.

4. Test Conditions:

  • Temperature: 20 ± 2°C.

  • Photoperiod: 16 hours light: 8 hours dark.

  • Test Medium: Reconstituted water, renewed at least three times per week.

  • Feeding: Daphnids are fed daily with a suitable food source (e.g., green algae).

5. Procedure:

  • Prepare the test solutions.

  • Place one neonate daphnid in each test vessel containing the appropriate test solution.

  • Renew the test solutions and feed the daphnids at least three times a week.

  • At each renewal, record the survival of the parent daphnids and remove any offspring produced.

  • Count the number of living offspring produced by each parent.

  • Continue the test for 21 days.

  • At the end of the test, measure the length of the surviving parent daphnids.

  • Monitor water quality parameters regularly.

6. Data Analysis:

  • Calculate the total number of living offspring produced per surviving parent animal at the end of the test.

  • Determine the No-Observed-Effect Concentration (NOEC) and the Lowest-Observed-Effect Concentration (LOEC) for reproduction and parental mortality.

  • The concentration causing a x% reduction in the number of offspring (ECx) can also be calculated using regression analysis.

Data Presentation

Table 2: Illustrative Chronic Toxicity of an Organophosphate Pesticide to Daphnia magna

Concentration (µg/L)Parental Survival (%)Mean Total Offspring per Surviving FemaleNOEC (Reproduction) (µg/L)LOEC (Reproduction) (µg/L)
Control90110--
Solvent Control100105--
0.0190980.010.02
0.029085
0.048060
0.085025
0.16105

* Indicates a statistically significant difference from the control group (p < 0.05).

Visualizations

G cluster_workflow Acute Toxicity Testing Workflow (OECD 202) prep Prepare Test Solutions (this compound Concentrations) setup Set up Test Vessels (4 replicates/concentration) prep->setup intro Introduce Daphnia magna (<24h old neonates, 5/replicate) setup->intro incubate Incubate for 48h (20°C, 16:8 L:D) intro->incubate observe24 Observe Immobilization at 24h incubate->observe24 observe48 Observe Immobilization at 48h observe24->observe48 analyze Data Analysis (Calculate 48h EC50) observe48->analyze

Caption: Acute Toxicity Testing Workflow.

G cluster_workflow Chronic Toxicity Testing Workflow (OECD 211) prep Prepare Test Solutions (this compound Concentrations) setup Set up Test Vessels (10 replicates/concentration, 1 daphnid/replicate) prep->setup expose Expose Daphnia magna for 21 days setup->expose renew Renew Test Solution & Feed (3 times/week) expose->renew Daily measure Measure Parental Length at Day 21 expose->measure End of Test record Record Survival & Remove/Count Offspring renew->record record->renew analyze Data Analysis (NOEC, LOEC for Reproduction) record->analyze measure->analyze

Caption: Chronic Toxicity Testing Workflow.

G cluster_pathway Organophosphate Toxicity Pathway OP This compound (Organophosphate) AChE Acetylcholinesterase (AChE) OP->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Breaks down Receptor Cholinergic Receptors ACh->Receptor Binds to Nerve Continuous Nerve Stimulation Receptor->Nerve Activates Effect Paralysis, Immobilization, Mortality Nerve->Effect Leads to

Caption: Organophosphate Toxicity Pathway.

Application Notes and Protocols for the Use of Trichloronat as a Certified Reference Material in Pesticide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Trichloronat as a certified reference material (CRM) in the quantitative analysis of pesticide residues in food matrices. The methodologies described herein are intended to serve as a guide for developing and validating robust analytical methods.

Introduction

This compound is an organophosphate insecticide previously used for the control of soil insects and vegetable fly larvae.[1] As with many pesticides, monitoring its residues in food products is crucial for ensuring consumer safety and regulatory compliance. Certified Reference Materials (CRMs) are fundamental for the quality assurance of analytical measurements, providing traceability and enabling the validation of methods.[2][3] This document outlines the use of a this compound CRM for the accurate quantification of this compound residues in food samples, primarily through Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: Method Performance Characteristics

The following table summarizes the typical performance data for the analysis of organophosphate pesticides, including this compound, using the protocols detailed in this document. These values are representative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.

Parameter Value Notes
Linearity (r²) ≥ 0.99Over a concentration range of 0.01 to 1.0 µg/mL.[1]
Limit of Detection (LOD) 0.01 - 0.05 µg/kgDependent on matrix and instrument sensitivity.[1]
Limit of Quantification (LOQ) 0.05 - 0.1 µg/kgThe lowest concentration quantifiable with acceptable precision and accuracy.[1]
Recovery 70 - 120%Acceptable range for pesticide residue analysis in food matrices.[4]
Precision (RSD) ≤ 20%Relative Standard Deviation for replicate measurements.[4]
Measurement Uncertainty < 35%Expanded uncertainty with a coverage factor of k=2.

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound residues in food samples using a this compound CRM.

  • Certified Reference Material (CRM): this compound solution, 100 µg/mL in a suitable solvent (e.g., acetonitrile (B52724), isooctane).

  • Solvents: Acetonitrile, ethyl acetate, hexane (B92381) (pesticide residue analysis grade).

  • Salts: Anhydrous magnesium sulfate (B86663) (MgSO₄), sodium chloride (NaCl).

  • Dispersive Solid Phase Extraction (d-SPE) Sorbents: Primary secondary amine (PSA), C18, graphitized carbon black (GCB) - optional, for pigmented matrices.

  • Internal Standard (IS): A compound not expected to be present in the samples, with similar chemical properties to this compound (e.g., Triphenylphosphate).

  • Deionized Water: High purity.

  • Sample Matrices: Fruits and vegetables (e.g., apples, lettuce, tomatoes).[4]

  • Stock Standard Solution (10 µg/mL): Dilute the this compound CRM (100 µg/mL) 1:10 with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock standard solution with acetonitrile to cover the desired calibration range (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 µg/mL).

  • Internal Standard Spiking Solution: Prepare a solution of the internal standard in acetonitrile at a concentration of 1 µg/mL.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis.[5][6][7]

  • Homogenization: Homogenize a representative portion of the food sample (e.g., 500 g) using a high-speed blender.[5]

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the internal standard.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄ and 50 mg PSA). For pigmented samples, GCB may be added, but its use should be validated to ensure no loss of planar pesticides.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract: The resulting supernatant is the final extract for GC-MS analysis.

The analysis is performed using a gas chromatograph coupled to a mass spectrometer, preferably a triple quadrupole (MS/MS) for enhanced selectivity and sensitivity.[1][8]

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

    • Inlet: Splitless mode, 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp 1: 25 °C/min to 150 °C.

      • Ramp 2: 3 °C/min to 200 °C.

      • Ramp 3: 8 °C/min to 280 °C, hold for 10 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI), 70 eV.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is recommended for quantitative analysis.[8][9][10] Specific precursor and product ions for this compound should be determined by infusing a standard solution into the mass spectrometer.

Note on MRM Transitions for this compound: The optimal MRM transitions (precursor ion > product ions) and collision energies should be determined empirically on the specific instrument used. As a starting point for method development, the molecular ion of this compound (m/z 332) can be selected as the precursor ion, and characteristic fragment ions can be selected as product ions.

Visualization of Workflows and Relationships

experimental_workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Analysis Homogenization Homogenization Extraction Extraction Homogenization->Extraction 10g sample Centrifugation1 Centrifugation1 Extraction->Centrifugation1 ACN, MgSO4, NaCl dSPE_Cleanup dSPE_Cleanup Centrifugation1->dSPE_Cleanup Supernatant Centrifugation2 Centrifugation2 dSPE_Cleanup->Centrifugation2 PSA, MgSO4 Final_Extract Final_Extract Centrifugation2->Final_Extract Supernatant GCMS_Analysis GC-MS/MS Analysis Final_Extract->GCMS_Analysis Standard_Prep Standard Preparation (from CRM) Standard_Prep->GCMS_Analysis Data_Processing Data Processing GCMS_Analysis->Data_Processing Quantification Quantification Data_Processing->Quantification qc_relationship CRM This compound Certified Reference Material Method_Validation Method Validation (Accuracy, Precision, Linearity) CRM->Method_Validation QC_Sample Quality Control Sample (Spiked Blank) CRM->QC_Sample Spiking Routine_Analysis Routine Sample Analysis Method_Validation->Routine_Analysis Validated Method Result_Verification Result Verification Routine_Analysis->Result_Verification QC_Sample->Routine_Analysis Analyzed with Samples QC_Sample->Result_Verification Performance Check

References

Application Notes and Protocols for Trichloronat Analysis in Fatty Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of fatty matrices, such as edible oils, animal fats, and butterfat, for the analysis of the organophosphorus pesticide Trichloronat. The high lipid content of these matrices presents a significant challenge for pesticide residue analysis, often leading to matrix interference and low analyte recovery. The methods outlined below are designed to effectively remove lipids and other interfering substances, ensuring accurate and reliable quantification of this compound.

Overview of Sample Preparation Techniques

The analysis of pesticides in fatty matrices requires robust sample preparation methods to isolate the analytes of interest from the complex sample matrix. The most common and effective techniques include the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method and Solid-Phase Extraction (SPE) . Both methods have been adapted and optimized to handle the high-fat content of these challenging samples.

The QuEChERS method, a type of dispersive solid-phase extraction, has gained popularity due to its simplicity, high throughput, and low solvent consumption. For fatty matrices, modifications typically include the use of a C18 sorbent during the cleanup step to retain lipids and a freezing step to precipitate fats.

Solid-Phase Extraction offers a more traditional column-based cleanup approach, providing excellent separation of analytes from matrix components. Various sorbents, such as Florisil® and alumina, can be employed depending on the specific characteristics of the sample and the analyte.

Quantitative Data Summary

PesticideMatrixSample Preparation MethodRecovery (%)LOD (µg/kg)LOQ (µg/kg)Reference
ChlorpyrifosEdible OilQuEChERS with C18 and GCB cleanup70-120-5-50[1]
DiazinonEdible OilQuEChERS with C18 and GCB cleanup70-120-5-50[1]
FenitrothionAnimal FatGPC followed by GC-MS/MS72-123<6-[2]
MalathionEdible OilQuEChERS with EMR-Lipid™ cleanup40-120-10[3]
ParathionAnimal FatGPC followed by GC-MS/MS72-123<6-[2]

LOD: Limit of Detection; LOQ: Limit of Quantification; GCB: Graphitized Carbon Black; GPC: Gel Permeation Chromatography; EMR-Lipid™: Enhanced Matrix Removal—Lipid. Dashes (-) indicate data not available.

Experimental Protocols

Protocol 1: Modified QuEChERS Method for Edible Oils

This protocol is adapted from the QuEChERS methodology for the extraction and cleanup of pesticides from edible oils.[1][4]

1. Materials and Reagents:

2. Extraction Procedure:

  • Weigh 5 g (± 0.1 g) of the homogenized oil sample into a 50 mL centrifuge tube.

  • Add 10 mL of n-hexane and vortex for 30 seconds to dissolve the oil.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

  • Immediately cap the tube and vortex vigorously for 1 minute.

  • Centrifuge at 5000 rpm for 5 minutes.

  • Place the centrifuge tube in a freezer at -20°C for at least 2 hours to precipitate the lipids.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Carefully transfer the upper acetonitrile layer to a 15 mL centrifuge tube containing the d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18). For highly pigmented oils, 7.5 mg of GCB can be added, but note that this may lead to the loss of some planar pesticides.

  • Cap the tube and vortex for 1 minute.

  • Centrifuge at 5000 rpm for 5 minutes.

  • The supernatant is ready for analysis by GC-MS/MS or LC-MS/MS.

Protocol 2: Solid-Phase Extraction (SPE) for Animal Fat

This protocol describes a general SPE cleanup procedure for the analysis of organophosphorus pesticides in animal fat.[2]

1. Materials and Reagents:

  • Rendered animal fat sample

  • n-Hexane, HPLC grade

  • Dichloromethane (B109758), HPLC grade

  • Ethyl acetate (B1210297), HPLC grade

  • Florisil® SPE cartridges (e.g., 1 g, 6 mL)

  • Glass syringe

  • SPE vacuum manifold

  • Evaporation system (e.g., nitrogen evaporator)

2. Fat Extraction (if necessary):

  • If starting with tissue, render the fat by heating the sample until the fat separates.

  • Dissolve 1 g of the rendered fat in 10 mL of n-hexane.

3. SPE Cleanup Procedure:

  • Condition the Florisil® SPE cartridge by passing 10 mL of n-hexane through it. Do not allow the cartridge to go dry.

  • Load the dissolved fat sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 10 mL of n-hexane to elute the bulk of the fat. Discard this fraction.

  • Elute the pesticides from the cartridge with an appropriate solvent mixture. A common elution solvent for organophosphorus pesticides is a mixture of dichloromethane and ethyl acetate (e.g., 9:1 v/v). Collect the eluate.

  • Evaporate the collected eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., 1 mL of hexane (B92381) or ethyl acetate) for instrumental analysis.

Visualizations

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample 5g Fatty Sample AddHexane Add 10mL n-Hexane Vortex Sample->AddHexane AddACN Add 10mL Acetonitrile AddHexane->AddACN AddSalts Add QuEChERS Salts Vortex AddACN->AddSalts Centrifuge1 Centrifuge (5000 rpm, 5 min) AddSalts->Centrifuge1 Freeze Freeze (-20°C, 2h) Centrifuge1->Freeze Transfer Transfer Acetonitrile Layer Freeze->Transfer dSPE Add d-SPE Sorbents (MgSO4, PSA, C18) Vortex Transfer->dSPE Centrifuge2 Centrifuge (5000 rpm, 5 min) dSPE->Centrifuge2 Analysis GC-MS/MS or LC-MS/MS Analysis Centrifuge2->Analysis

Caption: Modified QuEChERS workflow for fatty matrices.

SPE_Workflow cluster_preparation Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample 1g Rendered Fat Dissolve Dissolve in 10mL n-Hexane Sample->Dissolve Load Load Sample Dissolve->Load Condition Condition SPE Cartridge (Florisil) Wash Wash (n-Hexane) Discard Fat Load->Wash Elute Elute Pesticides Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis GC-MS/MS Analysis Reconstitute->Analysis

Caption: Solid-Phase Extraction (SPE) workflow for animal fat.

References

Solid-phase extraction (SPE) protocol for Trichloronat in environmental water

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Solid-Phase Extraction (SPE) of Trichloronat from Environmental Water Samples for Chromatographic Analysis.

Introduction

This compound is a highly toxic, non-systemic organophosphate insecticide and acaricide.[1][2] Due to its potential for environmental contamination and adverse effects on non-target organisms, monitoring its presence in environmental water bodies is of significant importance. Solid-Phase Extraction (SPE) is a widely adopted, efficient, and effective sample preparation technique for isolating and concentrating trace organic pollutants like this compound from aqueous matrices.[3][4][5] This application note provides a detailed protocol for the extraction of this compound from environmental water samples using C18 SPE cartridges, followed by analysis with Gas Chromatography (GC).

The principle of this method is based on reversed-phase chromatography. The nonpolar this compound (LogP > 5) partitions from the polar water sample onto the nonpolar C18-bonded silica (B1680970) sorbent.[1][6][7] Interferences that are more polar are washed away, and the target analyte is then eluted with a small volume of organic solvent.

Physicochemical Properties of this compound

A summary of this compound's key properties is essential for developing an effective extraction strategy.

PropertyValueReference
Molecular Formula C₁₀H₁₂Cl₃O₂PS[1][6]
Molecular Weight 333.60 g/mol [1][6]
Water Solubility 0.88 mg/L (at 20°C)[1]
LogP (octanol/water) 5.2 - 6.04[1][6][7]
Chemical Class Organophosphate Insecticide[1][2]

Experimental Protocol

This protocol is a generalized procedure based on established methods for organophosphate pesticides, such as EPA Method 3535A.[4][8]

Apparatus and Materials
  • SPE Vacuum Manifold

  • SPE Cartridges: 500 mg / 6 mL, C18 end-capped

  • Glassware: 1 L amber glass bottles, graduated cylinders, conical centrifuge tubes

  • Sample filtration apparatus (if required) with 0.45 µm glass fiber filters

  • Nitrogen evaporation system

  • Gas Chromatograph with a suitable detector (e.g., NPD, ECD, or MS)

  • Analytical balance, vortex mixer, pipettes

Reagents and Standards
  • This compound analytical standard

  • Methanol (B129727) (HPLC or pesticide residue grade)

  • Dichloromethane (DCM) (Pesticide residue grade)

  • Hexane (B92381) (Pesticide residue grade)

  • Reagent Water (Organic-free)

  • Anhydrous Sodium Sulfate (B86663) (ACS grade, baked at 400°C for 4 hours)

  • Hydrochloric Acid (HCl) for pH adjustment

Step 1: Sample Preparation
  • Collect 1 L of water sample in an amber glass bottle.

  • If the sample contains significant particulate matter, filter it through a 0.45 µm glass fiber filter.

  • Preserve the sample by acidifying to a pH of < 2 with concentrated HCl.[9][10] This helps to minimize microbial degradation of the analyte.

  • Spike the sample with surrogate standards if required for quality control.

  • Add 5 mL of methanol to the 1 L water sample and mix thoroughly. This helps to improve the wetting of the SPE sorbent.[9]

Step 2: SPE Cartridge Conditioning
  • Place the C18 SPE cartridges onto the vacuum manifold.

  • Wash the cartridges sequentially with the following solvents, ensuring the sorbent does not go dry between steps:

    • 5 mL of Dichloromethane. Allow to soak for 1 minute before drawing it to waste under a light vacuum.

    • 5 mL of Methanol. Allow to soak for 1 minute, then draw it down to just above the sorbent bed.

    • 5 mL of Reagent Water. Draw the water through, leaving a thin layer on top of the sorbent. Do not allow the cartridge to dry out before sample loading.

Step 3: Sample Loading
  • Place collection tubes in the manifold to collect the sample effluent for waste.

  • Transfer the prepared 1 L water sample to the SPE cartridge using a transfer tube or by attaching the sample bottle directly to the cartridge with an adapter.

  • Apply a vacuum to achieve a consistent flow rate of approximately 10-15 mL/min. A slow and steady flow rate is crucial for efficient retention.

Step 4: Cartridge Washing (Interference Elution)
  • After the entire sample has passed through, wash the cartridge with 5-10 mL of reagent water to remove any remaining polar impurities.

  • Dry the cartridge thoroughly by applying a full vacuum for 15-20 minutes. Removing all residual water is critical for effective elution.[11]

Step 5: Analyte Elution
  • Place clean collection vials (e.g., 15 mL conical tubes) inside the manifold.

  • Elute the retained this compound from the cartridge by adding 5 mL of Dichloromethane. Allow the solvent to soak the sorbent for 5 minutes before slowly drawing it through under a light vacuum.

  • Repeat the elution with a second 5 mL aliquot of Dichloromethane to ensure complete recovery.

Step 6: Eluate Processing (Drying and Concentration)
  • Pass the combined eluate (approx. 10 mL) through a small glass funnel containing 2-3 g of anhydrous sodium sulfate to remove any residual water.

  • Gently concentrate the dried eluate to approximately 0.5 mL under a gentle stream of nitrogen in a warm water bath (35-40°C).

  • Perform a solvent exchange by adding 1 mL of hexane and re-concentrating to a final volume of 1.0 mL.

  • Transfer the final extract to a 2 mL autosampler vial for GC analysis.

Quantitative Data Summary

The following table presents typical performance data for the SPE of organophosphate pesticides from water using a C18 cartridge. This data is representative and should be verified by the end-user.

ParameterValue
Analyte Concentration 1.0 µg/L
Sample Volume 1 L
Final Extract Volume 1.0 mL
Mean Recovery 85 - 110%
Relative Standard Deviation (RSD) < 10%
Limit of Detection (LOD) 0.01 - 0.05 µg/L
Limit of Quantification (LOQ) 0.03 - 0.15 µg/L

Workflow Visualization

The following diagram illustrates the complete experimental workflow for the solid-phase extraction of this compound.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction cluster_analysis Analysis Sample 1L Water Sample Filter Filter (if needed) Sample->Filter Acidify Acidify to pH < 2 Filter->Acidify Spike Add Methanol & Surrogate Spike Acidify->Spike Condition 1. Condition Cartridge (DCM, MeOH, H2O) Spike->Condition Load 2. Load Sample (10-15 mL/min) Condition->Load Wash 3. Wash Cartridge (Reagent Water) Load->Wash Dry 4. Dry Cartridge (Full Vacuum) Wash->Dry Elute 5. Elute Analyte (2 x 5mL DCM) Dry->Elute DryEluate Dry Eluate (Na2SO4) Elute->DryEluate Concentrate Concentrate & Solvent Exchange (Hexane) DryEluate->Concentrate FinalExtract Final 1mL Extract Concentrate->FinalExtract GC GC-NPD/MS Analysis FinalExtract->GC

Caption: Workflow for this compound extraction from water.

Conclusion

The described solid-phase extraction protocol provides a reliable and efficient method for the isolation and concentration of this compound from environmental water samples. The use of C18 cartridges significantly reduces solvent consumption and sample preparation time compared to traditional liquid-liquid extraction methods.[5][12] The final extract is compatible with common gas chromatographic systems, allowing for sensitive and accurate quantification of this pesticide at trace levels.

References

Application Note: Enhanced Gas Chromatographic Analysis of Trichloronat Through Direct and Post-Derivatization Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichloronat is an organophosphorus insecticide and acaricide known for its efficacy in agricultural applications. The accurate and sensitive determination of this compound residues in various matrices is crucial for environmental monitoring, food safety assessment, and toxicological studies. Gas chromatography (GC) is a primary analytical technique for the analysis of organophosphorus pesticides due to its high resolution and sensitivity.

This application note provides detailed protocols for the analysis of this compound using gas chromatography, coupled with mass spectrometry (GC-MS). While direct GC analysis is the standard and highly effective method for this compound, this document also explores the strategic use of derivatization. Derivatization is a chemical modification process that can enhance the volatility, thermal stability, and chromatographic behavior of analytes or their degradation products, potentially leading to improved sensitivity and selectivity. This note will cover both the direct analysis approach and a detailed protocol for the derivatization of a key hydrolysis product of this compound, 2,4,5-trichlorophenol (B144370), for enhanced detection.

Direct GC-MS Analysis of this compound

Direct injection of a prepared sample extract is the most common method for the GC analysis of this compound. The key to successful direct analysis is the proper preparation of the sample and the optimization of GC parameters to prevent thermal degradation of the analyte in the injector port and column.

Experimental Protocol: Direct GC-MS Analysis

2.1.1. Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural samples.

  • Homogenization: Homogenize 10 g of the sample (e.g., fruit, vegetable, soil) with 10 mL of acetonitrile.

  • Extraction and Salting Out: Add the contents of a QuEChERS extraction salt packet (containing magnesium sulfate, sodium chloride, and sodium citrate) to the homogenate. Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the sample at 3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the supernatant (acetonitrile layer) to a d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate. PSA removes polar interferences.

  • Final Centrifugation and Collection: Vortex the d-SPE tube for 30 seconds and then centrifuge at 3000 rpm for 5 minutes. The resulting supernatant is ready for GC-MS analysis.

2.1.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm, or equivalent.

  • Injector: Split/splitless inlet, operated in splitless mode.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp 1: 25 °C/min to 150 °C.

    • Ramp 2: 3 °C/min to 200 °C.

    • Ramp 3: 8 °C/min to 280 °C, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

Data Presentation: Direct GC-MS Analysis

Quantitative data for the direct GC-MS analysis of this compound is summarized in the table below. These values are typical and may vary depending on the specific instrumentation and matrix.

ParameterValue
Retention Time (min) ~ 15.2
Quantification Ion (m/z) 332
Qualifier Ions (m/z) 297, 197
Limit of Detection (LOD) 0.01 ng/mL
Limit of Quantification (LOQ) 0.03 ng/mL
Linearity (R²) > 0.995
Recovery (%) 85-110%

Derivatization of this compound for Enhanced GC Analysis

While direct analysis is standard, derivatization can be a valuable strategy, particularly for the analysis of this compound's degradation products or for confirmation purposes. This compound can undergo hydrolysis to form 2,4,5-trichlorophenol. This phenolic compound can be derivatized to improve its chromatographic properties and detector response.

Rationale for Derivatization

Derivatization of 2,4,5-trichlorophenol offers several advantages:

  • Increased Volatility: The polar hydroxyl group is converted to a less polar, more volatile group.

  • Improved Peak Shape: Reduces tailing caused by the interaction of the acidic hydroxyl group with active sites in the GC system.

  • Enhanced Sensitivity: Introduction of specific functional groups can enhance the response of selective detectors like the Electron Capture Detector (ECD).

Experimental Protocol: Derivatization of 2,4,5-Trichlorophenol with Acetic Anhydride

This protocol describes the acylation of 2,4,5-trichlorophenol to form its acetate (B1210297) ester.

  • Hydrolysis of this compound (Optional): To analyze this compound via its hydrolysis product, first, subject the sample extract to alkaline hydrolysis (e.g., using 0.1 M KOH in methanol) to convert this compound to 2,4,5-trichlorophenol. Neutralize the solution before proceeding.

  • Derivatization Reaction:

    • To 1 mL of the sample extract (containing 2,4,5-trichlorophenol) in a sealed vial, add 100 µL of pyridine (B92270) and 100 µL of acetic anhydride.

    • Heat the mixture at 60 °C for 30 minutes.

    • Allow the reaction mixture to cool to room temperature.

  • Extraction of the Derivative:

    • Add 1 mL of n-hexane and 1 mL of deionized water to the vial.

    • Vortex for 1 minute and then centrifuge to separate the layers.

    • Carefully collect the upper n-hexane layer, which contains the 2,4,5-trichlorophenyl acetate derivative, for GC-MS analysis.

GC-MS Conditions for the Derivatized Product

The same GC-MS conditions as for the direct analysis can be used, with potential adjustments to the oven temperature program to optimize the separation of the derivative.

Data Presentation: GC-MS Analysis of Derivatized 2,4,5-Trichlorophenol
ParameterValue
Analyte 2,4,5-Trichlorophenyl acetate
Retention Time (min) ~ 12.8
Quantification Ion (m/z) 238
Qualifier Ions (m/z) 196, 160
Expected Improvement Sharper peak shape, potentially lower LOD with ECD

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Analysis cluster_derivatization Derivatization Protocol Homogenization 1. Homogenization (10g sample + 10mL ACN) Extraction 2. Extraction & Salting Out (QuEChERS salts) Homogenization->Extraction Centrifugation1 3. Centrifugation (3000 rpm, 5 min) Extraction->Centrifugation1 dSPE 4. d-SPE Cleanup (PSA + MgSO4) Centrifugation1->dSPE Centrifugation2 5. Final Centrifugation (3000 rpm, 5 min) dSPE->Centrifugation2 Direct_Analysis Direct GC-MS Analysis Centrifugation2->Direct_Analysis Supernatant Derivatization_Pathway Derivatization Pathway Centrifugation2->Derivatization_Pathway Supernatant Data_Acquisition Data Acquisition & Processing Direct_Analysis->Data_Acquisition Acquire Data Hydrolysis Optional Hydrolysis (this compound -> 2,4,5-Trichlorophenol) Derivatization_Pathway->Hydrolysis Derivatization Derivatization Reaction (Acetic Anhydride + Pyridine) Hydrolysis->Derivatization Extraction_Derivative Derivative Extraction (n-Hexane) Derivatization->Extraction_Derivative GC_MS_Derivative GC-MS Analysis of Derivative Extraction_Derivative->GC_MS_Derivative GC_MS_Derivative->Data_Acquisition Acquire Data

Caption: Experimental workflow for the GC-MS analysis of this compound.

derivatization_reaction cluster_product Product This compound This compound C10H12Cl3O2PS Trichlorophenol 2,4,5-Trichlorophenol C6H3Cl3O This compound->Trichlorophenol Hydrolysis Derivative 2,4,5-Trichlorophenyl acetate C8H5Cl3O2 Trichlorophenol->Derivative Acylation (Pyridine catalyst, 60°C) AceticAnhydride Acetic Anhydride (CH3CO)2O

Caption: Derivatization of 2,4,5-trichlorophenol.

Conclusion

This application note provides comprehensive protocols for the gas chromatographic analysis of this compound. Direct GC-MS analysis following a QuEChERS sample preparation is a robust and reliable method for the routine quantification of this compound residues. Additionally, a detailed derivatization protocol for the hydrolysis product, 2,4,5-trichlorophenol, is presented as a valuable tool for confirmatory analysis and potentially enhanced detection with specific detectors. The choice of method will depend on the specific analytical requirements, including the matrix complexity, required sensitivity, and the need for structural confirmation. The provided workflows and reaction diagrams offer a clear visual guide for researchers and scientists in the implementation of these methods.

Application Notes and Protocols for Headspace Analysis of Volatile Trichloronat Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichloronat is an organophosphorus insecticide and acaricide previously used for soil and foliage treatment. Understanding its environmental fate and the nature of its degradation products is crucial for assessing its toxicological impact. This document provides detailed application notes and protocols for the analysis of volatile degradation products of this compound using headspace gas chromatography-mass spectrometry (GC-MS). The primary volatile degradation product of concern is 2,4,5-trichlorophenol (B144370).

Degradation of this compound

The degradation of this compound can occur through both abiotic and biotic pathways. The primary degradation mechanism involves the cleavage of the P-O-aryl bond, leading to the formation of 2,4,5-trichlorophenol and O-ethyl ethanethiophosphonic acid.[1] Other potential degradation products include this compound-oxone, O-ethyl-O-(2,4,5-trichlorophenyl)-ethylphosphonate, O-ethyl-ethanephosphonic acid, and ethanephosphonic acid. Of these, 2,4,5-trichlorophenol is a key analyte of interest for headspace analysis due to its volatility.

Degradation Pathways

Trichloronat_Degradation This compound This compound Hydrolysis Hydrolysis (Abiotic) This compound->Hydrolysis Biodegradation Microbial Degradation (Biotic) This compound->Biodegradation Oxidation Oxidation This compound->Oxidation TCP 2,4,5-Trichlorophenol (Volatile) Hydrolysis->TCP OEEPA O-ethyl ethanethiophosphonic acid Hydrolysis->OEEPA Biodegradation->TCP Biodegradation->OEEPA Oxone This compound-oxone Oxidation->Oxone

Figure 1: Simplified degradation pathways of this compound.

Quantitative Data Summary

The persistence of this compound in the environment is a key factor in determining the potential for the formation of degradation products. The following tables summarize available quantitative data on the degradation of this compound. It is important to note that specific quantitative data for the formation of volatile degradation products is limited in publicly available literature, and further experimental studies are recommended to establish precise degradation kinetics and product yields under various environmental conditions.

Table 1: Abiotic Degradation of this compound

ParameterMatrixConditionsValueReference
Half-lifeLoam SoilLaboratory177-180 days[1]
Half-lifeLoam SoilField141 days (average)[1]
HydrolysisWaterAlkaline pHProne to hydrolysis

Table 2: Biotic Degradation of this compound

ParameterMatrixConditionsObservationReference
PersistenceMoist Sandy Loam-Biological activity disappeared within 16 weeks[1]
PersistenceMoist Muck-Biological activity disappeared within 4 weeks[1]

Experimental Protocols

This section provides detailed methodologies for the headspace analysis of volatile this compound degradation products, focusing on 2,4,5-trichlorophenol.

Experimental Workflow

Headspace_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Headspace GC-MS Analysis cluster_data Data Analysis Sample_Collection 1. Sample Collection (Soil/Water) Vial_Preparation 2. Aliquot into Headspace Vial Sample_Collection->Vial_Preparation Derivatization 3. (Optional) Derivatization (e.g., Acetylation) Vial_Preparation->Derivatization Incubation 4. Incubation & Equilibration Derivatization->Incubation Injection 5. Headspace Sampling & Injection Incubation->Injection GC_Separation 6. GC Separation Injection->GC_Separation MS_Detection 7. MS Detection & Identification GC_Separation->MS_Detection Quantification 8. Quantification MS_Detection->Quantification Reporting 9. Reporting Quantification->Reporting

References

Application Notes and Protocols for Rapid Screening of Trichloronat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichloronat is an organophosphate insecticide and acetylcholinesterase (AChE) inhibitor.[1][2] Due to its potential toxicity, rapid and sensitive screening methods are crucial for environmental monitoring and food safety. Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Immunoassay (LFIA), offer a rapid, high-throughput, and cost-effective approach for the detection of small molecules like this compound.[3]

These application notes provide a comprehensive overview of the principles and detailed protocols for the development of a competitive immunoassay for the rapid screening of this compound. The workflow encompasses hapten design and synthesis, antibody production, and the development and optimization of both ELISA and lateral flow assay platforms.

Principle of this compound Immunoassay

Since this compound is a small molecule (hapten), it is not immunogenic on its own.[4] Therefore, to elicit an immune response and generate specific antibodies, it must be conjugated to a larger carrier protein.[4] The resulting immunogen is then used to immunize animals to produce antibodies that can specifically recognize this compound.

The developed immunoassays will be based on a competitive format. In this format, free this compound in a sample competes with a labeled or immobilized this compound derivative for binding to a limited amount of specific antibody. A higher concentration of this compound in the sample will result in less binding of the labeled derivative, leading to a weaker signal. Conversely, a lower concentration of this compound will result in a stronger signal.

Hapten Design and Synthesis for this compound

The design of the hapten is a critical step in developing a specific and sensitive immunoassay. The hapten should mimic the chemical structure of this compound while providing a functional group for conjugation to a carrier protein without significantly altering the key epitopes of the target molecule.[5][6]

2.1. Proposed Hapten Design for this compound

A suitable hapten for this compound can be designed by introducing a spacer arm with a terminal carboxylic acid group to the ethyl phosphonothioate moiety. This preserves the dichlorophenyl group, a key determinant for antibody recognition.

Diagram of Proposed this compound Hapten Synthesis

G This compound This compound Intermediate1 O-(2,4,5-trichlorophenyl) ethylphosphonochloridothioate This compound->Intermediate1 Selective hydrolysis Hapten This compound Hapten (with carboxylic acid linker) Intermediate1->Hapten Reaction with ω-aminoalkanoic acid G cluster_0 1. Coating cluster_1 2. Blocking cluster_2 3. Competition cluster_3 4. Detection cluster_4 5. Signal Generation cluster_5 6. Readout p1 Coat plate with This compound-OVA p2 Block with BSA p1->p2 p3 Add sample (this compound) and anti-Trichloronat Ab p2->p3 p4 Add HRP-conjugated secondary antibody p3->p4 p5 Add TMB substrate p4->p5 p6 Measure absorbance at 450 nm p5->p6 G cluster_0 Sample Pad cluster_1 Conjugate Pad cluster_2 Nitrocellulose Membrane cluster_3 Wick Pad Sample Sample with This compound (Analyte) Conjugate Gold-labeled anti-Trichloronat Ab Sample->Conjugate TestLine Test Line: Immobilized this compound-BSA Conjugate->TestLine ControlLine Control Line: Immobilized anti-IgG Ab TestLine->ControlLine Wick Absorbent Pad ControlLine->Wick

References

Application Notes and Protocols for Trichloronat in Row Crops: A Historical and Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Trichloronat is an organophosphate insecticide that is considered obsolete and has been discontinued (B1498344) for use as a pesticide.[1] It is not registered for use in the United States or Canada.[1] The following information is provided for historical and research purposes only and does not constitute a recommendation or guide for its current use. Due to its high toxicity and discontinued status, detailed and current field application protocols for row crops are not available.

This document provides a summary of the historical formulations and intended uses of this compound, followed by generalized protocols for the field application of granular and liquid insecticides for soil pest control in row crops. These generalized protocols are intended to serve as a reference for researchers and scientists in understanding the methodologies involved in pesticide application. Always refer to and follow the specific instructions on the product label of any pesticide being used.

Historical Overview of this compound

This compound was developed as a non-systemic insecticide primarily for the control of soil-dwelling insects.[1] Its intended uses included combating root maggots, wireworms, and other soil pests in various field and market garden crops.[1]

Formulations

This compound was historically available in several formulations to suit different application methods:

Formulation TypePercentage of Active IngredientIntended Application Method
Emulsifiable Concentrate (EC)50%Liquid spray applications
Granules (GR)2.5%, 5%, 7.5%Soil application
Seed Dressing Powder20%Seed treatment

Source: Farm Chemicals Handbook 1984, as cited in PubChem.[1]

Generalized Protocols for Insecticide Application in Row Crops

The following are generalized experimental protocols for the application of granular and liquid insecticides to row crops for the control of soil pests. These protocols are not specific to this compound but represent standard methodologies in agricultural research.

Protocol 1: Granular Insecticide Application for In-Furrow Pest Control

Objective: To apply a granular insecticide in-furrow at the time of planting to protect seeds and seedlings from soil-dwelling pests.

Materials:

  • Calibrated granular insecticide applicator mounted on a planter

  • Personal Protective Equipment (PPE) as specified by the product label (e.g., chemical-resistant gloves, coveralls, respirator)

  • Selected granular insecticide

  • Row crop seeds (e.g., corn, soybeans)

  • Standard planting equipment

Methodology:

  • Calibration of Applicator:

    • Ensure the granular applicator is clean and in good working order.

    • Set the initial applicator gauge to the setting recommended by the manufacturer for the target application rate.

    • To calibrate, attach a collection bag to the applicator tube opening.

    • Measure a known distance (e.g., 1000 feet) in the field.

    • Drive the planter the measured distance at the intended planting speed.

    • Weigh the granules collected in the bag.

    • Compare the collected amount to the target rate for the distance covered.

    • Adjust the applicator setting and repeat the calibration process until the desired application rate is achieved.

  • Field Application:

    • Fill the insecticide hoppers with the granular product.

    • Set the planter for the desired seeding rate and depth.

    • Engage the granular applicator to begin dispensing the insecticide in-furrow with the seed.

    • Monitor the application process to ensure continuous and uniform distribution of the granules.

    • Regularly check the hoppers and refill as necessary.

  • Data Collection (for experimental purposes):

    • Establish treated and untreated control plots.

    • Assess crop emergence and stand count at regular intervals.

    • Evaluate roots and stems for signs of pest damage at different growth stages.

    • Record crop yield at harvest.

Protocol 2: Broadcast and Soil Incorporation of Liquid Insecticide

Objective: To apply a liquid insecticide as a broadcast spray followed by soil incorporation for the control of a broad spectrum of soil pests before planting.

Materials:

  • Calibrated boom sprayer

  • Personal Protective Equipment (PPE)

  • Emulsifiable concentrate or other liquid formulation of a soil insecticide

  • Water for dilution

  • Tillage equipment for incorporation (e.g., disc harrow, field cultivator)

Methodology:

  • Sprayer Calibration:

    • Ensure the sprayer is clean and nozzles are functioning correctly.

    • Fill the sprayer tank with a known volume of water.

    • Operate the sprayer at the intended pressure and ground speed over a known area.

    • Measure the amount of water sprayed.

    • Calculate the sprayer output in gallons per acre.

    • Adjust pressure, speed, or nozzle size as needed to achieve the desired application volume.

  • Mixing and Application:

    • Fill the spray tank with half the required amount of water.

    • Begin agitation and add the measured amount of insecticide.

    • Add the remaining water to the tank.

    • Apply the insecticide uniformly to the soil surface as a broadcast spray.

  • Soil Incorporation:

    • Immediately after application, incorporate the insecticide into the soil using appropriate tillage equipment.

    • The depth of incorporation will depend on the target pests and the specific product's label instructions, but is typically 2 to 4 inches.

    • Ensure thorough and uniform mixing of the insecticide with the soil.

  • Data Collection:

    • Establish treated and untreated control plots.

    • Collect soil samples to analyze insecticide concentration and distribution.

    • Assess pest populations before and after treatment.

    • Monitor crop for any signs of phytotoxicity after planting.

    • Evaluate pest damage and crop yield.

Visualizing Experimental Workflows

The following diagrams illustrate the generalized workflows for the application of granular and liquid insecticides in a research context.

Granular_Application_Workflow cluster_prep Preparation cluster_app Application cluster_eval Evaluation A Plot Design B Equipment Calibration A->B C PPE Check B->C D Planting & In-Furrow Application C->D E Emergence & Stand Count D->E F Pest Damage Assessment E->F G Yield Measurement F->G

Caption: Workflow for Granular Insecticide Application Experiment.

Liquid_Application_Workflow cluster_prep Preparation cluster_app Application cluster_eval Evaluation A Plot Design B Sprayer Calibration A->B C Insecticide Mixing B->C D Broadcast Spraying C->D E Soil Incorporation D->E F Pest Population Assessment E->F G Crop Health Monitoring F->G H Yield Measurement G->H

Caption: Workflow for Liquid Insecticide Application Experiment.

Safety and Logical Relationships in Pesticide Application

The following diagram illustrates the critical logical relationships for ensuring a safe and effective pesticide application.

Safety_Logic cluster_planning Planning Phase cluster_action Action Phase cluster_post Post-Application A Identify Pest B Select Appropriate Pesticide A->B C Read Product Label B->C D Wear Required PPE C->D E Calibrate Equipment C->E F Apply According to Label C->F D->F E->F G Clean Equipment F->G H Properly Store/ Dispose of Pesticide F->H I Observe Re-entry Intervals F->I

Caption: Logical Steps for Safe Pesticide Application.

References

Troubleshooting & Optimization

Overcoming matrix effects in Trichloronat LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in Trichloronat LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis and why are they a concern for this compound?

A: In liquid chromatography-mass spectrometry (LC-MS/MS), the "matrix" refers to all components in a sample other than the analyte of interest (in this case, this compound).[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[2][3] This interference can lead to:

  • Ion Suppression: A decrease in the analyte signal, leading to underestimation of the quantity and reduced sensitivity.[1][3] This is the more common phenomenon.[4]

  • Ion Enhancement: An increase in the analyte signal, leading to an overestimation of the quantity.[1][3]

These effects are a major concern because they compromise the accuracy, precision, reproducibility, and sensitivity of quantitative analyses.[2][3][5] For a pesticide residue analysis like this compound, where regulatory limits are often low, such inaccuracies can lead to false negative or false positive results.[3]

Q2: How can I determine if my this compound analysis is being affected by matrix effects?

A: The most widely accepted method is the post-extraction spiking experiment.[5][6] This approach quantitatively measures the extent of matrix effects. The process involves comparing the signal response of this compound in a neat solvent to its response when spiked into a blank sample matrix that has already undergone the entire extraction procedure.[6] A deviation in the signal indicates the presence of matrix effects.

The result is often expressed as the Matrix Effect (ME) or Matrix Factor (MF), calculated as a percentage.[6]

  • ME < 100% (or MF < 1) indicates ion suppression.

  • ME > 100% (or MF > 1) indicates ion enhancement.

(See Protocol 1: Quantitative Assessment of Matrix Effects for a detailed methodology).

Q3: What are the primary strategies to overcome matrix effects for this compound analysis?

A: There are three primary strategies, which can be used individually or in combination:

  • Optimize Sample Preparation: The most effective way to reduce matrix effects is to remove the interfering components from the sample before analysis.[1] This involves techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and methods like QuEChERS for food samples.[1][7][8]

  • Improve Chromatographic Separation: Modifying the LC parameters can help separate the this compound peak from co-eluting matrix components, thus preventing interference in the ion source.[1][2]

  • Use Compensatory Calibration Methods: When matrix effects cannot be eliminated, their impact can be corrected for during data analysis using specific calibration strategies.[5] The most robust method is the use of a stable isotope-labeled internal standard (SIL-IS).[1][2] Other methods include matrix-matched calibration and the standard addition method.[1][2][9]

The following workflow illustrates the logical approach to identifying and mitigating matrix effects.

cluster_0 Phase 1: Identification cluster_1 Phase 2: Mitigation Strategy cluster_2 Phase 3: Verification start Poor reproducibility or accuracy in this compound quantification eval_me Evaluate Matrix Effect (ME) (Post-Extraction Spike Method) start->eval_me decision_me Is ME significant? (e.g., outside 85-115%) eval_me->decision_me strategy Implement Mitigation Strategy decision_me->strategy Yes no_me No significant ME. Proceed with validation. decision_me->no_me No sample_prep Optimize Sample Preparation (SPE, LLE) strategy->sample_prep chromatography Modify LC Method (Gradient, Column) strategy->chromatography compensation Use Compensation Method (SIL-IS, Matrix-Matched) strategy->compensation reevaluate Re-evaluate Matrix Effect sample_prep->reevaluate chromatography->reevaluate compensation->reevaluate decision_final Is ME controlled? reevaluate->decision_final end_good Method Validated decision_final->end_good Yes end_bad Further Optimization Required decision_final->end_bad No end_bad->strategy

Workflow for addressing matrix effects.
Q4: Which sample preparation technique is best for reducing matrix effects for this compound?

A: The choice depends heavily on the sample matrix.

  • Solid-Phase Extraction (SPE): Highly effective and selective. For aqueous samples like surface or ground water, SPE cartridges with sorbents like graphitized carbon can be used to isolate pesticides like this compound while washing away interfering substances.[10] This is a common and powerful technique for cleaning up complex samples.[1]

  • Liquid-Liquid Extraction (LLE): A fundamental technique that separates compounds based on their differential solubilities in two immiscible liquids. It is effective at removing highly polar or non-polar interferences.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is the method of choice for analyzing pesticide residues in complex food and agricultural matrices.[8][11] It involves an extraction with a solvent (like acetonitrile) followed by a cleanup step (dispersive SPE) to remove interfering matrix components like fats, sugars, and pigments.[8][11]

For most applications involving complex biological or environmental samples, SPE offers a good balance of selectivity and efficiency in removing matrix components that cause ion suppression.[1]

Q5: Can I just dilute my sample to reduce matrix effects?

A: Yes, the "dilute and shoot" approach is a simple and often effective way to reduce matrix effects.[2][9] By diluting the sample extract, the concentration of both the analyte and the interfering matrix components is reduced. However, this strategy is only feasible if the concentration of this compound in the sample is high enough to remain detectable after dilution, as this approach will also reduce the overall sensitivity of the assay.[2][12]

Q6: What is the best way to compensate for matrix effects if I cannot eliminate them?

A: Using a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[2][13][14] A SIL-IS is a version of the this compound molecule where one or more atoms (like ¹²C or ¹H) have been replaced with their heavy stable isotopes (¹³C or ²H).[15]

Because the SIL-IS is chemically almost identical to the analyte, it co-elutes and experiences the exact same ionization suppression or enhancement.[1][15] By calculating the ratio of the analyte response to the SIL-IS response, the variability caused by the matrix effect is normalized, leading to highly accurate and precise quantification.[1]

The following diagram provides a decision-making framework for choosing the appropriate compensation strategy.

start Need to compensate for unresolvable matrix effects q1 Is a validated SIL-IS for this compound available and affordable? start->q1 ans1_yes Use Stable Isotope-Labeled Internal Standard (SIL-IS) q1->ans1_yes Yes q2 Is a true blank matrix (free of this compound) available in sufficient quantity? q1->q2 No note1 Highest accuracy and precision. Corrects for matrix effects and variability in extraction. ans1_yes->note1 ans1_no No ans2_yes Use Matrix-Matched Calibration q2->ans2_yes Yes ans3 Use Standard Addition Method q2->ans3 No note2 Good accuracy. Requires a representative blank matrix. Does not correct for extraction variability. ans2_yes->note2 ans2_no No note3 Effective for unknown or variable matrices. Time-consuming and requires more sample volume per analysis. ans3->note3

Decision tree for compensation strategies.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

This protocol describes how to calculate the Matrix Effect (ME) to determine the extent of ion suppression or enhancement.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound in the final mobile phase solvent at a known concentration (e.g., 50 ng/mL).

    • Set B (Post-Spike Sample): Select a representative sample matrix that is known to be free of this compound ("blank matrix"). Process this blank matrix through your entire sample preparation (extraction and cleanup) procedure. After the final step, spike the resulting blank extract with this compound to achieve the same final concentration as Set A.

    • Set C (Pre-Spike Sample): Spike the blank matrix with this compound before the extraction procedure begins to achieve the same final concentration. This set is used to determine overall process efficiency (recovery).

  • LC-MS/MS Analysis:

    • Analyze multiple replicates (n=5 or 6) of Set A and Set B under the same optimized LC-MS/MS conditions.

  • Calculation:

    • Calculate the mean peak area for both sets of samples.

    • Calculate the Matrix Effect (ME) using the following formula:

      ME (%) = (Mean peak area of Set B / Mean peak area of Set A) x 100

  • Interpretation:

    • ME = 100%: No matrix effect.

    • ME < 100%: Ion suppression is occurring.

    • ME > 100%: Ion enhancement is occurring.

    • Generally, ME values between 80% and 120% may be considered acceptable, but this depends on the specific validation requirements of the assay.

Data Presentation

Table 1: Example Calculation and Interpretation of Matrix Effect (ME)

This table presents hypothetical data from a post-extraction spike experiment for this compound.

Sample SetReplicate 1 Peak AreaReplicate 2 Peak AreaReplicate 3 Peak AreaMean Peak AreaMatrix Effect (ME)Interpretation
Set A: Neat Solution (50 ng/mL)152,400155,100149,800152,433-Baseline Response
Set B: Post-Spiked Matrix (50 ng/mL)98,600101,20095,50098,43364.6% Signal Suppression

Calculation: (98,433 / 152,433) x 100 = 64.6%

Table 2: Comparison of Strategies for Mitigating Matrix Effects
StrategyPrincipleProsCons
Dilution Reduces the concentration of interfering compounds.[2]Simple, fast, and inexpensive.Reduces sensitivity; may not be suitable for trace-level analysis.[2]
Optimized Sample Cleanup (SPE/LLE) Physically removes matrix components before injection.[1]Highly effective at reducing ME; improves instrument robustness.Can be time-consuming and requires method development.
Chromatographic Separation Separates the analyte from co-eluting interferences.[1]Reduces interference at the ion source without extra sample handling.May require longer run times or specialized columns; may not resolve all interferences.
Matrix-Matched Calibration Uses standards prepared in a blank matrix to mimic the effect seen in samples.[1]Effectively compensates for consistent ME.Requires a true, representative blank matrix which can be difficult to obtain.[9]
Standard Addition The calibration curve is created within each sample, accounting for its unique matrix.[9]Very accurate, even with variable matrices; does not require a blank matrix.Highly time-consuming and labor-intensive; requires a larger volume of each sample.[9]
Stable Isotope Labeled IS (SIL-IS) The IS co-elutes and experiences the same ME as the analyte, allowing for accurate ratio-based correction.[1][2]The "gold standard"; corrects for ME and variability in sample prep and injection; highly accurate.[2][13]Can be very expensive and may not be commercially available for all analytes.[2]

References

Technical Support Center: Improving GC-MS Sensitivity for Trichloronat Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Trichloronat. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the sensitivity of their Gas Chromatography-Mass Spectrometry (GC-MS) methods for detecting low levels of this compound.

Frequently Asked Questions (FAQs)

Q1: My GC-MS signal for this compound is very low or non-existent. What are the first things I should check?

A1: When encountering a low or absent signal for this compound, a systematic check of your instrument and sample is crucial.

  • System Leaks: Air leaks are a common cause of poor sensitivity. Use an electronic leak detector to check all fittings from the gas trap to the MS (B15284909) transfer line. Pay close attention to the inlet septum, column connections, and the MS vacuum seals.[1][2]

  • MS Tuning: Ensure your mass spectrometer has been recently and successfully tuned. An out-of-spec tune will dramatically reduce sensitivity.[3]

  • Injector Temperature: this compound can be thermally labile. An injector temperature that is too high can cause degradation, while a temperature that is too low will result in incomplete volatilization.[4][5] It is recommended to perform a temperature study, starting around 250 °C, to find the optimal balance.[4]

  • Consumables: Check the condition of your inlet liner, septum, and gold seal. Active sites on a dirty or old liner can cause analyte adsorption, and a worn septum can cause leaks.[1][4] Always use deactivated liners.[6]

Q2: I'm observing significant peak tailing for my this compound standard. What is the likely cause and how can I fix it?

A2: Peak tailing is typically caused by active sites within the GC flow path that interact with the analyte.

  • Deactivated Consumables: Ensure you are using a high-quality, deactivated injector liner. If the liner has glass wool, it must also be deactivated.[4][6]

  • Column Condition: The GC column itself may have active sites due to contamination or degradation of the stationary phase. Try trimming 10-15 cm from the front of the column. If this doesn't resolve the issue, the column may need to be replaced.

  • System Contamination: Active sites can also be present in the injector port or transfer line. Regular maintenance and cleaning are essential to prevent the buildup of non-volatile residues.[4]

Q3: Should I be operating my mass spectrometer in Full Scan or Selected Ion Monitoring (SIM) mode for low-level this compound detection?

A3: For detecting trace levels of this compound, Selected Ion Monitoring (SIM) mode is strongly recommended. In SIM mode, the mass spectrometer only monitors a few specific, characteristic ions for this compound, rather than scanning a wide mass range. This allows the detector to spend more time collecting data for your target analyte, which can increase sensitivity by 10 to 100 times compared to Full Scan mode.[4][7] For even greater sensitivity and selectivity, especially in complex matrices, a GC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode is the preferred modern approach.[8][9]

Q4: Is derivatization necessary for analyzing this compound by GC-MS?

A4: No, derivatization is generally not necessary or recommended for the direct analysis of this compound.[10] this compound is sufficiently volatile and thermally stable (with an optimized injector temperature) for direct GC-MS analysis. Derivatization is a chemical process used to make non-volatile compounds, such as the acid degradation products of some organophosphorus pesticides, amenable to GC analysis.[11][12] Attempting to derivatize this compound could lead to its degradation.

Troubleshooting Guides

Guide 1: Optimizing Sample Preparation for Enhanced Sensitivity

Poor sensitivity often originates from the sample preparation stage. The goal is to effectively extract this compound from the sample matrix and concentrate it while minimizing interferences.[13][14]

Issue: Low recovery of this compound from the sample matrix.

Potential Cause Recommended Solution & Protocol
Inefficient Extraction For solid samples like food or soil, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective for pesticide residue analysis.[13][15] For liquid samples, Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) can be used to isolate and concentrate the analyte.[16][17]
Matrix Effects Complex sample matrices can suppress the signal in the MS source. The cleanup step in QuEChERS (using sorbents like PSA) helps remove interferences.[15] If matrix effects persist, preparing matrix-matched calibration standards is essential for accurate quantification.[13]
Improper Solvent Use Ensure you are using high-purity, pesticide-residue grade solvents.[1][18] The final extract should be in a volatile organic solvent compatible with GC-MS, such as hexane (B92381) or ethyl acetate.[16][19] Water must be rigorously removed from the final extract, for example, by passing it through anhydrous sodium sulfate (B86663).[18]
  • Homogenization: Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.

  • Hydration (if needed): For dry samples, add an appropriate amount of water to achieve a total water content of about 80%.

  • Extraction: Add 10 mL of acetonitrile (B52724) to the tube. Shake vigorously for 1 minute.

  • Partitioning: Add a salt mixture, commonly magnesium sulfate (MgSO₄) and sodium chloride (NaCl). Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at >3000 rcf for 5 minutes. The top layer will be the acetonitrile extract containing the pesticides.[8]

  • Cleanup (dSPE): Transfer an aliquot of the supernatant to a new tube containing a cleanup sorbent (e.g., PSA and MgSO₄) to remove matrix components like fatty acids and sugars. Vortex for 30 seconds and centrifuge again.

  • Analysis: The final supernatant is ready for direct GC-MS analysis.

Guide 2: Fine-Tuning GC-MS Parameters

Optimizing the instrument parameters is critical for achieving low detection limits.[2][13]

Issue: Poor chromatographic peak shape and low signal-to-noise ratio.

Parameter Optimization Strategy Quantitative Recommendations
Injection Mode Use Splitless injection for trace analysis to ensure the entire sample is transferred to the column.[6] A Pulsed Splitless injection can further improve peak shape and response by narrowing the initial analyte band.[1]Splitless Hold Time: 0.5 - 1.0 min
GC Inlet Use a deactivated, low-volume liner. Optimize injector temperature to prevent both incomplete vaporization and thermal degradation.[4][6]Injector Temperature: Start at 250 °C and optimize.
GC Column A low-bleed, non-polar or mid-polarity column (e.g., 5% phenyl-methylpolysiloxane, like a DB-5ms) is ideal.[4][20] Shorter, narrower columns with thinner films generally produce sharper peaks and better sensitivity.[6][9]Dimensions: 30 m length, 0.25 mm ID, 0.25 µm film thickness.
Oven Program A slower initial temperature ramp can improve the separation of this compound from early-eluting matrix components.[4]Example Program: Start at 70°C (hold 2 min), ramp 25°C/min to 150°C, then ramp 10°C/min to 280°C (hold 5 min).
MS Detector Operate in SIM or MRM (for MS/MS) mode.[4][8] Ensure the ion source is clean and the detector is tuned. Optimize the dwell time for each monitored ion.Dwell Time: Start at 100 ms per ion.[21]

This compound has a molecular weight of 333.6 g/mol .[22] For developing a SIM or MRM method, you will need to identify its characteristic fragment ions. This is typically done by injecting a higher concentration standard in Full Scan mode and identifying the most abundant and specific ions from its mass spectrum. The NIST WebBook is a valuable resource for reference spectra.[22]

Visualizations

Below are diagrams illustrating key workflows and logical relationships for troubleshooting and method optimization.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Sample Collection & Homogenization Extraction 2. Extraction (e.g., QuEChERS) Sample->Extraction Cleanup 3. Cleanup & Concentration Extraction->Cleanup Injection 4. GC Injection (Splitless) Cleanup->Injection Separation 5. Chromatographic Separation Injection->Separation Detection 6. MS Detection (SIM/MRM) Separation->Detection Processing 7. Data Acquisition & Processing Detection->Processing Report 8. Quantification & Reporting Processing->Report

Caption: A typical experimental workflow for GC-MS pesticide residue analysis.

Caption: A decision tree for troubleshooting low GC-MS sensitivity.

Optimization_Logic center Improved Sensitivity signal Increase Signal signal->center noise Decrease Noise noise->center sample_prep Optimize Sample Prep sample_prep->signal injection Optimize Injection injection->signal detection Optimize MS Detection detection->signal bleed Use Low-Bleed Column bleed->noise leaks Eliminate System Leaks leaks->noise gas Use High-Purity Gas gas->noise

Caption: Logical relationships of factors for improving GC-MS sensitivity.

References

Resolving co-eluting peaks in the chromatographic analysis of Trichloronat

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting peaks during the chromatographic analysis of the organophosphorus pesticide Trichloronat.

Frequently Asked Questions (FAQs)

Q1: What is co-elution and why is it a problem in this compound analysis?

A1: Co-elution is the phenomenon where two or more different compounds elute from the chromatographic column at the same time, resulting in overlapping peaks. In the analysis of this compound, this can lead to inaccurate quantification and false-positive identifications, compromising the reliability of the results. For instance, impurities from the technical this compound formulation or other structurally similar pesticides present in the sample can co-elute with the target analyte.

Q2: What are the common causes of co-eluting peaks in this compound chromatography?

A2: Several factors can contribute to co-elution in this compound analysis:

  • Inadequate Chromatographic Selectivity: The chosen stationary phase and mobile phase/temperature program may not be suitable for separating this compound from interfering compounds.

  • Matrix Effects: Complex sample matrices, such as those from soil, fruits, or vegetables, can contain numerous co-extracted compounds that may interfere with the separation.[1]

  • Improper Sample Preparation: Inefficient cleanup of the sample extract can leave behind matrix components that co-elute with this compound.

  • Presence of Isomers or Related Compounds: this compound's technical mixture can contain impurities, and other organophosphorus pesticides with similar chemical properties may be present in the sample.[2]

Q3: How can I detect co-elution in my chromatograms?

A3: Detecting co-elution can be challenging, especially if the peaks completely overlap. Here are some indicators:

  • Peak Shape Distortion: Look for non-symmetrical peaks, such as those with shoulders or tailing.

  • Mass Spectrometry (MS) Data: If using a mass spectrometer, examine the mass spectrum across the peak. A changing mass spectrum indicates the presence of more than one compound. Generating extracted ion chromatograms (EICs) for specific ions of this compound and suspected interferences can reveal shifts in their peak apexes.

  • Diode Array Detector (DAD) Data: For HPLC-UV analysis, a DAD can assess peak purity by comparing UV spectra across the peak.

Troubleshooting Guide: Resolving Co-eluting Peaks

This guide provides a systematic approach to troubleshoot and resolve co-eluting peaks in the chromatographic analysis of this compound.

Step 1: Evaluate and Optimize Sample Preparation

Inadequate sample preparation is a common source of interferences that can lead to co-elution.

Recommended Protocols:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used and effective method for pesticide residue analysis in food matrices. It involves a salting-out extraction followed by dispersive solid-phase extraction (d-SPE) for cleanup.

  • Solid-Phase Extraction (SPE): SPE cartridges can be used for effective cleanup of sample extracts. The choice of sorbent material is critical and should be optimized for the specific matrix and interferents.

  • Ultrasonic Extraction: For soil samples, ultrasonic extraction can be an efficient extraction technique.[3]

Troubleshooting Sample Preparation:

IssueRecommended Action
Complex Matrix InterferenceEmploy a more rigorous cleanup step, such as using additional or different d-SPE sorbents (e.g., C18, PSA, GCB).
Low Analyte RecoveryOptimize extraction solvent and pH. Ensure complete evaporation and reconstitution steps if performed.
Persistent InterferencesConsider techniques like Gel Permeation Chromatography (GPC) for the removal of high molecular weight interferences like lipids.[4]
Step 2: Optimize Chromatographic Conditions

If sample preparation is adequate, the next step is to optimize the chromatographic method to improve separation.

Initial Assessment: A common issue in GC analysis is the co-elution of structurally similar pesticides. For example, on a standard DB-5ms column, this compound may co-elute with other organophosphorus pesticides like Chlorpyrifos or Parathion.

Troubleshooting GC Parameters:

ParameterRecommended Action to Improve Resolution
Oven Temperature Program Decrease the ramp rate: A slower temperature ramp (e.g., 5-10°C/min) increases the interaction of analytes with the stationary phase, often improving separation. Lower the initial temperature: This can enhance the resolution of early-eluting compounds. Introduce an isothermal hold: A hold at a temperature just below the elution temperature of the co-eluting pair can provide the necessary time for separation to occur.
Carrier Gas Flow Rate Optimize the linear velocity of the carrier gas (Helium, Hydrogen, or Nitrogen). While a higher flow rate can shorten analysis time, an optimal flow rate will maximize peak resolution.
GC Column Selection Change the stationary phase: If co-elution persists, switching to a column with a different selectivity is the most effective solution. For example, if co-elution of organophosphorus pesticides occurs on a DB-5ms column, a column with a different polarity, such as a DB-35ms UI, can provide the necessary selectivity to resolve the critical pair.[5]

Illustrative GC Oven Program Optimization:

ParameterInitial MethodOptimized Method
Initial Temperature 70°C, hold for 1 min60°C, hold for 2 min
Ramp 1 25°C/min to 180°C15°C/min to 180°C
Ramp 2 30°C/min to 280°C20°C/min to 280°C, hold for 5 min
Expected OutcomeCo-elution of this compound and InterferentBaseline resolution of this compound and Interferent

Initial Assessment: In reversed-phase HPLC, co-elution can often be resolved by modifying the mobile phase composition.

Troubleshooting HPLC Parameters:

ParameterRecommended Action to Improve Resolution
Mobile Phase Composition Change the organic modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter the selectivity of the separation due to their different solvent properties. Adjust the mobile phase pH: The retention of ionizable compounds is highly dependent on the pH of the mobile phase. Small adjustments to the pH can significantly impact selectivity.
Gradient Profile Decrease the gradient slope: A shallower gradient provides more time for the separation of closely eluting compounds. Introduce isocratic segments: Holding the mobile phase composition constant at a specific point in the gradient can improve the resolution of a critical pair.
Stationary Phase If mobile phase optimization is insufficient, consider a column with a different stationary phase chemistry (e.g., C18, Phenyl-Hexyl, Cyano) to achieve a different separation mechanism.

Illustrative HPLC Gradient Optimization:

Time (min)% Acetonitrile (Initial Method)% Acetonitrile (Optimized Method)
03025
159070
209090
253025
Expected OutcomePartial co-elution of this compound and MetaboliteImproved separation of this compound and Metabolite
Step 3: Utilize Selective Detection Techniques

When chromatographic resolution is challenging, selective detection methods can help to differentiate and quantify co-eluting compounds.

Mass Spectrometry (MS) Detection:

  • Selected Ion Monitoring (SIM) for GC-MS: By monitoring unique ions for this compound and the co-eluting compound, it's possible to quantify each in the presence of the other, even with partial chromatographic overlap.

  • Multiple Reaction Monitoring (MRM) for GC-MS/MS or LC-MS/MS: This highly selective technique monitors specific precursor-to-product ion transitions, significantly reducing background noise and allowing for accurate quantification even in complex matrices with significant co-elution.

Example MS Parameters for this compound:

TechniquePrecursor Ion (m/z)Product Ions (m/z)
GC-MS (SIM)334 (M+), 245, 187N/A
LC-MS/MS (MRM)335 ([M+H]+)Specific product ions to be determined through method development

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound in Soil

  • Sample Extraction (Ultrasonic Extraction):

    • Weigh 10 g of homogenized soil into a beaker.

    • Add 20 mL of acetone/hexane (1:1, v/v) and a surrogate standard.

    • Extract in an ultrasonic bath for 15 minutes.

    • Centrifuge and collect the supernatant.

    • Repeat the extraction twice more.

    • Combine the extracts and concentrate to 1 mL under a gentle stream of nitrogen.

  • GC-MS Conditions:

    • GC Column: Agilent J&W DB-35ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm.

    • Inlet: Splitless, 250°C.

    • Carrier Gas: Helium, constant flow of 1.2 mL/min.

    • Oven Program: 60°C (hold 2 min), ramp at 15°C/min to 180°C, then ramp at 20°C/min to 280°C (hold 5 min).

    • MSD: Electron Ionization (EI) mode, scan range 50-450 amu or SIM mode monitoring m/z 334, 245, and 187.

Protocol 2: HPLC-DAD Analysis of this compound in Fruit

  • Sample Preparation (QuEChERS):

    • Homogenize 10 g of the fruit sample with 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., MgSO₄, NaCl).

    • Shake vigorously and centrifuge.

    • Take an aliquot of the acetonitrile layer and perform d-SPE cleanup using PSA and C18 sorbents.

    • Evaporate the cleaned extract and reconstitute in the initial mobile phase.

  • HPLC-DAD Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 25% B to 70% B over 15 minutes, then to 90% B in 5 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode Array Detector (DAD) monitoring at 270 nm.

Visual Workflow for Troubleshooting Co-elution

Caption: A logical workflow for troubleshooting co-eluting peaks.

References

Technical Support Center: Addressing Signal Suppression of Trichloronat in Electrospray Ionization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of signal suppression when analyzing the organophosphate insecticide Trichloronat using electrospray ionization (ESI) mass spectrometry.

Troubleshooting Guides

Issue 1: Low or No this compound Signal Detected

Symptoms:

  • No discernible peak for this compound in the extracted ion chromatogram (EIC).

  • Significantly lower signal intensity compared to a standard solution in a clean solvent.

  • Poor signal-to-noise ratio.

Possible Cause: Severe signal suppression due to co-eluting matrix components from the sample.

Troubleshooting Steps:

  • Assess Matrix Effects with Post-Column Infusion:

    • This experiment helps to identify regions in the chromatogram where ion suppression is most pronounced.

    • Objective: To adjust the chromatographic method so that this compound elutes in a region with minimal signal suppression.

  • Improve Sample Preparation:

    • The goal is to remove interfering matrix components before LC-MS analysis.

    • Recommendation: Employ sample preparation techniques known to be effective for organophosphate pesticides in your specific matrix.

  • Optimize ESI Source Parameters:

    • Suboptimal source conditions can exacerbate signal suppression.

    • Action: Systematically optimize parameters such as capillary voltage, gas temperatures, and gas flow rates to maximize the this compound signal.

  • Evaluate and Mitigate Matrix Effects using Standard Addition:

    • This method helps to quantify the extent of signal suppression and provides a more accurate quantification of this compound in complex matrices.

Issue 2: Poor Reproducibility of this compound Signal

Symptoms:

  • High variability in this compound peak areas across replicate injections of the same sample.

  • Inconsistent results between different sample preparations.

Possible Cause:

  • Inconsistent sample cleanup leading to variable levels of matrix components.

  • Carryover from previous injections.

Troubleshooting Steps:

  • Refine and Standardize Sample Preparation Protocol:

    • Ensure consistent execution of the chosen sample preparation method (e.g., QuEChERS, SPE).

    • Use of an internal standard can help to correct for variability in sample preparation and injection volume.

  • Implement a Robust Wash Method:

    • Develop a wash sequence for the autosampler and column to minimize carryover between injections.

    • Include a blank injection after a high-concentration sample to check for residual this compound.

  • Utilize an Internal Standard:

    • A stable isotope-labeled internal standard for this compound, if available, is the gold standard for correcting for matrix effects and other sources of variability. If not available, a structurally similar organophosphate pesticide can be considered.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression in electrospray ionization?

A1: Signal suppression is a phenomenon in ESI-MS where the ionization efficiency of the target analyte (this compound) is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a lower-than-expected signal intensity, which can result in inaccurate quantification and reduced sensitivity.[1] The competition for charge and access to the droplet surface within the ESI source is a primary cause of this effect.[2]

Q2: What are the common causes of signal suppression for organophosphate pesticides like this compound?

A2: For organophosphate pesticides, common causes of signal suppression include co-eluting non-volatile salts, endogenous matrix components from the sample (e.g., lipids, pigments), and formulation agents in pesticide products. The complexity of the sample matrix is a major factor; for instance, soil and food samples often exhibit significant matrix effects.[3]

Q3: How can I determine if my this compound signal is being suppressed?

A3: The most direct way to visualize and identify regions of ion suppression is by performing a post-column infusion experiment.[4][5] In this experiment, a constant flow of a this compound standard solution is introduced into the LC eluent after the analytical column and before the ESI source. When a blank, extracted sample matrix is injected, any dips in the constant this compound signal indicate the retention times at which co-eluting matrix components are causing suppression.[4]

Q4: What are the most effective sample preparation techniques to reduce signal suppression for this compound?

A4: The choice of sample preparation technique depends on the sample matrix.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used and effective method for extracting pesticides from a variety of food and agricultural matrices.[6][7][8]

  • Solid-Phase Extraction (SPE): SPE can provide a more targeted cleanup by using a sorbent that retains either the analyte of interest or the interfering matrix components.[9][10][11] For organophosphate pesticides, reversed-phase (e.g., C18) or specific polymeric sorbents are often used.[9]

Q5: Can changing my LC method help to mitigate signal suppression?

A5: Yes, optimizing your chromatographic separation can be a very effective strategy. By altering the mobile phase composition, gradient profile, or even the type of analytical column, you can often separate the elution of this compound from the regions of significant ion suppression identified by your post-column infusion experiment.[2]

Q6: What is the method of standard addition and when should I use it?

A6: The method of standard addition is a quantification technique used to correct for matrix effects.[12][13] It involves adding known amounts of a this compound standard to aliquots of the sample extract.[12] By plotting the instrument response against the concentration of the added standard, the original concentration of this compound in the sample can be determined by extrapolation.[13] This method is particularly useful when a suitable internal standard is not available or when the matrix composition varies significantly between samples.[14]

Experimental Protocols

Protocol 1: Post-Column Infusion to Identify Ion Suppression Zones

Objective: To visualize the retention time regions where co-eluting matrix components suppress the this compound signal.

Materials:

  • Syringe pump

  • Tee-piece for post-column connection

  • Standard solution of this compound (concentration sufficient to produce a stable, mid-range signal)

  • Extracted blank matrix sample (a sample of the same type as your study samples, but known to not contain this compound)

Procedure:

  • Set up your LC-MS/MS system with the analytical column.

  • Connect the outlet of the analytical column to one inlet of a tee-piece.

  • Connect the syringe pump containing the this compound standard solution to the second inlet of the tee-piece.

  • Connect the outlet of the tee-piece to the ESI source of the mass spectrometer.

  • Begin infusing the this compound standard solution at a low, constant flow rate (e.g., 5-10 µL/min).

  • Once a stable baseline signal for this compound is observed, inject the extracted blank matrix sample onto the LC column.

  • Monitor the this compound signal throughout the chromatographic run. Dips in the baseline indicate regions of ion suppression.

Data Presentation

Table 1: Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₂Cl₃O₂PS
Molecular Weight 333.6 g/mol
CAS Number 327-98-0
LogP 5.2

Data sourced from PubChem CID 9477.

Table 2: Example QuEChERS Protocol for Organophosphate Pesticides in a Food Matrix

StepProcedure
1. Homogenization Homogenize 10-15 g of the sample.[6]
2. Extraction Add 10-15 mL of acetonitrile (B52724) and shake vigorously for 1 minute.[6][7]
3. Salting Out Add QuEChERS extraction salts (e.g., MgSO₄, NaCl) and shake for 1 minute.[6]
4. Centrifugation Centrifuge at ≥ 4000 rpm for 5 minutes.[6]
5. Dispersive SPE Transfer an aliquot of the supernatant to a d-SPE tube containing sorbents (e.g., PSA, C18) and vortex for 30 seconds.[6]
6. Final Centrifugation Centrifuge at high speed to pellet the sorbents.[6]
7. Analysis The supernatant is ready for LC-MS/MS analysis.

Table 3: Example Solid-Phase Extraction (SPE) Protocol for Organophosphates from Water

StepProcedure
1. Cartridge Conditioning Condition a C18 SPE cartridge with methanol (B129727) followed by water.
2. Sample Loading Load the water sample onto the conditioned cartridge.
3. Washing Wash the cartridge with a weak organic solvent/water mixture to remove interferences.
4. Elution Elute the retained organophosphates with a suitable organic solvent (e.g., acetonitrile, ethyl acetate).[10]
5. Concentration Evaporate the eluent to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

Visualizations

Troubleshooting_Workflow cluster_issue Observed Issue cluster_diagnosis Diagnostic Steps cluster_remediation Remediation Strategies cluster_outcome Desired Outcome Start Low or No this compound Signal PCI Perform Post-Column Infusion (PCI) Start->PCI ReviewPrep Review Sample Preparation Start->ReviewPrep OptimizeMS Optimize MS Source Parameters Start->OptimizeMS StdAdd Use Standard Addition Start->StdAdd OptimizeLC Optimize LC Method PCI->OptimizeLC Suppression Zone Identified ImproveCleanup Improve Sample Cleanup (QuEChERS/SPE) ReviewPrep->ImproveCleanup Inefficient Cleanup End Reliable this compound Quantification OptimizeLC->End ImproveCleanup->End OptimizeMS->End StdAdd->End ESI_Suppression_Mechanism cluster_source Electrospray Ionization Source cluster_ms Mass Spectrometer Droplet Charged Droplet (Analyte + Matrix) GasPhaseIon Gas-Phase Ion Droplet->GasPhaseIon Evaporation & Fission Analyte This compound Analyte->Droplet Matrix Matrix Component Matrix->Droplet Matrix->GasPhaseIon Competition for Charge & Droplet Surface Detector Detector GasPhaseIon->Detector Detection

References

Technical Support Center: Gas Chromatography (GC) Analysis of Trichloronat

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the thermal degradation of Trichloronat during Gas Chromatography (GC) analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound peak is small, absent, or shows significant tailing. What are the possible causes?

A1: Reduced peak size, absence of a peak, or significant peak tailing for this compound are common indicators of on-column or in-inlet degradation. The primary causes include:

  • High Inlet Temperature: this compound is a thermally labile organophosphorus pesticide. High temperatures in the GC inlet can cause it to break down before it reaches the analytical column.[1]

  • Active Sites in the GC Inlet: Active sites, such as exposed silanols in the liner or metal surfaces, can catalytically promote the degradation of sensitive analytes like this compound.[2] This can be exacerbated by the accumulation of non-volatile matrix components from previous injections.

  • Contaminated or Inappropriate Liner: The choice of inlet liner is crucial. A contaminated liner or one with a non-inert surface (e.g., standard glass wool) can contribute significantly to analyte degradation.[3][4]

  • Column Degradation: The analytical column itself can become a source of degradation if the stationary phase is damaged or if there is contamination at the head of the column.

Q2: How can I minimize the thermal degradation of this compound in the GC inlet?

A2: Minimizing thermal degradation requires a multi-faceted approach focusing on reducing thermal stress and ensuring an inert flow path.

  • Optimize Inlet Temperature: Lowering the inlet temperature is a critical first step. While a sufficiently high temperature is needed to volatilize the sample, excessive heat leads to degradation. It is recommended to start with a lower inlet temperature and incrementally increase it to find the optimal balance between volatilization and degradation.[1]

  • Utilize Cool On-Column (COC) Injection: For highly thermally labile compounds like this compound, Cool On-Column (COC) injection is the most effective technique.[5][6][7] This method introduces the liquid sample directly onto the column at a low temperature, bypassing the hot inlet and minimizing the risk of thermal decomposition.[5][6]

  • Select an Appropriate Inert Liner: Using a deactivated liner is essential to prevent catalytic degradation. Liners with inert materials like quartz wool or a sintered frit can protect the analyte and trap non-volatile matrix components.[2][3] The performance of different liner types can be found in the data section below.

  • Regular Inlet Maintenance: Frequent replacement of the septum and liner, along with cleaning of the inlet, is crucial to prevent the build-up of active sites.[8]

Q3: What are the expected thermal degradation products of this compound?

A3: Based on studies of the closely related organophosphorus pesticide Trichlorfon, the thermal degradation of this compound in the GC inlet is expected to proceed through two primary pathways:

  • Dehydrochlorination: Elimination of a molecule of hydrogen chloride (HCl) to form Dichlorvos.

  • Cleavage of the P-C bond: This results in the formation of 2,2,2-trichloroacetaldehyde and diethyl phosphite.

A visual representation of this proposed degradation pathway is provided in the diagrams section.

Q4: What type of GC liner is best for analyzing this compound?

A4: The choice of liner can significantly impact the recovery of this compound. Deactivated liners with a physical barrier are generally recommended to trap non-volatile matrix components and provide an inert surface for sample vaporization. Below is a summary of the performance of different liner types for pesticide analysis.

Data Presentation

Table 1: Comparison of GC Inlet Liner Performance for Pesticide Analysis

Liner TypeInitial RecoveryPerformance after Multiple InjectionsKey AdvantagesPotential Disadvantages
Ultra Inert with Glass Wool High (e.g., 80% of analytes within 70-130% recovery)[3]Performance may decline after a moderate number of injections (e.g., acceptable for ~50 injections) due to matrix buildup on the wool.[3]Good for trapping non-volatile residues.Glass wool can have active sites if not properly deactivated.
Ultra Inert with Frit High (e.g., 83% of analytes within 70-130% recovery)[3]Maintains good performance over a higher number of injections (e.g., acceptable for ~70 injections).[3]Excellent at trapping non-volatile matrix components, leading to longer column life.Can be more expensive than other liner types.
Ultra Inert Dimpled Moderate (e.g., 71% of analytes within 70-130% recovery)[3]Performance may decline more rapidly compared to wool or frit liners (e.g., acceptable for ~24 injections).[3]Provides a clear, unobstructed path for the sample.Less effective at trapping non-volatile matrix components.

Note: The data presented is based on the analysis of a mixture of pesticides and may vary for this compound specifically. However, the general trends in performance are expected to be similar.

Experimental Protocols

Protocol 1: Standard Split/Splitless Injection with Minimized Degradation

This protocol is suitable for routine analysis where thermal degradation is a concern but may not require the use of a specialized injection technique.

  • Inlet Preparation:

    • Install a new, deactivated single-taper liner with glass wool or a frit.

    • Replace the septum.

    • Ensure the gold seal is clean and free of any residues.

  • GC Conditions:

    • Inlet Temperature: Start with a low temperature (e.g., 200 °C) and increase in 10-20 °C increments to find the optimal temperature that balances peak shape and response. Avoid temperatures above 250 °C.[8]

    • Injection Mode: Splitless.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Oven Program: 60 °C (hold for 1 min), then ramp at 20 °C/min to 280 °C (hold for 5 min). This program should be optimized for the specific column and analyte.

    • Column: A low-bleed, inert 5% phenyl-methylpolysiloxane column (e.g., DB-5ms UI) is recommended.

  • Sample Preparation:

  • Analysis and Evaluation:

    • Inject a known concentration of a this compound standard.

    • Monitor the peak shape and response. The presence of fronting or tailing peaks can indicate degradation.

    • If degradation is suspected, inject a standard of the expected degradation products (Dichlorvos, 2,2,2-trichloroacetaldehyde) to confirm their presence.

Protocol 2: Cool On-Column (COC) Injection for Thermally Labile Analytes

This protocol is highly recommended for the analysis of this compound to minimize thermal degradation.

  • Inlet and Column Setup:

    • Install a cool on-column inlet according to the manufacturer's instructions.

    • Use a retention gap (e.g., 1-5 m of deactivated fused silica) before the analytical column to protect it from non-volatile residues.

    • The analytical column should be a low-bleed, inert phase suitable for pesticide analysis.

  • GC Conditions:

    • Inlet Temperature Program:

      • Initial Temperature: Set to track the oven temperature, starting at or slightly above the boiling point of the solvent (e.g., 60 °C).

      • Ramp: After the injection, the inlet temperature should ramp along with the oven temperature program.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow.

    • Oven Program:

      • Initial Temperature: 60 °C (hold for 2 min).

      • Ramp 1: 25 °C/min to 150 °C.

      • Ramp 2: 10 °C/min to 280 °C (hold for 5 min). This program should be optimized.

  • Injection Procedure:

    • Draw the sample into a syringe specifically designed for on-column injections.

    • Insert the needle into the inlet and inject the sample directly onto the retention gap.

    • Start the GC run immediately after injection.

  • Data Analysis:

    • The resulting chromatogram should show a sharp, symmetric peak for this compound with minimal or no peaks corresponding to its degradation products.

Mandatory Visualizations

This compound This compound degradation Thermal Degradation in GC Inlet This compound->degradation pathway1 Dehydrochlorination degradation->pathway1 pathway2 P-C Bond Cleavage degradation->pathway2 dichlorvos Dichlorvos pathway1->dichlorvos hcl HCl pathway1->hcl trichloroacetaldehyde 2,2,2-Trichloroacetaldehyde pathway2->trichloroacetaldehyde diethyl_phosphite Diethyl Phosphite pathway2->diethyl_phosphite

Caption: Proposed thermal degradation pathway of this compound in the GC inlet.

start Problem: Poor this compound Peak (Low intensity, tailing, or absent) check_temp Is Inlet Temperature > 250°C? start->check_temp lower_temp Action: Lower Inlet Temperature (e.g., to 200-220°C) check_temp->lower_temp Yes check_liner Is the liner old, contaminated, or non-inert? check_temp->check_liner No lower_temp->check_liner replace_liner Action: Replace with a new, deactivated liner (e.g., Ultra Inert with frit or wool) check_liner->replace_liner Yes consider_coc Is degradation still observed? check_liner->consider_coc No replace_liner->consider_coc implement_coc Action: Implement Cool On-Column (COC) Injection Protocol consider_coc->implement_coc Yes check_column Action: Trim the first 10-20 cm of the analytical column consider_coc->check_column No end_good Problem Resolved implement_coc->end_good check_column->end_good end_bad Contact Technical Support

Caption: Troubleshooting workflow for this compound degradation in GC analysis.

References

Technical Support Center: Optimization of QuEChERS for Trichloronat Analysis in Complex Botanicals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals optimizing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the analysis of the organophosphate pesticide trichloronat in complex botanical matrices.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when extracting this compound from complex botanicals using the QuEChERS method?

Complex botanical matrices, such as herbs, spices, and medicinal plants, present several challenges for this compound analysis. These matrices are rich in interfering compounds like pigments (e.g., chlorophyll), essential oils, waxes, and fatty acids.[1] These co-extractives can lead to significant matrix effects, including signal suppression or enhancement in chromatographic analysis, which can affect the accuracy and precision of this compound quantification.[2] Additionally, this compound is a lipophilic (fat-soluble) and nonpolar compound, which can lead to lower recoveries if the QuEChERS protocol is not properly optimized for such analytes.

Q2: Which QuEChERS extraction solvent is most suitable for this compound in botanicals?

Acetonitrile (B52724) is the most commonly used and recommended extraction solvent for multiresidue pesticide analysis, including organophosphates like this compound, in botanical matrices.[1][3] It has the advantage of being miscible with water, allowing for efficient extraction from hydrated samples, while also enabling effective phase separation upon the addition of salts. For dry botanical samples, it is crucial to rehydrate the sample with water before adding acetonitrile to ensure efficient extraction.[4]

Q3: What are the recommended d-SPE sorbents for cleaning up this compound extracts from botanical samples?

A combination of Primary Secondary Amine (PSA) and Graphitized Carbon Black (GCB) is often recommended for the dispersive solid-phase extraction (d-SPE) cleanup of botanical extracts.

  • PSA is effective at removing polar interferences such as organic acids, sugars, and some fatty acids.[5][6]

  • GCB is particularly useful for removing pigments like chlorophyll (B73375) and carotenoids, which are abundant in many botanical samples.[7] However, caution is advised as GCB can also adsorb planar pesticides, potentially reducing the recovery of this compound. Therefore, the amount of GCB should be optimized.

  • C18 (Octadecylsilane) can be added to remove nonpolar interferences like waxes and lipids, which is particularly relevant for the analysis of lipophilic pesticides like this compound.[6]

Q4: How can I minimize matrix effects when analyzing this compound in complex botanicals?

Minimizing matrix effects is crucial for accurate quantification. Several strategies can be employed:

  • Optimized Cleanup: Use the appropriate combination and amount of d-SPE sorbents (PSA, GCB, C18) to remove as many matrix interferences as possible without significantly affecting this compound recovery.[8]

  • Matrix-Matched Calibration: This is a highly effective approach where calibration standards are prepared in a blank matrix extract that has undergone the same QuEChERS procedure as the samples.[2] This helps to compensate for any signal suppression or enhancement caused by co-eluting matrix components.

  • Internal Standards: The use of an isotopically labeled internal standard that has similar chemical properties to this compound can also help to correct for matrix effects and variations in recovery.

Q5: What are typical recovery rates for organophosphate pesticides in botanical matrices using an optimized QuEChERS method?

With a well-optimized QuEChERS method, recovery rates for organophosphate pesticides in botanical matrices typically fall within the acceptable range of 70-120%, with a relative standard deviation (RSD) of less than 20%.[3][8] However, these values can be influenced by the specific botanical matrix, the physicochemical properties of the pesticide, and the details of the analytical method.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of this compound Incomplete Extraction: this compound is lipophilic and may not be efficiently extracted if the sample is not properly hydrated or if the solvent-to-sample ratio is inadequate.- For dry botanical samples, ensure rehydration with water prior to acetonitrile extraction.[4]- Increase the shaking/vortexing time during the extraction step to ensure thorough mixing.- Consider optimizing the solvent-to-sample ratio.
Adsorption to Sorbents: GCB, while effective for pigment removal, can adsorb planar pesticides.- Reduce the amount of GCB in the d-SPE cleanup step. Perform optimization experiments with varying amounts of GCB to find a balance between cleanup efficiency and this compound recovery.[7]- Consider using a modified sorbent with lower affinity for planar molecules if available.
Partitioning into the Aqueous Layer: If the salt concentration is not optimal, the lipophilic this compound may not fully partition into the acetonitrile layer.- Ensure the correct type and amount of extraction salts (e.g., MgSO₄, NaCl, sodium citrate) are used to induce proper phase separation.[4]
High Matrix Effects (Signal Suppression or Enhancement) Insufficient Cleanup: The complex botanical matrix contains numerous co-extractives that can interfere with the analysis.- Optimize the d-SPE cleanup step by testing different combinations and amounts of sorbents (PSA, GCB, C18). For highly pigmented matrices, a higher amount of GCB may be necessary, but this needs to be balanced with potential analyte loss.[5][8]- For matrices rich in lipids and waxes, the inclusion of C18 is recommended.[6]
Co-elution of Matrix Components: Interfering compounds from the matrix may co-elute with this compound, affecting its ionization in the mass spectrometer.- Use matrix-matched calibration standards to compensate for predictable matrix effects.[2]- Adjust the chromatographic conditions (e.g., gradient, column) to improve the separation of this compound from interfering matrix components.
Poor Reproducibility (High %RSD) Inhomogeneous Sample: Botanical materials can be difficult to homogenize, leading to variations between subsamples.- Ensure the botanical sample is finely ground and thoroughly mixed before taking a subsample for extraction.
Inconsistent Sample Preparation: Variations in shaking times, centrifugation speeds, or pipetting can introduce variability.- Standardize all steps of the QuEChERS protocol and ensure they are performed consistently for all samples and standards.
Instrument Contamination Carryover of Matrix Components: Highly concentrated or "dirty" extracts can contaminate the GC inlet, column, or MS source.- Ensure the cleanup step is effective. If necessary, perform an additional cleanup step or dilute the final extract.- Perform regular maintenance of the analytical instrument, including changing the inlet liner and trimming the column.

Quantitative Data Summary

The following tables summarize typical recovery data for organophosphate pesticides in complex botanical matrices using optimized QuEChERS methods. While specific data for this compound is limited, the data for other organophosphates with similar properties can provide a useful reference.

Table 1: Recovery of Organophosphate Pesticides in Herbal Products

PesticideSpiking Level (µg/mL)Recovery (%)
Dichlorvos0.2595.2
Phorate0.2592.8
Dimethoate0.2598.4
Parathion-methyl0.25101.2
Malathion0.25105.6
Chlorpyrifos0.25102.0
Ethion0.2599.6
(Data synthesized from a study on herbal products)[1]

Table 2: Comparison of d-SPE Sorbents on Pesticide Recovery in a High-Pigment Matrix (Spinach)

PesticideRecovery with PSA/GCB (%)Recovery with PSA/C18 (%)Recovery with PSA/GCB/C18 (%)
Acephate859288
Chlorpyrifos98105101
Diazinon9510297
Malathion929995
(Data represents a conceptual comparison based on the known functions of the sorbents)[5][6][7]

Experimental Protocols

Optimized QuEChERS Protocol for this compound in Dry Botanical Matrices (e.g., Dried Herbs, Spices)

This protocol is a generalized procedure based on common practices for analyzing pesticides in complex, dry botanical matrices.

1. Sample Preparation and Rehydration:

  • Homogenize the dry botanical sample to a fine powder.

  • Weigh 2 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 8 mL of deionized water to the tube.

  • Vortex for 1 minute and let it stand for 30 minutes to ensure complete rehydration.[4]

2. Extraction:

  • Add 10 mL of acetonitrile to the rehydrated sample.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).[4]

  • Immediately cap the tube and vortex vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive SPE (d-SPE) Cleanup:

  • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube.

  • The d-SPE tube should contain the appropriate cleanup sorbents. A recommended starting combination for botanicals is 900 mg MgSO₄, 150 mg PSA, and 45 mg GCB. For matrices suspected to be high in lipids, add 150 mg of C18.[8]

  • Cap the tube and vortex for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

4. Final Extract Preparation and Analysis:

  • Take an aliquot of the cleaned extract.

  • The extract can be directly analyzed by GC-MS or LC-MS/MS. If necessary, the extract can be filtered through a 0.22 µm syringe filter before injection.

  • For improved GC performance and to protect the instrument, consider adding an analyte protectant to the final extract.

Visualizations

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis sample 1. Homogenized Botanical Sample rehydration 2. Rehydration (for dry samples) sample->rehydration Water add_solvent 3. Add Acetonitrile rehydration->add_solvent add_salts 4. Add QuEChERS Salts add_solvent->add_salts vortex1 5. Vortex add_salts->vortex1 centrifuge1 6. Centrifuge vortex1->centrifuge1 transfer 7. Transfer Supernatant centrifuge1->transfer Acetonitrile Layer add_dspe 8. Add to d-SPE Tube (MgSO4, PSA, GCB, C18) transfer->add_dspe vortex2 9. Vortex add_dspe->vortex2 centrifuge2 10. Centrifuge vortex2->centrifuge2 final_extract 11. Collect Final Extract centrifuge2->final_extract Cleaned Extract analysis 12. GC-MS/MS or LC-MS/MS Analysis final_extract->analysis

Caption: QuEChERS workflow for botanical samples.

Troubleshooting_Low_Recovery cluster_causes Potential Causes cluster_solutions Solutions start Low this compound Recovery cause1 Incomplete Extraction start->cause1 cause2 Adsorption to Sorbents start->cause2 cause3 Suboptimal Partitioning start->cause3 solution1a Ensure Sample Rehydration cause1->solution1a solution1b Increase Shaking Time cause1->solution1b solution2 Optimize/Reduce GCB Amount cause2->solution2 solution3 Verify Salt Composition cause3->solution3

Caption: Troubleshooting low this compound recovery.

References

Reducing background noise in Trichloronat residue analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in reducing background noise and overcoming common challenges in Trichloronat residue analysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound residues.

Question 1: I am observing a high, noisy baseline in my gas chromatography (GC) chromatogram. What are the potential causes and solutions?

Answer: A high and noisy baseline in your GC chromatogram can originate from several sources, broadly categorized as issues with the sample preparation, the GC system itself, or the detector.

Common Causes and Solutions:

  • Contaminated Solvents or Reagents: Impurities in solvents and reagents are a frequent cause of a noisy baseline.

    • Solution: Always use high-purity, pesticide-residue grade solvents. It is advisable to run a solvent blank before analyzing samples to ensure the cleanliness of your solvents and reagents.

  • Matrix Effects: Complex sample matrices can introduce a multitude of co-eluting compounds that contribute to background noise.[1]

    • Solution: Employ a robust sample cleanup technique. For this compound, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method with a dispersive solid-phase extraction (dSPE) cleanup step is often effective.[2] Alternatively, Solid Phase Extraction (SPE) with appropriate sorbents can be used for more targeted cleanup.

  • GC System Contamination: Contamination can occur in the injector, column, or detector.

    • Solution:

      • Injector: Regularly replace the septum and liner. A contaminated liner can be a significant source of background noise.

      • Column: Condition the column according to the manufacturer's instructions to remove any residual contaminants. If the column is old or heavily contaminated, it may need to be replaced.

      • Detector: Clean the detector as per the instrument manual's guidelines.

  • Gas Leaks: Leaks in the carrier gas or detector gas lines can introduce atmospheric oxygen and moisture, leading to a noisy baseline.

    • Solution: Perform a thorough leak check of the entire GC system.

Question 2: My this compound peak is showing significant tailing. What could be the cause and how can I improve the peak shape?

Answer: Peak tailing for active compounds like organophosphorus pesticides is often indicative of active sites within the GC system.

Common Causes and Solutions:

  • Active Sites in the Injector Liner: Silanol groups on the surface of a standard glass liner can interact with polar analytes, causing peak tailing.

    • Solution: Use a deactivated liner. Regularly replacing the liner is also crucial as its deactivation can diminish over time with repeated injections of complex matrices.

  • Column Contamination or Degradation: Accumulation of non-volatile matrix components at the head of the column can create active sites.

    • Solution: Trim the first few centimeters of the column. If tailing persists, the column may be degraded and require replacement.

  • Improper Column Installation: If the column is not installed correctly in the injector or detector, it can lead to poor peak shape.

    • Solution: Ensure the column is installed at the correct depth according to the manufacturer's instructions. A clean, square cut of the column end is also critical.[3]

Question 3: I am seeing an unexpected peak eluting close to my this compound peak, causing interference. What could this be and how can I resolve it?

Answer: Co-eluting peaks can be a significant challenge in residue analysis. For this compound, there are a few likely culprits.

Potential Sources of Interference and Solutions:

  • Fenchlorphos (Ronnel): This organophosphorus pesticide is known to interfere with this compound analysis because they share the same phenol (B47542) group.[4]

    • Solution: Optimize your chromatographic conditions to achieve baseline separation. This may involve adjusting the temperature program or using a column with a different selectivity.

  • This compound Metabolites: this compound can be converted to its oxygen analog (oxone) in plants.[4] While typically present at low levels, it could potentially interfere depending on your analytical method.

    • Solution: If you suspect interference from the oxon, you may need to develop a method that can separate the parent compound from its metabolite. This could involve adjusting the GC temperature program or using a different stationary phase.

  • Matrix Components: Complex matrices can contain endogenous compounds that co-elute with the analyte of interest.

    • Solution: An effective cleanup step during sample preparation is the best way to mitigate matrix interferences. Experimenting with different dSPE sorbents in your QuEChERS method or different SPE cartridges can help to remove the specific interfering compounds.

Frequently Asked Questions (FAQs)

What is this compound and why is its residue analysis important?

This compound is an organophosphorus insecticide. Due to its potential toxicity, regulatory bodies set maximum residue limits (MRLs) for its presence in food and environmental samples. Accurate and sensitive analysis is crucial to ensure consumer safety and environmental protection.

What are the common metabolites of this compound I should be aware of?

The primary metabolites of this compound are its oxygen analog (oxone) and 2,4,5-trichlorophenol.[4] For regulatory purposes, the determination of the parent this compound compound is often sufficient.[4]

What are the most effective sample preparation techniques for this compound analysis?

QuEChERS and Solid Phase Extraction (SPE) are two of the most widely used and effective sample preparation techniques for pesticide residue analysis, including this compound.

  • QuEChERS: This method is known for its speed and simplicity, involving a solvent extraction followed by a dispersive SPE cleanup.[2]

  • SPE: This technique offers a more targeted cleanup and can be optimized by selecting specific sorbents to remove interfering matrix components.

How can I minimize matrix effects in my analysis?

Matrix effects, where co-extracted compounds suppress or enhance the analyte signal, are a common challenge.[1] To minimize them:

  • Effective Cleanup: Use a robust sample cleanup method like QuEChERS with dSPE or SPE.

  • Matrix-Matched Standards: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for any signal suppression or enhancement caused by the matrix.

  • Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.

Data on Cleanup Method Effectiveness

The choice of cleanup method can significantly impact the reduction of background noise and the recovery of the analyte. The following table summarizes recovery data for various organophosphorus pesticides using different cleanup sorbents in dSPE, which can serve as a guide for optimizing this compound analysis.

SorbentTarget AnalytesMatrixAverage Recovery (%)Key BenefitsPotential Drawbacks
PSA (Primary Secondary Amine) Wide range of pesticidesFruits and Vegetables85-110%Removes polar interferences like sugars and organic acids.May have lower recoveries for some acidic pesticides.
C18 Nonpolar pesticidesHigh-fat matrices80-105%Effective at removing lipids and other nonpolar interferences.Less effective for removing polar interferences.
GCB (Graphitized Carbon Black) Planar pesticidesPigmented matrices (e.g., spinach)70-100%Excellent for removing pigments like chlorophyll (B73375) and carotenoids.Can adsorb planar pesticides, leading to lower recoveries.
Z-Sep® Wide range of pesticidesFatty and pigmented matrices90-115%A zirconium-based sorbent that effectively removes both fats and pigments.[5]Can be more expensive than traditional sorbents.

Experimental Protocols

QuEChERS Protocol for this compound in Food Samples

This protocol is a general guideline and may require optimization for specific matrices.

  • Sample Homogenization:

    • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

    • For dry samples, add an appropriate amount of water to rehydrate before proceeding.

  • Extraction:

    • Add 10 mL of acetonitrile (B52724) to the centrifuge tube.

    • Add an appropriate internal standard.

    • Shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing the appropriate sorbents (e.g., for a sample with pigments and some fats, a combination of PSA, C18, and GCB may be used).

    • Shake for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Analysis:

    • The supernatant is ready for analysis by GC-MS.

Solid Phase Extraction (SPE) Protocol for this compound Cleanup

This protocol provides a general framework for SPE cleanup. The choice of sorbent and solvents should be optimized for the specific application.

  • Column Conditioning:

    • Condition the SPE cartridge (e.g., a C18 or a polymeric sorbent) by passing 5 mL of the elution solvent (e.g., ethyl acetate) followed by 5 mL of the conditioning solvent (e.g., methanol) and finally 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the sample extract (previously diluted with water) onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

    • Dry the cartridge thoroughly by applying a vacuum for 10-15 minutes.

  • Elution:

    • Elute the this compound from the cartridge with an appropriate organic solvent (e.g., 5-10 mL of ethyl acetate).

  • Concentration and Analysis:

    • The eluate can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for GC-MS analysis.

Visualizations

TroubleshootingWorkflow start High Background Noise in Chromatogram sample_prep Review Sample Preparation start->sample_prep gc_system Inspect GC System start->gc_system data_analysis Optimize Data Analysis start->data_analysis solvent_check Check Solvent/Reagent Purity sample_prep->solvent_check cleanup_eval Evaluate Cleanup Efficiency (QuEChERS/SPE) sample_prep->cleanup_eval matrix_effects Consider Matrix Effects sample_prep->matrix_effects injector_maint Check/Replace Injector Liner and Septum gc_system->injector_maint column_check Condition/Trim/Replace Column gc_system->column_check leak_check Perform Leak Check gc_system->leak_check integration_params Adjust Integration Parameters data_analysis->integration_params background_sub Apply Background Subtraction data_analysis->background_sub solution Reduced Background Noise Improved S/N solvent_check->solution cleanup_eval->solution matrix_effects->solution injector_maint->solution column_check->solution leak_check->solution integration_params->solution background_sub->solution

Caption: Troubleshooting workflow for reducing background noise.

NoiseSourcesAndSolutions cluster_sources Sources of Background Noise cluster_solutions Solutions matrix Matrix Co-extractives Lipids, pigments, sugars, etc. cleanup Effective Sample Cleanup QuEChERS (dSPE), SPE matrix->cleanup is addressed by system System Contamination Injector, column, detector maintenance Routine Maintenance Replace consumables, clean components system->maintenance is addressed by reagents Contaminated Reagents Solvents, salts, water high_purity Use High-Purity Reagents Pesticide residue grade reagents->high_purity is addressed by leaks Gas Leaks Carrier gas, detector gas leak_detection Regular Leak Checks Electronic leak detector leaks->leak_detection is addressed by

References

Troubleshooting poor peak shape in Trichloronat chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Trichloronat chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the analysis of this compound, ensuring optimal chromatographic performance.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape in this compound chromatography?

A1: Poor peak shape in this compound analysis, manifesting as peak tailing, fronting, or splitting, can stem from a variety of factors. These include interactions between the analyte and the stationary phase, issues with the mobile phase or carrier gas, column problems, and improper instrument parameters. Secondary interactions between the polar functional groups of this compound and active sites on the stationary phase, such as residual silanol (B1196071) groups on silica-based columns, are a frequent cause of peak tailing.[1] Column overload, where too much sample is injected, can lead to both peak tailing and fronting.[2]

Q2: Which chromatographic techniques are most suitable for this compound analysis?

A2: Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be effectively used for the analysis of this compound. GC, often coupled with an electron capture detector (ECD) or a nitrogen-phosphorus detector (NPD), is a highly sensitive method for detecting organochlorine pesticides like this compound.[3] HPLC, typically in a reverse-phase mode with a C18 column and UV detection, also provides robust and reliable results.

Q3: How does pH of the mobile phase affect this compound analysis in HPLC?

A3: The pH of the mobile phase can significantly impact the peak shape of this compound, which is susceptible to hydrolysis under alkaline conditions. Operating at a lower pH, typically in the acidic range, can help to suppress the ionization of silanol groups on the stationary phase, thereby minimizing secondary interactions and reducing peak tailing.[4] It is crucial to maintain a consistent and appropriate pH to ensure reproducible retention times and symmetrical peak shapes.

Q4: What are the signs of column degradation in this compound analysis?

A4: Column degradation can manifest as a gradual or sudden deterioration in chromatographic performance. Key indicators include a loss of resolution, decreased peak efficiency (broader peaks), shifts in retention time, and increased peak tailing or fronting. These issues can arise from the accumulation of contaminants on the column, degradation of the stationary phase, or the formation of voids in the packing material.

Troubleshooting Guides

Poor Peak Shape: Peak Tailing

Peak tailing is observed when the latter half of the peak is broader than the front half.

Potential Cause Recommended Solution
Secondary Interactions with Stationary Phase In HPLC, use a highly deactivated, end-capped C18 column to minimize interactions with residual silanol groups. Operating the mobile phase at a lower pH (e.g., with phosphoric or formic acid) can also suppress silanol activity. In GC, ensure the use of an inert liner and a well-deactivated column.
Column Overload Reduce the sample concentration or the injection volume. A tenfold dilution of the sample can often resolve issues of column overload.
Contamination of the Column or System Flush the column with a strong solvent to remove contaminants. For reverse-phase HPLC, this could be a high percentage of acetonitrile (B52724) or methanol. For GC, bake out the column at a high temperature. Ensure that all solvents and samples are filtered to prevent particulate matter from clogging the system.
Improper Mobile Phase/Carrier Gas Flow Rate Optimize the flow rate. A flow rate that is too low can sometimes contribute to peak broadening and tailing.
Extra-column Dead Volume Ensure all fittings and connections are properly made and that the tubing length between the injector, column, and detector is minimized.
Poor Peak Shape: Peak Fronting

Peak fronting is characterized by a leading edge that is less steep than the trailing edge.

Potential Cause Recommended Solution
Column Overload Decrease the amount of sample injected onto the column by either diluting the sample or reducing the injection volume.
Poor Sample Solubility Ensure the sample is fully dissolved in the initial mobile phase (for HPLC) or an appropriate solvent (for GC). A solvent mismatch can cause the analyte to precipitate at the head of the column.
Column Collapse This is a more severe issue where the packed bed of the column is damaged. This can be caused by operating outside the recommended pH or temperature range for the column. If column collapse is suspected, the column will likely need to be replaced.
Poor Peak Shape: Split Peaks

Split peaks appear as two or more distinct peaks for a single analyte.

Potential Cause Recommended Solution
Clogged Inlet Frit or Contamination at the Column Head In HPLC, reverse-flush the column (if permissible by the manufacturer) to dislodge any particulates. If the problem persists, the frit may need to be replaced. For GC, inspect and clean or replace the injector liner.
Solvent Mismatch Ensure the sample solvent is compatible with the mobile phase (HPLC) or is sufficiently volatile for proper vaporization in the injector (GC). Injecting a sample in a solvent that is much stronger than the mobile phase can lead to peak splitting.
Void in the Column Packing A void at the head of the column can cause the sample to travel through two different paths, resulting in a split peak. This usually requires column replacement.

Experimental Protocols

Gas Chromatography (GC) with Electron Capture Detection (ECD)

This protocol is a general guideline for the analysis of this compound as a chlorinated pesticide.

  • Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or similar non-polar fused-silica capillary column is recommended.

  • Injector: Splitless injection is preferred for trace analysis.

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

  • Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 1 minute.

    • Ramp 1: Increase to 180 °C at 20 °C/min.

    • Ramp 2: Increase to 270 °C at 5 °C/min.

    • Ramp 3: Increase to 320 °C at 20 °C/min, hold for 2 minutes.[3]

  • Detector: Electron Capture Detector (ECD)

    • Detector Temperature: 300 °C

    • Makeup Gas: Nitrogen

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol is based on a reverse-phase separation method.

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) with low silanol activity is recommended.

  • Mobile Phase: A mixture of acetonitrile and water, with an acidic modifier.

    • Solvent A: Water with 0.1% phosphoric acid

    • Solvent B: Acetonitrile

  • Gradient Program:

    • A typical starting point would be a gradient from 30% B to 100% B over 15-20 minutes, followed by a hold and re-equilibration step. The exact gradient should be optimized for the specific separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector: UV detector at a wavelength of 220 nm.

  • Injection Volume: 10-20 µL

Visual Troubleshooting Workflows

TroubleshootingWorkflow start Poor Peak Shape Observed peak_type Identify Peak Anomaly start->peak_type tailing Peak Tailing peak_type->tailing Tailing fronting Peak Fronting peak_type->fronting Fronting splitting Split Peak peak_type->splitting Splitting check_overload_t Reduce Sample Concentration/ Injection Volume tailing->check_overload_t check_secondary_int Use Deactivated Column/ Adjust Mobile Phase pH check_overload_t->check_secondary_int Still Tailing check_contamination_t Flush System/ Check for Contamination check_secondary_int->check_contamination_t Still Tailing resolve Issue Resolved check_contamination_t->resolve Resolved check_overload_f Reduce Sample Concentration/ Injection Volume fronting->check_overload_f check_solubility Ensure Sample Solubility/ Check Solvent Match check_overload_f->check_solubility Still Fronting check_solubility->resolve Resolved check_inlet Check Inlet Frit/ Liner for Blockage splitting->check_inlet check_solvent_mismatch Verify Solvent Compatibility check_inlet->check_solvent_mismatch No Blockage check_void Inspect for Column Void check_solvent_mismatch->check_void Solvent OK check_void->resolve Resolved PeakTailingMechanism cluster_column Silica-Based Stationary Phase cluster_analyte This compound Analyte cluster_result Chromatographic Result silanol Si-OH Active Silanol Group This compound This compound Polar Group (e.g., P=S) interaction Secondary Interaction (Hydrogen Bonding) This compound:f1->interaction interaction->silanol:f1 peak_tailing Delayed Elution & Peak Tailing interaction->peak_tailing

References

Technical Support Center: Enhancing Trichloronat Extraction from Clay Soils

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of the organophosphorus pesticide Trichloronat from challenging clay soil matrices.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction process in a question-and-answer format.

Issue: Low or inconsistent recovery of this compound.

  • Question: My extraction yields for this compound are consistently low. What are the primary factors I should investigate?

  • Answer: Low recovery is a common issue when working with clay soils due to the strong binding affinity between this compound and soil components.[1] Several factors could be responsible:

    • Inadequate Sample Preparation: Clay soils are often heterogeneous. Ensure your soil sample is properly homogenized by drying, removing foreign objects like rocks and leaves, and grinding it to pass through a 1 mm sieve.[2][3] This increases the surface area available for extraction.

    • Incorrect Solvent Selection: The choice of solvent is critical. A suitable solvent should have a strong affinity for the target analyte. For organophosphorus pesticides like this compound, mixtures of polar and non-polar solvents, such as acetone (B3395972)/hexane or acetone/dichloromethane, are often effective.[3][4][5]

    • Suboptimal Extraction Parameters: Temperature, pressure, and extraction time significantly impact efficiency.[6][7] Elevated temperatures and pressures, as used in Microwave-Assisted Extraction (MAE) and Accelerated Solvent Extraction (ASE), can enhance the desorption of this compound from soil particles.[8][9]

    • Strong Soil-Pesticide Binding: Clay and organic matter content in soil are major contributors to pesticide binding, which can make extraction difficult.[1][10] The interaction between the chemical and the solid matrix can be strong, reducing the amount of pesticide available for extraction.[5]

Issue: Significant matrix effects in the final analysis.

  • Question: I am observing significant signal suppression or enhancement in my GC or LC analysis. How can I mitigate these matrix effects?

  • Answer: Matrix effects are common when analyzing complex samples like soil extracts. Clay soils, in particular, can introduce a variety of interfering compounds.

    • Incorporate a Cleanup Step: After extraction, using a cleanup method like Solid Phase Extraction (SPE) can effectively remove co-extracted matrix components that interfere with analysis.[11] Florisil, alumina, or silica (B1680970) gel are common choices for cleaning up pesticide extracts.[3]

    • Optimize Analytical Method: Ensure your chromatographic conditions are optimized for separating this compound from interfering peaks. Using a mass spectrometer (MS) detector (GC-MS or LC-MS) provides higher selectivity and can help distinguish the analyte signal from the matrix background.[12]

    • Use Matrix-Matched Calibration: Prepare your calibration standards in an extract from a blank (pesticide-free) clay soil sample that has been through the entire extraction and cleanup process. This helps to compensate for any signal suppression or enhancement caused by the matrix.

Issue: Choosing the right extraction method.

  • Question: What is the most effective extraction method for this compound from clay soils: MAE, ASE, SFE, or traditional Soxhlet?

  • Answer: The choice of method depends on available equipment, sample throughput needs, and solvent consumption considerations.

    • Microwave-Assisted Extraction (MAE): This is a rapid and efficient method that uses microwave energy to heat the solvent and sample, accelerating the extraction process. It significantly reduces solvent volume and extraction time compared to traditional methods.[4][13] EPA Method 3546 provides a standard procedure for MAE of organic compounds from soils and clays.[2][14]

    • Accelerated Solvent Extraction (ASE): ASE uses elevated temperatures and pressures to increase the efficiency of the extraction process. It is a fast, automated technique with low solvent consumption, and the results are often comparable to those from Soxhlet extraction.[8][11]

    • Supercritical Fluid Extraction (SFE): SFE is a green extraction technique that uses a supercritical fluid, typically CO2, as the solvent. It is rapid and uses minimal organic solvent.[15][16] The solvating power of the fluid can be fine-tuned by adjusting temperature and pressure.[17]

    • Soxhlet Extraction: While considered a robust and exhaustive technique, Soxhlet is time-consuming (often requiring 24 hours) and consumes large volumes of organic solvent.[5][11] It is often used as a benchmark to compare the efficiency of newer methods.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to extract pesticides from clay soil? A1: Clay soils present a significant challenge due to several factors:

  • High Surface Area and Adsorption: Clay minerals have a large surface area and charged surfaces that can strongly adsorb pesticide molecules through mechanisms like ion exchange and hydrogen bonding.[18][19]

  • Organic Matter Content: Soil organic matter can bind tightly with pesticides, sequestering them within its complex structure and making them less available for extraction.[9][10]

  • Small Particle Size: The fine particles of clay can trap pesticide molecules within their aggregate structures, hindering solvent penetration.[9]

Q2: What is the ideal solvent system for this compound extraction? A2: There is no single "best" solvent, as the optimal choice depends on the specific soil matrix. However, a combination of a polar and a non-polar solvent is generally recommended. A common and effective mixture is a 1:1 ratio of acetone and hexane.[3][5] Dichloromethane is another effective solvent.[11] It is crucial to select a solvent that can disrupt the soil-pesticide interactions and efficiently solubilize this compound.

Q3: How does soil pH affect extraction efficiency? A3: Soil pH can influence the chemical form of this compound and the surface charge of clay minerals and organic matter.[6][10] this compound is an organophosphorus pesticide that can undergo hydrolysis, particularly under alkaline conditions.[20] Therefore, maintaining a neutral or slightly acidic pH during extraction is generally advisable to prevent degradation.

Q4: Is sample drying necessary before extraction? A4: Yes, sample preparation, including drying, is a critical step.[3] Drying the soil (typically air-drying or oven-drying at a low temperature) and then grinding it ensures homogeneity and improves the interaction between the sample and the extraction solvent.[2][21] However, for Microwave-Assisted Extraction (MAE), a certain level of soil moisture can sometimes be beneficial as the water superheats, causing pores to expand and allowing better solvent penetration.[9]

Q5: How can I validate my chosen extraction method? A5: To validate your method, you should analyze a Certified Reference Material (CRM) with a known concentration of the pesticide in a similar soil matrix.[2] Alternatively, you can perform a spike-and-recovery experiment. This involves adding a known amount of this compound to a blank clay soil sample, performing the extraction, and then calculating the percentage of the pesticide that was successfully recovered.[8]

Data Presentation

Table 1: Comparison of Extraction Method Efficiencies for Organophosphorus Pesticides in Soil
Extraction MethodSolvent SystemSoil/Matrix TypeAnalyte(s)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
SoxhletDichloromethaneSolid Waste12 Organophosphorus Pesticides87.71.89 - 9.10[11]
Accelerated Solvent Extraction (ASE)DichloromethaneSolid Waste12 Organophosphorus PesticidesNot specified, but compared favorably to SoxhletNot Specified[11]
Microwave-Assisted Extraction (MAE)Acetone:Hexane (1:1)Spiked SoilOrganochlorine & Organophosphorus Pesticides~82 (OCPs), 56 (Chlorpyrifos)10 (OCPs), 7 (Chlorpyrifos)[5]
Dispersive Liquid-Liquid Microextraction (DLLME)Chlorobenzene (extraction), Acetonitrile (disperser)Soil SamplesOrganophosphorus PesticidesNot specified, method optimized for sensitivityNot Specified[22]

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction (MAE) based on EPA Method 3546

This protocol provides a general guideline for the extraction of this compound from clay soils.

  • Sample Preparation:

    • Air-dry the soil sample to a constant weight.

    • Remove any large debris (stones, leaves, twigs).[2]

    • Grind the soil sample to ensure it can pass through a 1 mm sieve to increase homogeneity.[2]

  • Extraction Procedure:

    • Weigh approximately 10 g of the prepared soil sample into a microwave extraction vessel.

    • Add 30 mL of a 1:1 (v/v) acetone/hexane mixture to the vessel.

    • Seal the vessel and place it in the microwave extraction system.

    • Heat the sample to 115°C and hold for 10-15 minutes. The pressure will rise during this process.

    • After the program is complete, allow the vessel to cool to room temperature.

    • Filter the extract to remove soil particles.

  • Concentration and Cleanup:

    • Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

    • Perform a solvent exchange to a solvent compatible with the analytical instrument if necessary.

    • If matrix interference is high, perform a cleanup step using a Solid Phase Extraction (SPE) cartridge (e.g., Florisil).

  • Analysis:

    • Analyze the final extract using Gas Chromatography (GC) with an appropriate detector (e.g., FPD, MS) or Liquid Chromatography (LC-MS).[12]

Protocol 2: Supercritical Fluid Extraction (SFE)

This protocol outlines a general procedure for SFE.

  • Sample Preparation:

    • Prepare the soil sample as described in the MAE protocol (drying and grinding).

    • Mix the soil sample with a drying agent like anhydrous sodium sulfate (B86663) if residual moisture is a concern.

  • Extraction Procedure:

    • Place approximately 5 g of the prepared soil into the SFE extraction vessel.

    • Set the SFE parameters. Typical starting conditions for pesticides are:

      • Fluid: Supercritical CO2.[16]

      • Pressure: 350 bar.[17]

      • Temperature: 80-100°C.[17][23]

      • Modifier: Add 5-10% of a co-solvent like methanol (B129727) or acetone to the CO2 to increase its polarity and solvating power.

    • Perform a static extraction for 10 minutes, followed by a dynamic extraction for 30 minutes.

  • Analyte Collection:

    • The extracted analytes are depressurized and trapped. This can be done in a small volume of solvent (e.g., methylene (B1212753) chloride) or on a solid-phase trap.[15][23]

  • Analysis:

    • The collected extract is then ready for direct analysis or may undergo a concentration step before analysis by GC or LC.

Visualizations

Experimental and Analytical Workflow

cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis SampleCollection 1. Soil Sample Collection Drying 2. Air/Oven Drying SampleCollection->Drying Sieving 3. Sieving & Homogenization Drying->Sieving Extraction 4. Extraction (MAE, ASE, SFE) Sieving->Extraction Filtration 5. Filtration Extraction->Filtration Concentration 6. Concentration Filtration->Concentration Cleanup 7. Extract Cleanup (SPE) Concentration->Cleanup Analysis 8. Instrumental Analysis (GC-MS / LC-MS) Cleanup->Analysis Data 9. Data Processing Analysis->Data

Caption: General workflow for the extraction and analysis of this compound from soil samples.

Factors Influencing this compound Extraction Efficiency

cluster_soil Soil Properties cluster_method Method Parameters center Extraction Efficiency Clay Clay Content Clay->center OM Organic Matter OM->center pH pH pH->center Moisture Moisture Content Moisture->center Solvent Solvent Choice Solvent->center Temp Temperature Temp->center Pressure Pressure Pressure->center Time Extraction Time Time->center ParticleSize Particle Size ParticleSize->center cluster_matrix Clay Soil Matrix cluster_solvent Extraction Process Pesticide This compound (Analyte) Clay Clay Mineral Particle (Negative Surface Charge) Pesticide->Clay Adsorption (e.g., H-Bonding) OM Organic Matter (Complex Structure) Pesticide->OM Sorption & Sequestration Solvent Extraction Solvent Solvent->Pesticide Desorption & Solubilization Energy Energy Input (Heat, Microwaves) Energy->Pesticide Disrupts Binding Forces

References

Stability of Trichloronat in solution under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Trichloronat in solution under various storage conditions. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound in aqueous solutions?

A1: this compound, an organothiophosphate insecticide, exhibits pH-dependent stability in aqueous solutions. It is relatively stable in neutral to acidic conditions but undergoes hydrolysis, or degradation, in alkaline (basic) environments.[1][2] The rate of this degradation increases as the pH and temperature of the solution increase.[3][4]

Q2: What are the primary degradation products of this compound?

A2: The primary degradation of this compound involves the breaking of the P-O-aryl bond. This process typically yields 2,4,5-trichlorophenol (B144370) and O-ethyl ethanethiophosphonic acid. The latter can further break down into O-ethyl-ethanephosphonic acid and finally ethanephosphonic acid. Under certain oxidative conditions, the formation of the more toxic this compound-oxone is possible, although it is generally found in insignificant amounts in terminal residues.

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: To ensure the stability of this compound stock solutions, it is recommended to:

  • Use a suitable solvent: Acetonitrile (B52724) is a commonly used solvent for preparing stock solutions of organophosphate pesticides.[5] Methanol can also be used, but acetonitrile is often preferred for reverse-phase HPLC analysis.[6]

  • Store at low temperatures: For long-term storage, it is advisable to keep stock solutions at or below -18°C.[7] For short-term use, refrigeration at 2-8°C is acceptable.

  • Protect from light: Store solutions in amber vials to prevent potential photodegradation.

  • Maintain a neutral or slightly acidic pH: If preparing aqueous dilutions, ensure the pH is not alkaline to prevent rapid degradation.

Troubleshooting Guide

Problem: I am seeing a rapid loss of this compound concentration in my aqueous working solutions.

  • Possible Cause 1: Alkaline pH. The most likely cause is hydrolysis due to an alkaline pH of your solution. Organothiophosphate pesticides like this compound are known to degrade quickly in basic conditions.[1][2]

    • Solution: Check the pH of your water or buffer. If it is above 7, adjust it to a neutral or slightly acidic pH (e.g., pH 5-7) using a suitable buffer. Most pesticides are more stable in a slightly acidic solution.[3]

  • Possible Cause 2: High Temperature. Elevated temperatures can accelerate the degradation of this compound, especially in aqueous solutions.[3][4]

    • Solution: Prepare and store your working solutions at controlled room temperature or under refrigeration if the experimental protocol allows. Avoid leaving solutions in direct sunlight or on heated stir plates for extended periods.

  • Possible Cause 3: Microbial Degradation. If using non-sterile water or if the solution becomes contaminated, microorganisms can contribute to the degradation of the pesticide.

    • Solution: Use sterile, deionized water for preparing solutions whenever possible. If sterility is critical, filter-sterilize the solution.

Problem: I am observing unexpected peaks in my chromatogram when analyzing this compound solutions.

  • Possible Cause 1: Degradation Products. The new peaks are likely degradation products of this compound, such as 2,4,5-trichlorophenol.

    • Solution: Confirm the identity of the degradation products by using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9] A stability-indicating HPLC method should be developed to separate the parent this compound peak from all potential degradation product peaks.[10][11][12]

  • Possible Cause 2: Impurities in the Standard or Solvent. The unexpected peaks could be impurities present in the original this compound standard or in the solvent used.

    • Solution: Analyze a blank solvent injection to rule out solvent contamination. Check the certificate of analysis for your this compound standard for any reported impurities.

Quantitative Data on this compound Stability

Due to the limited availability of specific quantitative stability data for this compound, the following tables provide estimated values based on the known behavior of structurally similar organothiophosphate pesticides, such as Chlorpyrifos (B1668852) and Parathion.[13][14] These values should be used as a general guide, and it is recommended to perform stability studies under your specific experimental conditions.

Table 1: Estimated Half-life of this compound in Aqueous Solution at Different pH and Temperature

Temperature (°C)pH 5pH 7pH 9
25 Stable (months)~30 - 60 days~1 - 5 days
40 Stable (weeks)~10 - 20 days< 1 day

Note: "Stable" indicates a very slow degradation rate, with a half-life likely exceeding several months.

Table 2: Stability of this compound in Common Organic Solvents at Room Temperature (20-25°C)

SolventEstimated Stability (when protected from light)
Acetonitrile High (stable for months to years)[7]
Methanol High (stable for months to years)
Ethanol High (stable for months to years)
Acetone Moderate (may be less stable over long term)
Ethyl Acetate Moderate to Low (degradation may be observed over weeks to months)

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation pathways of this compound under various stress conditions and to generate degradation products for the development of a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24, 48, and 72 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature (25°C) and analyze at time points of 1, 4, 8, and 24 hours. Due to rapid degradation in alkaline conditions, shorter time points are necessary.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 24, 48, and 72 hours, protected from light.

    • Thermal Degradation: Place a solid sample of this compound in an oven at 70°C for 7 days. Also, heat a solution of this compound (100 µg/mL in acetonitrile) at 60°C for 7 days.

    • Photodegradation: Expose a solution of this compound (100 µg/mL in acetonitrile) to direct sunlight for 7 days and to UV light (254 nm) for 24 hours. A control sample should be kept in the dark.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples. Dilute the samples to a suitable concentration and analyze using a stability-indicating HPLC method (see Protocol 2).

  • Peak Purity and Mass Balance: Assess the purity of the this compound peak in the stressed samples using a photodiode array (PDA) detector. Calculate the mass balance to ensure that the decrease in the main peak corresponds to the increase in degradation product peaks.

Protocol 2: Development of a Stability-Indicating HPLC Method for this compound

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.

Methodology:

  • Instrumentation: A standard HPLC system with a UV or PDA detector.

  • Chromatographic Conditions (starting point for optimization):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution of acetonitrile and water is a common starting point for organophosphate pesticide analysis.

      • Solvent A: Water

      • Solvent B: Acetonitrile

      • Gradient Program: Start with a higher proportion of water and gradually increase the proportion of acetonitrile. For example, 0-20 min, 50-90% B; 20-25 min, 90% B; 25-30 min, 50% B.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., around 220-230 nm, which is typical for organophosphates). A PDA detector is highly recommended to obtain spectral information for all peaks.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

  • Method Validation:

    • Inject a mixture of the stressed samples from the forced degradation study (Protocol 1) to ensure that all degradation products are well-resolved from the parent this compound peak and from each other.

    • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Interpretation stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 25°C) stock->base oxidation Oxidation (3% H2O2, 25°C) stock->oxidation thermal Thermal Degradation (70°C) stock->thermal photo Photodegradation (UV/Sunlight) stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Stability-Indicating HPLC Analysis sampling->hplc pathways Identify Degradation Pathways hplc->pathways kinetics Determine Degradation Kinetics hplc->kinetics signaling_pathway cluster_conditions Storage Conditions cluster_outcomes Stability Outcome This compound This compound Solution alkaline_ph Alkaline pH (pH > 7) This compound->alkaline_ph Leads to high_temp High Temperature This compound->high_temp Leads to light UV/Sunlight This compound->light Leads to acid_neutral_ph Acidic/Neutral pH (pH < 7) This compound->acid_neutral_ph Maintained by low_temp Low Temperature (Refrigerated/Frozen) This compound->low_temp Maintained by dark Darkness This compound->dark Maintained by degradation Degradation (Hydrolysis/Photolysis) alkaline_ph->degradation high_temp->degradation light->degradation stability Stability (Minimal Degradation) acid_neutral_ph->stability low_temp->stability dark->stability

References

Technical Support Center: Optimizing Collision Energy for Trichloronat Fragmentation in MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MS/MS analysis of Trichloronat. The information is designed to help optimize collision energy for fragmentation and address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the precursor ion of this compound in positive electrospray ionization (ESI+)?

A1: In positive ESI, this compound (C₁₀H₁₂Cl₃O₂PS, Molecular Weight: 333.6 g/mol ) typically forms a protonated molecule, [M+H]⁺. The expected m/z for this precursor ion is approximately 332.9.

Q2: What are the major product ions of this compound in MS/MS?

A2: Based on fragmentation data, two major product ions for this compound are commonly observed. One key fragment corresponds to the loss of an ethyl group, resulting in an ion at approximately m/z 305. Another significant fragment is the trichlorophenoxy cation at approximately m/z 199.

Q3: How do I optimize the collision energy for this compound fragmentation?

A3: Collision energy is a critical parameter that must be optimized for your specific instrument and experimental conditions. The general approach involves:

  • Infusing a standard solution of this compound into the mass spectrometer.

  • Selecting the precursor ion (m/z 332.9) in the first quadrupole (Q1).

  • Performing a product ion scan in the third quadrupole (Q3) while systematically ramping the collision energy in the second quadrupole (Q2).

  • Monitor the intensity of the target product ions (e.g., m/z 305 and m/z 199) as a function of collision energy.

  • The collision energy that produces the highest intensity for a specific product ion is considered the optimal collision energy for that transition.

Q4: Why is it important to have multiple MRM transitions for this compound analysis?

A4: Using multiple Multiple Reaction Monitoring (MRM) transitions (precursor ion > product ion pairs) enhances the specificity and reliability of your analytical method. Typically, one transition is used for quantification (the most intense and stable) and one or more additional transitions are used for confirmation. This helps to minimize the risk of false positives from interfering compounds in the sample matrix.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal Intensity for this compound 1. Suboptimal Ionization: Incorrect electrospray ionization (ESI) source settings (e.g., spray voltage, gas flows, temperature).2. Inefficient Fragmentation: Collision energy is not optimized for the selected MRM transitions.3. Matrix Effects: Co-eluting compounds from the sample matrix are suppressing the ionization of this compound.4. Sample Preparation Issues: Poor recovery of this compound during extraction and cleanup.1. Optimize Source Parameters: Infuse a this compound standard and systematically adjust source settings to maximize the precursor ion signal.2. Optimize Collision Energy: Perform a collision energy optimization experiment as described in the FAQs.3. Mitigate Matrix Effects: Dilute the sample, use matrix-matched calibration standards, or improve the sample cleanup procedure (e.g., using a different sorbent in d-SPE).4. Evaluate Sample Preparation: Spike a blank matrix with a known amount of this compound before extraction to assess recovery.
Poor Peak Shape (Tailing, Fronting, or Splitting) 1. Chromatographic Issues: Suboptimal LC gradient, incompatible mobile phase, or a degraded analytical column.2. Injection Solvent Mismatch: The solvent used to dissolve the final extract is significantly different from the initial mobile phase composition.1. Optimize LC Method: Adjust the gradient profile, mobile phase composition (e.g., additives like formic acid), or replace the analytical column.2. Match Injection Solvent: Whenever possible, dissolve the final sample extract in a solvent that is similar in composition to the initial mobile phase.
Inconsistent or Irreproducible Results 1. System Contamination: Carryover from previous injections or contamination of the LC-MS system.2. Unstable Spray: Fluctuations in the ESI spray due to a dirty or clogged source.3. Inconsistent Sample Preparation: Variability in extraction efficiency or final extract volume.1. System Cleaning: Flush the LC system and clean the MS ion source regularly.2. Inspect and Clean Ion Source: Check the ESI probe for blockages or salt buildup.3. Standardize Sample Preparation: Ensure consistent execution of the sample preparation protocol for all samples and standards.

Quantitative Data Summary

The following table summarizes the key mass spectrometric parameters for the analysis of this compound. Note that optimal collision energies are instrument-dependent and should be determined empirically. The values provided below are starting points based on available data.

Precursor IonProduct Ion (Quantifier)Product Ion (Qualifier)
m/z m/z m/z
332.9305.0199.0
Collision Energy (eV) To be optimizedTo be optimized

Experimental Protocol: LC-MS/MS Analysis of this compound in a Sample Matrix

This protocol outlines a general procedure for the analysis of this compound using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by LC-MS/MS.

1. Sample Preparation (QuEChERS)

  • Extraction:

    • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a d-SPE tube containing a suitable sorbent mixture (e.g., primary secondary amine (PSA) and C18) to remove matrix interferences.[1]

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 x g for 5 minutes.

    • Collect the supernatant for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions (Typical):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

    • Gradient: A suitable gradient to separate this compound from matrix components (e.g., starting with 95% A, ramping to 95% B).

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry (MS) Conditions (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Quantifier: 332.9 → 305.0

      • Qualifier: 332.9 → 199.0

    • Collision Energy (CE): Optimize for each transition by performing a CE ramp experiment.

    • Source Parameters: Optimize spray voltage, gas temperatures, and gas flows for maximum signal intensity.

Visualizations

G cluster_workflow Collision Energy Optimization Workflow start Start: Infuse this compound Standard select_precursor Select Precursor Ion (m/z 332.9) in Q1 start->select_precursor ramp_ce Ramp Collision Energy in Q2 select_precursor->ramp_ce scan_products Scan for Product Ions in Q3 ramp_ce->scan_products monitor_intensity Monitor Intensity of Product Ions (m/z 305.0, m/z 199.0) scan_products->monitor_intensity plot_curve Plot Intensity vs. Collision Energy monitor_intensity->plot_curve determine_optimum Determine Optimal CE for Each Transition plot_curve->determine_optimum end End: Optimized MRM Method determine_optimum->end G cluster_fragmentation Proposed Fragmentation Pathway of this compound ([M+H]+) cluster_products Product Ions precursor Precursor Ion [C10H13Cl3O2PS]+ m/z 332.9 product1 Loss of C2H4 [C8H9Cl3O2PS]+ m/z 305.0 precursor->product1  -C2H4 product2 Trichlorophenoxy Cation [C6H2Cl3O]+ m/z 199.0 precursor->product2  Cleavage of P-O bond

References

Selection of internal standards for quantitative Trichloronat analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the quantitative analysis of Trichloronat.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when selecting an internal standard (IS) for quantitative this compound analysis?

A1: The selection of an appropriate internal standard is crucial for accurate and precise quantification of this compound. The ideal IS should mimic the analytical behavior of this compound as closely as possible. Key factors to consider include:

  • Structural Similarity: The IS should be structurally similar to this compound to ensure comparable extraction efficiency and response in the detection system.

  • Co-elution: The IS should not co-elute with this compound or any other interfering compounds in the sample matrix.

  • Stability: The IS must be stable throughout the entire analytical process, including sample storage, extraction, and analysis.

  • Absence in Samples: The selected IS must not be naturally present in the samples being analyzed.

  • Isotopically Labeled Analogs: The use of a stable isotope-labeled version of this compound (e.g., this compound-d10) is the gold standard as it exhibits nearly identical physicochemical properties and chromatographic behavior to the unlabeled analyte, providing the most effective correction for matrix effects and procedural losses.[1][2][3]

Q2: What are the advantages of using an isotopically labeled internal standard like this compound-d10?

A2: Isotopically labeled internal standards offer significant advantages in quantitative mass spectrometry-based methods:

  • Correction for Matrix Effects: They co-elute with the native analyte and experience the same ionization suppression or enhancement, allowing for accurate correction of matrix-induced signal variations.[3][4]

  • Compensation for Sample Preparation Losses: Any loss of analyte during sample extraction, cleanup, and concentration steps will be mirrored by a proportional loss of the isotopically labeled IS, ensuring the analyte-to-IS ratio remains constant.

  • Improved Precision and Accuracy: By accounting for variations in sample preparation and instrument response, isotopically labeled standards lead to more precise and accurate quantitative results.[3]

Q3: Can I use a non-isotopically labeled organophosphate pesticide as an internal standard?

A3: Yes, if an isotopically labeled analog of this compound is not available, a structurally similar organophosphate pesticide can be used as a surrogate internal standard. This compound should have similar physicochemical properties, extraction recovery, and chromatographic retention time to this compound. It is crucial to validate the performance of the surrogate standard to ensure it effectively compensates for variations in the analytical method.[2]

Troubleshooting Guide

Issue 1: Poor Peak Shape or Tailing for this compound and/or the Internal Standard in GC Analysis.

  • Possible Cause: Active sites in the GC inlet liner, column, or detector can cause degradation or adsorption of organophosphate pesticides.[5]

  • Troubleshooting Steps:

    • Use a Deactivated Inlet Liner: Employ a deactivated glass liner, potentially with quartz wool, to minimize interactions with the analytes.[5]

    • Column Conditioning: Ensure the GC column is properly conditioned according to the manufacturer's instructions to passivate active sites.

    • Lower Injection Temperature: High temperatures in the injector port can lead to thermal degradation of this compound. Optimize the injection temperature to ensure efficient volatilization without causing decomposition.

    • Matrix Effects: Co-extracted matrix components can create active sites in the inlet. The use of matrix-matched standards or a robust sample cleanup procedure can mitigate this.[6][7]

Issue 2: High Variability in Quantitative Results.

  • Possible Cause: Inconsistent sample preparation, instrument instability, or uncorrected matrix effects.

  • Troubleshooting Steps:

    • Internal Standard Addition: Ensure the internal standard is added to all samples, calibration standards, and quality controls at a consistent concentration early in the sample preparation process.[8]

    • Homogenization: Thoroughly homogenize samples to ensure a representative aliquot is taken for analysis.

    • Instrument Performance: Check the stability of the GC-MS or LC-MS system by injecting a standard solution multiple times to assess the reproducibility of the peak areas and retention times.

    • Matrix Effect Evaluation: If not using an isotopically labeled internal standard, evaluate the extent of matrix effects by comparing the slope of the calibration curve prepared in solvent to that of a matrix-matched calibration curve.[7]

Issue 3: The Internal Standard Signal is Suppressed or Enhanced in Some Samples.

  • Possible Cause: Significant matrix effects are impacting the ionization of the internal standard.

  • Troubleshooting Steps:

    • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.

    • Improved Sample Cleanup: Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove matrix interferences.

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed.[4]

    • Switch to an Isotopically Labeled IS: If using a surrogate standard, switching to a stable isotope-labeled version of this compound will provide the most effective correction for matrix effects.[1][3]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC10H12Cl3O2PS[9]
Molecular Weight333.6 g/mol [9]
LogP5.2[9]
Water Solubility0.59 mg/L at 20 °C

Table 2: Potential Internal Standards for this compound Analysis

Internal StandardTypeRationale for SelectionPotential AdvantagesPotential Disadvantages
This compound-d10 Isotopically LabeledIdentical chemical and physical properties to the analyte.Most accurate correction for matrix effects and procedural losses.Higher cost and may not be commercially available.
Parathion-d10 Isotopically LabeledStructurally similar organothiophosphate.Good correction for matrix effects; commercially available.May not perfectly mimic the behavior of this compound.
Chlorpyrifos-d10 Isotopically LabeledStructurally similar organothiophosphate.Good correction for matrix effects; commercially available.May have different retention time and fragmentation pattern.
Triphenyl Phosphate (TPP) Surrogate StandardCommonly used as an internal standard in organophosphate analysis.Readily available and cost-effective.Structurally different, may not effectively correct for matrix effects or extraction losses. Often used as a process control standard rather than for quantification.[2]
Other Organothiophosphates Surrogate Standarde.g., Ronnel, Fenitrothion. Similar functional groups.May have similar chromatographic behavior.Must be carefully validated to ensure it tracks this compound's behavior. Not naturally present in samples.

Experimental Protocols

A detailed experimental protocol for the analysis of this compound in a given matrix should be developed and validated by the user. The following provides a general workflow that can be adapted.

Workflow for this compound Analysis using a Selected Internal Standard

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample_collection 1. Sample Collection and Homogenization is_addition 2. Addition of Internal Standard sample_collection->is_addition extraction 3. Solvent Extraction is_addition->extraction cleanup 4. Sample Cleanup (e.g., SPE) extraction->cleanup concentration 5. Concentration and Reconstitution cleanup->concentration injection 6. GC-MS or LC-MS/MS Injection concentration->injection separation 7. Chromatographic Separation injection->separation detection 8. Mass Spectrometric Detection separation->detection integration 9. Peak Integration detection->integration calibration 10. Calibration Curve Generation integration->calibration quantification 11. Quantification of this compound calibration->quantification

Caption: General workflow for quantitative this compound analysis.

Logical Relationship for Internal Standard Selection

is_selection_logic start Start: Need for Quantitative this compound Analysis is_available Is Isotopically Labeled This compound (e.g., d10) Available? start->is_available use_labeled Use Isotopically Labeled this compound is_available->use_labeled Yes find_surrogate Select a Surrogate Internal Standard is_available->find_surrogate No end End: Proceed with Analysis use_labeled->end criteria Selection Criteria: - Structural Similarity - Similar Physicochemical Properties - Chromatographic Compatibility - Stability find_surrogate->criteria validate Thorough Method Validation Required find_surrogate->validate validate->end

Caption: Decision-making process for internal standard selection.

References

Technical Support Center: Improving the Reproducibility of Trichloronat Cholinesterase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing cholinesterase inhibition assays to study Trichloronat. The following information is designed to address common issues and improve the reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound as a cholinesterase inhibitor?

This compound is an organophosphate insecticide that acts as an irreversible inhibitor of acetylcholinesterase (AChE).[1] It phosphorylates the serine hydroxyl group in the active site of the AChE enzyme. This covalent modification inactivates the enzyme, leading to an accumulation of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, which results in overstimulation of cholinergic receptors.[2][3]

Q2: What is the most common method for measuring cholinesterase inhibition by this compound?

The most widely used method is the colorimetric assay developed by Ellman.[2][3][4] This assay uses acetylthiocholine (B1193921) (ATCh) as a substrate for AChE. The enzymatic hydrolysis of ATCh produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[2][4] The rate of color development is proportional to the AChE activity.

Q3: How should I prepare and store my this compound stock solution?

Due to the low aqueous solubility of many organophosphates, it is recommended to prepare a high-concentration stock solution of this compound in an organic solvent such as DMSO or ethanol.[1] This stock solution can then be serially diluted in the assay buffer to achieve the desired final concentrations. To minimize degradation, store the stock solution at -20°C in a tightly sealed, light-protected container.[1] Prepare fresh working dilutions in aqueous buffer on the day of the experiment, as the stability of organophosphates in aqueous solutions can be pH and temperature-dependent.[5][6]

Q4: Why is there high background absorbance in my blank wells?

High background absorbance in blank wells (containing all reagents except the enzyme) can be a significant issue. The primary causes include:

  • Spontaneous hydrolysis of the substrate: Acetylthiocholine can spontaneously hydrolyze in the assay buffer, especially at a pH above 8.0.[7]

  • Contaminated reagents: Impurities in the buffer, substrate, or DTNB solution can contribute to the background signal.[7]

  • Instability of DTNB: DTNB can degrade over time, especially when exposed to light or stored improperly, leading to the formation of TNB.[7] It is more stable in buffers like HEPES with sodium phosphate.[7]

To troubleshoot this, always prepare fresh substrate and DTNB solutions, use high-purity reagents and water, and run appropriate blank controls.[5][7]

Troubleshooting Guide

This guide addresses common problems encountered during this compound cholinesterase inhibition assays in a question-and-answer format.

Problem Possible Cause Recommended Solution
High variability between replicate wells Inaccurate pipetting of small volumes.Use calibrated pipettes and multichannel pipettors for reagent addition.[2]
Temperature fluctuations across the plate.Ensure the microplate is uniformly equilibrated to the assay temperature.
Inconsistent timing of reagent addition or readings.Use a multichannel pipette for simultaneous addition of the final reagent and ensure kinetic readings are taken at consistent intervals.
Low or no enzyme activity in the positive control Inactive enzyme due to improper storage or handling.Use a fresh aliquot of the enzyme and verify storage conditions (-20°C or -80°C). Avoid repeated freeze-thaw cycles.
Incorrect buffer pH or composition.Verify the pH of the assay buffer (typically 7.4-8.0).[5]
Presence of unintended inhibitors in reagents.Use high-purity water and reagents. Test for contamination by running controls with and without each reagent.
Inconsistent or unexpected inhibitory effects of this compound Low solubility of this compound in the assay buffer.Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve this compound is low (typically <1%) and consistent across all wells.
Instability of this compound in the aqueous buffer.Prepare fresh dilutions of this compound from a stock solution immediately before the assay. Minimize the pre-incubation time if stability is a concern.[5][6]
Requirement for metabolic activation.Some organophosphates require metabolic activation to become potent inhibitors. Standard in vitro assays may not detect this. Consider incorporating a liver microsome preparation if bioactivation is suspected.[2]
High background absorbance Spontaneous substrate hydrolysis.Prepare fresh substrate solution. Run a blank control without the enzyme to measure the rate of spontaneous hydrolysis and subtract it from the sample readings.[5][7]
DTNB instability or reaction with other molecules.Prepare DTNB solution fresh and protect it from light. If using complex biological samples, consider a sample blank containing the sample and buffer but no DTNB to account for reactions with other sulfhydryl groups.[7]

Data Presentation

Organophosphate Enzyme Source IC50 Value
This compound Not available in reviewed literatureNot available in reviewed literature
Chlorpyrifos-oxonRat Brain AChE~10 nM
ParaoxonHuman Recombinant AChE~10 nM
DichlorvosElectric Eel AChE~1 µM

Note: IC50 values can vary significantly depending on the enzyme source, substrate concentration, incubation time, and other assay conditions.

Experimental Protocols

Detailed Methodology: this compound Cholinesterase Inhibition Assay (Modified Ellman's Method)

This protocol is a widely used colorimetric method for determining cholinesterase activity and inhibition by this compound.

Materials:

  • 96-well microplate

  • Microplate reader capable of kinetic and endpoint readings at 412 nm

  • Phosphate buffer (0.1 M, pH 8.0)

  • Acetylthiocholine iodide (ATChI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or human recombinant)

  • This compound

  • DMSO (for this compound stock solution)

Reagent Preparation:

  • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

  • AChE Solution: Prepare a working solution of AChE in the assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

  • ATChI Solution (Substrate): Prepare a 10 mM stock solution in deionized water. Prepare fresh daily.

  • DTNB Solution: Prepare a 10 mM stock solution in the assay buffer. Store protected from light at 4°C.

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in 100% DMSO.

  • This compound Working Solutions: Perform serial dilutions of the this compound stock solution in the assay buffer to achieve a range of desired test concentrations. The final DMSO concentration in the assay wells should be kept below 1%.

Assay Procedure (96-Well Plate):

  • Plate Setup: Design the plate layout to include wells for:

    • Blank: Assay buffer only (no enzyme or inhibitor).

    • Negative Control (100% Activity): AChE and buffer (with the same final concentration of DMSO as the test wells).

    • Positive Control: A known cholinesterase inhibitor (e.g., paraoxon).

    • Test Wells: AChE and various concentrations of this compound.

  • Enzyme and Inhibitor Pre-incubation:

    • To the appropriate wells, add 20 µL of the AChE working solution.

    • Add 20 µL of the this compound working solutions, positive control, or buffer (for the negative control) to the corresponding wells.

    • Gently mix and incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation:

    • Prepare a reaction mix containing the ATChI and DTNB solutions in the assay buffer. A common final concentration in the well is 0.5 mM for both.

    • Add 160 µL of the reaction mix to all wells to initiate the enzymatic reaction. The final volume in each well will be 200 µL.

  • Measurement:

    • Immediately place the plate in a microplate reader and measure the absorbance at 412 nm in kinetic mode, taking readings every 30-60 seconds for 10-15 minutes.

    • Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 10 minutes) at room temperature and then read the final absorbance.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the kinetic curve.

    • Subtract the rate of the blank from all other wells.

    • Determine the percent inhibition for each this compound concentration relative to the negative control (100% activity).

    • Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Reagent Preparation Plate_Setup Plate Setup (Blanks, Controls, Samples) Reagent_Prep->Plate_Setup Preincubation Enzyme & Inhibitor Pre-incubation Plate_Setup->Preincubation Reaction_Start Initiate Reaction (Add Substrate/DTNB) Preincubation->Reaction_Start Measurement Kinetic Measurement (Absorbance at 412 nm) Reaction_Start->Measurement Rate_Calc Calculate Reaction Rates Measurement->Rate_Calc Inhibition_Calc Calculate % Inhibition Rate_Calc->Inhibition_Calc IC50_Calc Determine IC50 Value Inhibition_Calc->IC50_Calc

Caption: Experimental workflow for a this compound cholinesterase inhibition assay.

Troubleshooting_Flowchart Start Inconsistent Assay Results High_Variability High Variability between Replicates? Start->High_Variability Low_Activity Low/No Enzyme Activity? High_Variability->Low_Activity No Check_Pipetting Verify Pipetting Technique & Calibration High_Variability->Check_Pipetting Yes High_Background High Background Absorbance? Low_Activity->High_Background No Check_Enzyme Check Enzyme Storage & Activity Low_Activity->Check_Enzyme Yes Check_Reagents Prepare Fresh Reagents High_Background->Check_Reagents Yes End Consistent Results High_Background->End No Check_Temp Ensure Uniform Temperature Check_Pipetting->Check_Temp Check_Temp->End Check_Enzyme->End Check_Substrate Check for Spontaneous Substrate Hydrolysis Check_Reagents->Check_Substrate Check_DTNB Check DTNB Stability & Purity Check_Substrate->Check_DTNB Check_DTNB->End

Caption: Troubleshooting decision tree for inconsistent cholinesterase assay results.

References

Technical Support Center: Deconvolution of Mass Spectra for Trichloronat and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the deconvolution of mass spectra for Trichloronat and its primary metabolites.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary metabolites in the context of mass spectrometry analysis?

A1: this compound is an organophosphate insecticide.[1] In mass spectrometry, the parent compound and its two primary metabolites are of interest:

  • This compound: The active insecticide.

  • This compound Oxon: The oxidized and more toxic metabolite, where the sulfur atom is replaced by an oxygen atom.

  • 2,4,5-Trichlorophenol (TCP): The hydrolysis product of both this compound and this compound Oxon.

Q2: What are the expected molecular weights and chemical formulas for this compound and its key metabolites?

A2: The molecular characteristics are crucial for setting up the mass spectrometer and for data analysis.

CompoundChemical FormulaMolecular Weight ( g/mol )
This compoundC₁₀H₁₂Cl₃O₂PS333.60
This compound OxonC₁₀H₁₂Cl₃O₃P317.54
2,4,5-TrichlorophenolC₆H₃Cl₃O197.45[2]

Q3: What are the common challenges encountered when performing deconvolution of this compound mass spectra?

A3: Researchers may face several challenges, including:

  • Co-elution of Metabolites: this compound and its metabolites may not be fully separated chromatographically, leading to overlapping mass spectra.

  • Matrix Interference: Complex sample matrices (e.g., soil, biological tissues) can introduce interfering compounds with similar m/z values, complicating spectral interpretation.

  • Isotopic Overlap: The presence of three chlorine atoms in this compound and its metabolites results in a characteristic isotopic pattern (M, M+2, M+4, M+6) that can overlap with other signals.

  • Low Abundance of Metabolites: Metabolites may be present at much lower concentrations than the parent compound, making their detection and deconvolution difficult.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound and its metabolites.

Issue 1: Poor resolution between this compound and this compound Oxon peaks.
  • Symptom: Chromatographic peaks for the parent compound and its oxon metabolite are not baseline-separated, leading to chimeric mass spectra.

  • Possible Cause: The gas chromatography (GC) or liquid chromatography (LC) method is not optimized for the separation of these structurally similar compounds.

  • Solution:

    • GC Method Optimization:

      • Temperature Program: Decrease the initial oven temperature and use a slower ramp rate to improve separation.

      • Column Choice: Employ a column with a different stationary phase polarity. A mid-polarity column can enhance separation.

    • LC Method Optimization:

      • Gradient Profile: Adjust the gradient elution profile, particularly the initial and final organic solvent percentages and the gradient steepness.

      • Column Chemistry: Use a column with a different chemistry (e.g., C18, Phenyl-Hexyl) to exploit different retention mechanisms.

Issue 2: Inaccurate mass assignment for metabolite peaks after deconvolution.
  • Symptom: The deconvolution software identifies a peak with a mass that does not correspond to any expected this compound metabolite.

  • Possible Cause:

    • Incorrect calibration of the mass spectrometer.

    • The presence of a co-eluting interference from the matrix.

    • The deconvolution algorithm is misinterpreting the isotopic pattern.

  • Solution:

    • Mass Calibration: Regularly calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

    • Background Subtraction: Utilize the deconvolution software's background subtraction feature to remove signals from the matrix.

    • Isotope Pattern Matching: Manually verify that the isotopic pattern of the deconvoluted peak matches the theoretical pattern for a molecule containing three chlorine atoms.

    • Use of High-Resolution Mass Spectrometry (HRMS): HRMS provides more accurate mass measurements, which can help to distinguish metabolites from matrix interferences.

Issue 3: Failure to detect the 2,4,5-Trichlorophenol (TCP) metabolite.
  • Symptom: The expected TCP peak is absent from the chromatogram and mass spectrum.

  • Possible Cause:

    • Sample Preparation: TCP is more polar than this compound and may be lost during sample extraction if a non-polar solvent is used exclusively.

    • Derivatization: In GC-MS, the hydroxyl group of TCP may require derivatization (e.g., silylation) to improve its volatility and chromatographic behavior.

    • Ionization Mode: The chosen ionization technique (e.g., Electron Ionization - EI) may not be optimal for TCP.

  • Solution:

    • Extraction Method: Use a mixed-mode solid-phase extraction (SPE) cartridge or a liquid-liquid extraction with a more polar solvent to ensure the retention and elution of TCP.

    • Derivatization (for GC-MS): Include a derivatization step in the sample preparation protocol using an agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

    • Ionization Technique (for LC-MS): Employ Electrospray Ionization (ESI) in negative ion mode, which is generally more sensitive for phenolic compounds.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound and Metabolites
  • Sample Preparation (e.g., for soil samples):

    • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

    • Add 20 mL of a 1:1 (v/v) mixture of acetone (B3395972) and hexane.

    • Vortex for 1 minute and sonicate for 15 minutes.

    • Centrifuge at 3000 rpm for 5 minutes.

    • Collect the supernatant.

    • Repeat the extraction twice more and combine the supernatants.

    • Evaporate the solvent to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of ethyl acetate (B1210297) for GC-MS analysis. For the analysis of 2,4,5-Trichlorophenol, a derivatization step with BSTFA should be performed prior to injection.

  • GC-MS Conditions:

    • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent).

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp to 180°C at 10°C/min.

      • Ramp to 280°C at 5°C/min, hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-400.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for this compound and Metabolites
  • Sample Preparation (e.g., for water samples):

    • Acidify 100 mL of the water sample to pH 3 with formic acid.

    • Condition a solid-phase extraction (SPE) cartridge (e.g., C18, 500 mg) with 5 mL of methanol (B129727) followed by 5 mL of acidified water.

    • Load the water sample onto the SPE cartridge at a flow rate of 5 mL/min.

    • Wash the cartridge with 5 mL of water.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute the analytes with 5 mL of acetonitrile.

    • Evaporate the eluate to dryness and reconstitute in 0.5 mL of 50:50 (v/v) methanol:water.

  • LC-MS/MS Conditions:

    • LC Column: C18, 100 mm x 2.1 mm ID, 1.8 µm particle size.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient:

      • Start with 5% B, hold for 1 minute.

      • Linearly increase to 95% B over 8 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative switching.

    • Scan Type: Multiple Reaction Monitoring (MRM).

Data Presentation

Table 1: Key Mass Spectral Fragments (m/z) for Identification

CompoundParent Ion [M]⁺˙ (EI) / [M+H]⁺ (ESI)Key Fragment Ions (m/z)
This compound332 (isotopic cluster)297, 269, 196, 109, 93
This compound Oxon316 (isotopic cluster)281, 253, 196, 109, 93
2,4,5-Trichlorophenol196 (isotopic cluster)160, 132, 97, 62

Note: The fragmentation of this compound Oxon is predicted based on the fragmentation of this compound, with the primary difference being the mass of the parent ion and related fragments due to the oxygen-for-sulfur substitution.

Visualizations

Trichloronat_Metabolism This compound This compound (C10H12Cl3O2PS) Oxon This compound Oxon (C10H12Cl3O3P) This compound->Oxon Oxidation TCP 2,4,5-Trichlorophenol (C6H3Cl3O) This compound->TCP Hydrolysis Oxon->TCP Hydrolysis Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Extraction Extraction Cleanup Clean-up (SPE) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Derivatization Derivatization (GC-MS) Concentration->Derivatization GCMS GC-MS or LC-MS/MS Derivatization->GCMS Deconvolution Deconvolution GCMS->Deconvolution Identification Identification Deconvolution->Identification Quantification Quantification Identification->Quantification Troubleshooting_Deconvolution Start Deconvolution Issues? Coelution Co-elution? Start->Coelution OptimizeChroma Optimize Chromatography (Gradient/Temperature Program) Coelution->OptimizeChroma Yes Matrix Matrix Interference? Coelution->Matrix No End Successful Deconvolution OptimizeChroma->End ImproveCleanup Improve Sample Cleanup (e.g., use different SPE) Matrix->ImproveCleanup Yes LowAbundance Low Abundance? Matrix->LowAbundance No ImproveCleanup->End IncreaseSensitivity Increase Instrument Sensitivity or Concentrate Sample LowAbundance->IncreaseSensitivity Yes LowAbundance->End No IncreaseSensitivity->End

References

Technical Support Center: Enhancing Trichloronat Ionization in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Trichloronat using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you enhance ionization efficiency and achieve reliable, sensitive results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best ionization mode for this compound analysis, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)?

A1: The optimal ionization mode depends on the analyte's properties and the mobile phase composition. While ESI is a powerful and common technique for a wide array of pesticides, APCI can offer superior ionization efficiency for certain classes of compounds, including some organophosphorus pesticides.[1][2][3] For this compound, it is recommended to evaluate both ESI and APCI. ESI is often the first choice, but if sensitivity is low, APCI should be tested as it can be more effective for less polar compounds or those that do not readily form ions in solution.[4][5] A study comparing ESI and APCI for 22 pesticides found ESI to be more efficient for the overall multiresidue analysis, though APCI showed higher sensitivity for 6 of the pesticides.[2][3]

Q2: I am observing very low signal intensity for this compound. What are the first troubleshooting steps?

A2: Low signal intensity is a common issue that can often be resolved by systematically optimizing your method. Start by verifying the basics: ensure your instrument is performing correctly with a known standard and that your this compound standard is not degraded. Next, focus on the ion source parameters and mobile phase composition. The most critical parameters affecting ion formation and transport are typically the capillary voltage, drying gas temperature and flow rate, and nebulizer pressure.[1][6] A logical workflow for troubleshooting this issue is outlined in the diagram below (Figure 2).

Q3: What mobile phase additives can I use to improve the this compound signal?

A3: Mobile phase additives are crucial for enhancing ionization by promoting the formation of specific ions.[7]

  • For Positive Ion Mode (+ESI): The addition of a small amount of an acid, such as formic acid or acetic acid, is standard practice.[8] This lowers the mobile phase pH, promoting the protonation of the analyte to form [M+H]⁺ ions.[8] Ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) can also be used; they act as buffering agents and can facilitate the formation of ammonium adducts ([M+NH₄]⁺), which can be more stable for some compounds.[9][10]

  • For Negative Ion Mode (-ESI): To enhance deprotonation, additives that raise the pH, such as ammonium hydroxide, can be used.[8] Alternatively, for compounds that can form adducts, additives like ammonium chloride can promote the formation of chloride adducts ([M+Cl]⁻), which can be a sensitive way to detect certain analytes.[11][12][13]

Q4: I am seeing multiple peaks for this compound, including [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺. How can I control this adduct formation?

A4: The formation of multiple adducts can split your analyte signal, reducing the intensity of your target ion and complicating quantification.[14] Sodium adducts ([M+Na]⁺) are common and often arise from contaminated solvents, glassware, or reagents.[14] To minimize unwanted adducts and promote a single ion species:

  • Promote Protonation: Increase the concentration of the proton source (e.g., formic acid) in the mobile phase to favor the formation of [M+H]⁺.

  • Use High-Purity Reagents: Use high-purity solvents (e.g., LC-MS grade) and fresh ammonium formate or acetate solutions to reduce sodium contamination.

  • Add Ammonium Salts: Deliberately adding a volatile ammonium salt like ammonium acetate can sometimes suppress sodium adducts by competitively forming [M+NH₄]⁺ ions.[10]

  • Use Fluorinated Acids: The use of fluorinated alkanoic acids (e.g., trifluoroacetic acid) along with formic acid and ammonium salts has been shown to be effective in suppressing metal adduct formation by trapping electropositive ions like Na⁺ and K⁺.[15]

Q5: My this compound signal seems to be degrading in the source. How can I reduce in-source fragmentation?

A5: In-source fragmentation (or in-source collision-induced dissociation) occurs when the analyte fragments within the ion source before reaching the mass analyzer.[16][17] This can reduce the abundance of the intended precursor ion. To minimize this effect:

  • Optimize Voltages: Reduce the fragmentor voltage or declustering potential. These parameters control the energy imparted to the ions as they travel from the atmospheric pressure region to the vacuum region of the mass spectrometer.[16] Lowering these voltages reduces the collisional energy that causes fragmentation.[16][18]

  • Adjust Source Temperature: High source temperatures can cause thermal degradation of labile compounds.[18][19] Systematically lower the drying gas temperature to find a balance where desolvation is efficient but fragmentation is minimized.[16][20]

Troubleshooting Guides & Data

Table 1: General Ion Source Parameter Optimization for Organophosphorus Pesticides

This table provides typical starting parameters and describes the effect of adjustments. The optimal values for this compound must be determined empirically.

ParameterTypical Starting Value (ESI)Effect of Increasing the ValueEffect of Decreasing the Value
Capillary Voltage 3500 - 4500 VMay increase signal to a point, but too high can cause source instability or discharge.[1][8]May decrease signal intensity if too low for efficient ion formation.
Nebulizer Gas Pressure 30 - 60 psigImproves nebulization for higher flow rates, creating smaller droplets.[20]May result in poor spray formation and larger droplets, reducing efficiency.[21]
Drying Gas Flow 5 - 10 L/minEnhances solvent evaporation (desolvation).[6][20] Too high can reduce ion sampling.Incomplete desolvation can lead to cluster ions and reduced signal.[18]
Drying Gas Temperature 250 - 350 °CImproves desolvation efficiency.[19] Too high can cause thermal degradation and in-source fragmentation.[16][18]Inefficient desolvation may occur, leading to reduced signal intensity.[20]
Fragmentor/DP Voltage 70 - 130 VIncreases ion transmission but can induce in-source fragmentation if too high.[16]Reduces or eliminates in-source fragmentation but may lower overall ion signal.[16]

Experimental Protocols

Protocol 1: Optimization of Mobile Phase Additives

This protocol details a systematic approach to selecting the best mobile phase additive for enhancing this compound ionization.

Objective: To determine the mobile phase additive that provides the highest signal intensity and best peak shape for this compound.

Materials:

  • This compound analytical standard

  • LC-MS grade water, acetonitrile, and methanol

  • High-purity mobile phase additives: Formic acid, ammonium formate, ammonium acetate, ammonium chloride.

Methodology:

  • Prepare Stock Solutions: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. From this, prepare a working standard of 1 µg/mL in a 50:50 mixture of water and acetonitrile.

  • Establish Baseline Conditions:

    • Set up your LC-MS system with a suitable C18 column.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Use a simple isocratic elution (e.g., 60% B) or a shallow gradient.

    • Set initial ion source parameters based on general recommendations (see Table 1).

  • Systematic Additive Testing (Positive Ion Mode):

    • Condition 1 (Control): No additive.

    • Condition 2 (Formic Acid): Add 0.1% formic acid to both Mobile Phase A and B.

    • Condition 3 (Ammonium Formate): Add 5 mM ammonium formate to Mobile Phase A.

    • Condition 4 (Ammonium Acetate): Add 5 mM ammonium acetate to Mobile Phase A.

  • Systematic Additive Testing (Negative Ion Mode):

    • Condition 5 (Control): No additive.

    • Condition 6 (Ammonium Acetate): Add 5 mM ammonium acetate to Mobile Phase A.

    • Condition 7 (Ammonium Chloride): Add 1 mM ammonium chloride to the post-column flow via a T-junction to test for chloride adduct formation.[12][13]

  • Data Acquisition and Analysis:

    • For each condition, allow the system to equilibrate for at least 15 minutes.

    • Inject the working standard in triplicate for each condition.

    • Monitor for the expected ions: [M+H]⁺, [M+NH₄]⁺, [M+Na]⁺ in positive mode; [M-H]⁻, [M+Cl]⁻, [M+CH₃COO]⁻ in negative mode.

    • Compare the peak area or height of the most abundant ion for this compound across all conditions. The condition yielding the highest, most stable signal is optimal.

Protocol 2: Ion Source Parameter Optimization

This protocol uses a one-factor-at-a-time (OFAT) approach to fine-tune critical ion source parameters.

Objective: To maximize the signal intensity of the chosen this compound precursor ion by optimizing source parameters.

Prerequisites: An optimal mobile phase composition has been determined from Protocol 1.

Methodology:

  • Prepare for Infusion: Set up a continuous infusion of the this compound working standard (e.g., 1 µg/mL at 10 µL/min) into the LC eluent flow using a syringe pump and a T-junction. This provides a stable signal for optimization.

  • Set Initial Parameters: Begin with the instrument's default or recommended settings for your flow rate.

  • Optimize Capillary Voltage:

    • While monitoring the signal intensity of the target ion, vary the capillary voltage in increments of 250 V (e.g., from 2500 V to 5000 V).

    • Record the voltage that produces the maximum stable signal. Set this as the optimum.

  • Optimize Drying Gas Temperature:

    • Set the capillary voltage to its optimal value.

    • Vary the drying gas temperature in 25 °C increments (e.g., from 200 °C to 400 °C).

    • Select the temperature that gives the best signal without evidence of degradation (monitoring for fragment ions).

  • Optimize Drying Gas Flow:

    • With the optimal capillary voltage and temperature set, vary the drying gas flow rate in increments of 1-2 L/min.

    • Identify the flow rate that maximizes signal intensity.

  • Optimize Nebulizer Pressure:

    • With other parameters optimized, adjust the nebulizer pressure in 5 psig increments.

    • Find the pressure that provides the most stable and intense signal.

  • Optimize Fragmentor/Declustering Potential:

    • Finally, adjust the fragmentor voltage. Start at a low value (e.g., 70 V) and increase in 10 V increments.

    • Observe the signal for the precursor ion and any potential fragment ions. Select the voltage that maximizes the precursor ion signal without causing significant fragmentation.[16]

  • Verification: Once all parameters are optimized, perform several injections of the this compound standard to confirm the stability and reproducibility of the enhanced signal.

Visualizations

experimental_workflow start_end start_end process process decision decision output output A Start: this compound Analysis B Select Ionization Mode (ESI vs. APCI) A->B C Optimize Mobile Phase (Protocol 1) B->C D Optimize Ion Source Parameters (Protocol 2) C->D E Signal Adequate? D->E F Final Method Validation E->F Yes H Re-evaluate Ionization Mode or Mobile Phase E->H No G End F->G H->B troubleshooting_tree problem problem check check action action solution solution A Problem: Low this compound Signal B Is Ion Source Optimized? A->B C Perform Ion Source Optimization (Protocol 2) B->C No D Is Mobile Phase Optimized? B->D Yes C->D E Test Mobile Phase Additives (Protocol 1) D->E No F Is In-Source Fragmentation Observed? D->F Yes E->F G Reduce Fragmentor Voltage & Lower Source Temperature F->G Yes H Consider Alternative Ionization Mode (APCI) F->H No I Signal Improved G->I H->I

References

Validation & Comparative

A Comparative Guide to Analytical Method Validation for Trichloronat in Produce: QuEChERS vs. Liquid-Liquid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical methods for the determination of Trichloronat, an organophosphate pesticide, in produce: the modern Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method and the traditional Liquid-Liquid Extraction (LLE) method. The subsequent analysis is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS).

While specific comparative validation data for this compound is limited in publicly available literature, this guide utilizes representative data for other organophosphate pesticides in similar food matrices to illustrate the performance of each method. This objective comparison, supported by experimental protocols and data, aims to assist researchers in selecting the most suitable method for their analytical needs.

Data Presentation: A Quantitative Comparison

The following tables summarize typical validation parameters for the analysis of organophosphate pesticides in produce using QuEChERS-GC-MS and LLE-GC-MS. It is important to note that these values are representative and may vary based on the specific laboratory, instrumentation, and produce matrix.

Table 1: Method Performance Comparison for Organophosphate Pesticide Analysis in Produce

Validation ParameterQuEChERS MethodLiquid-Liquid Extraction (LLE)
**Linearity (R²) **> 0.99> 0.98
Accuracy (Recovery) 70-120%[1]60-110%
Precision (RSD) ≤ 20%[1]≤ 30%
Limit of Detection (LOD) 0.001 - 0.01 mg/kg[2]0.01 - 0.05 mg/kg
Limit of Quantification (LOQ) 0.005 - 0.05 mg/kg[2][3]0.05 - 0.1 mg/kg

Table 2: Comparison of Procedural Characteristics

FeatureQuEChERS MethodLiquid-Liquid Extraction (LLE)
Sample Throughput HighLow to Medium
Solvent Consumption LowHigh
Extraction Time ~10-20 minutes> 1 hour
Labor Intensity LowHigh
Cost per Sample LowMedium to High
Environmental Impact LowerHigher

Experimental Protocols

Detailed methodologies for both the QuEChERS and LLE methods for the analysis of this compound in produce via GC-MS are provided below.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Protocol

This protocol is based on the widely adopted AOAC and EN methods for pesticide residue analysis.

1. Sample Preparation:

  • Homogenize a representative 1-2 kg sample of the produce.

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

2. Extraction:

  • Add 10-15 mL of acetonitrile (B52724) to the centrifuge tube.

  • If the sample has low water content (<80%), add an appropriate amount of water.

  • Add an internal standard solution.

  • Shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

  • Immediately shake vigorously for 1 minute to prevent the agglomeration of salts.

  • Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the upper acetonitrile layer to a 2 mL or 15 mL centrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA). For produce with high chlorophyll (B73375) content, graphitized carbon black (GCB) may be included.

  • Vortex for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

4. Final Extract Preparation and GC-MS Analysis:

  • Take an aliquot of the cleaned extract and transfer it to an autosampler vial.

  • The extract may be acidified with a small amount of formic acid to improve the stability of base-sensitive pesticides.

  • Inject 1-2 µL of the final extract into the GC-MS system.

Liquid-Liquid Extraction (LLE) Protocol

This is a traditional method for pesticide extraction.

1. Sample Preparation:

  • Homogenize a representative 1-2 kg sample of the produce.

  • Weigh 50-100 g of the homogenized sample into a blender jar.

2. Extraction:

  • Add 100-200 mL of a water-miscible solvent (e.g., acetone (B3395972) or acetonitrile) and blend at high speed for 2-3 minutes.

  • Filter the homogenate through a Büchner funnel with suction.

  • Transfer the filtrate to a separatory funnel.

  • Add 100 mL of a non-polar solvent (e.g., dichloromethane (B109758) or ethyl acetate) and 100 mL of a saturated sodium chloride solution.

  • Shake the separatory funnel vigorously for 1-2 minutes, venting frequently.

  • Allow the layers to separate and drain the organic (lower) layer into a flask.

  • Repeat the extraction of the aqueous layer with two more portions of the non-polar solvent.

  • Combine the organic extracts.

3. Cleanup (Column Chromatography):

  • Pass the combined organic extract through a column containing anhydrous sodium sulfate (B86663) to remove residual water.

  • The extract can be further cleaned up using a Florisil or silica (B1680970) gel column to remove interfering co-extractives.

  • Elute the pesticides from the cleanup column with a suitable solvent or solvent mixture.

4. Concentration and GC-MS Analysis:

  • Concentrate the cleaned extract to a final volume of 1-2 mL using a rotary evaporator or a stream of nitrogen.

  • Transfer the concentrated extract to an autosampler vial.

  • Inject 1-2 µL of the final extract into the GC-MS system.

Mandatory Visualization

The following diagrams illustrate the workflows for the QuEChERS and LLE analytical methods.

QuEChERS_Workflow cluster_QuEChERS QuEChERS Method Sample_Prep Sample Homogenization (10-15g) Extraction Acetonitrile Extraction & Salting Out Sample_Prep->Extraction Add Acetonitrile & Salts Centrifuge1 Centrifugation Extraction->Centrifuge1 dSPE Dispersive SPE Cleanup Centrifuge1->dSPE Transfer Supernatant Centrifuge2 Centrifugation dSPE->Centrifuge2 GC_MS_Analysis GC-MS Analysis Centrifuge2->GC_MS_Analysis Transfer Clean Extract

Caption: Workflow of the QuEChERS method for this compound analysis.

LLE_Workflow cluster_LLE Liquid-Liquid Extraction Method Sample_Prep Sample Homogenization (50-100g) Extraction Solvent Extraction (e.g., Acetone) Sample_Prep->Extraction Partitioning Liquid-Liquid Partitioning Extraction->Partitioning Add Organic Solvent & Salt Solution Cleanup Column Cleanup (e.g., Florisil) Partitioning->Cleanup Collect Organic Layer Concentration Solvent Evaporation Cleanup->Concentration GC_MS_Analysis GC-MS Analysis Concentration->GC_MS_Analysis

Caption: Workflow of the Liquid-Liquid Extraction method for this compound analysis.

References

A Guide to Inter-Laboratory Comparison of Trichloronat Analysis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the determination of Trichloronat, a highly toxic organophosphate insecticide.[1][2] It is designed to assist laboratories in selecting appropriate methods and in designing and participating in inter-laboratory comparison studies to ensure the quality and comparability of analytical data. As no direct inter-laboratory studies for this compound were found, this guide presents a hypothetical proficiency test based on common practices for organophosphate pesticide residue analysis.

Comparison of Analytical Methods

The primary methods for the analysis of this compound and other organophosphate pesticides are Gas Chromatography (GC) and Liquid Chromatography (LC), typically coupled with mass spectrometry (MS) for enhanced selectivity and sensitivity.

ParameterGas Chromatography-Mass Spectrometry (GC-MS/MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile and thermally stable compounds in the gas phase followed by mass-based detection.Separation of compounds in the liquid phase based on their affinity for the stationary and mobile phases, followed by mass-based detection.
Applicability Well-suited for a wide range of organophosphate pesticides, including this compound.Particularly effective for more polar and thermally labile pesticides.
Sample Preparation Often requires extraction with an organic solvent (e.g., QuEChERS method), followed by a clean-up step to remove matrix interferences.[3][4]Also commonly employs the QuEChERS method for extraction; may require less rigorous cleanup for some matrices.[5][6]
Typical Limit of Quantification (LOQ) Can achieve low µg/kg levels, often around 2 µg/kg in various food matrices.[7]Generally achieves low µg/kg levels, with validated LOQs often at 0.01 mg/kg for many pesticide-matrix combinations.[8]
Selectivity & Sensitivity High selectivity and sensitivity, especially with tandem MS (MS/MS), which reduces matrix effects.Excellent sensitivity and selectivity, with tandem MS being the standard for confirmatory analysis.
Confirmation Criteria Based on retention time and the ratio of two or more specific ion transitions.Based on retention time and the ratio of at least two specific precursor-to-product ion transitions (MRMs).[8]

Hypothetical Inter-Laboratory Comparison: Experimental Protocol

This section outlines a detailed protocol for a hypothetical inter-laboratory comparison (proficiency test) for the analysis of this compound in a fruit matrix.

Objective

To assess the performance of participating laboratories in the quantitative analysis of this compound in a homogenized fruit matrix and to identify potential analytical discrepancies.

Test Material
  • Matrix: Homogenized apple puree. A blank sample, tested to be free of this compound, will be used.

  • Spiking: A known concentration of a certified this compound standard solution will be spiked into the blank matrix.

  • Sample Distribution: Each participating laboratory will receive one bottle of the spiked sample and one bottle of the blank sample. Samples will be shipped frozen and should be stored at -20°C upon receipt.

Analytical Methods

Participants are to use their routine in-house methods for the analysis of organophosphate pesticide residues. Both GC-MS/MS and LC-MS/MS methods are acceptable. Laboratories must report the details of their methodology, including sample preparation, instrumentation, and quality control procedures.

Sample Preparation (Example using QuEChERS)
  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the appropriate QuEChERS extraction salts.

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥ 3000 rpm for 5 minutes.

  • Take an aliquot of the supernatant for cleanup using a dispersive solid-phase extraction (d-SPE) kit suitable for fruits and vegetables.

  • The final extract is then ready for analysis by GC-MS/MS or LC-MS/MS.

Instrumental Analysis (Example Parameters)

a) GC-MS/MS:

  • GC System: Agilent Intuvo 9000 GC or equivalent.

  • Column: HP-5ms Ultra Inert, 15 m x 0.25 mm, 0.25 µm.

  • Inlet: Splitless, 250°C.

  • Carrier Gas: Helium.

  • Oven Program: Start at 70°C, ramp to 150°C at 50°C/min, then to 300°C at 25°C/min, hold for 2 minutes.

  • MS System: Agilent 7010B Triple Quadrupole MS or equivalent.

  • Ionization: Electron Ionization (EI).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

b) LC-MS/MS:

  • LC System: Agilent 1290 Infinity II LC or equivalent.

  • Column: ZORBAX RRHD Eclipse Plus C18, 100 x 2.1 mm, 1.8 µm.

  • Mobile Phase A: Water with 5 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

  • Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid.

  • Gradient: A suitable gradient to achieve separation.

  • MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Ionization: Electrospray Ionization (ESI), positive mode.

  • Acquisition Mode: Dynamic Multiple Reaction Monitoring (dMRM).

Reporting of Results

Participants must report the concentration of this compound in the spiked sample in mg/kg. The limit of quantification (LOQ) of their method should also be reported.

Performance Evaluation

The performance of each laboratory will be evaluated using z-scores, calculated as follows:

z = (x - X) / σ

where:

  • x = the result reported by the participant

  • X = the assigned value (the robust mean of all participants' results)

  • σ = the target standard deviation for proficiency assessment (typically 25% of the assigned value for pesticide residue analysis).

Interpretation of z-scores:

  • |z| ≤ 2: Satisfactory performance

  • 2 < |z| < 3: Questionable performance

  • |z| ≥ 3: Unsatisfactory performance

Workflow and Signaling Pathways

Below are diagrams illustrating the workflow of the inter-laboratory comparison and a conceptual diagram of the analytical process.

Inter_Laboratory_Comparison_Workflow cluster_organizer Proficiency Test Organizer cluster_participants Participating Laboratories A Preparation of Test Material (Spiked Apple Puree) B Homogeneity and Stability Testing A->B C Distribution of Samples to Participants B->C D Sample Receipt and Storage C->D G Data Collection and Statistical Analysis H Issuance of Final Report G->H E Analysis using In-house Method (GC-MS/MS or LC-MS/MS) D->E F Reporting of Results E->F F->G

Caption: Workflow of a typical inter-laboratory comparison for this compound analysis.

Analytical_Process_Flow Start Sample Homogenization Extraction QuEChERS Extraction Start->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup Analysis Instrumental Analysis (GC-MS/MS or LC-MS/MS) Cleanup->Analysis Data Data Processing Analysis->Data Report Result Reporting Data->Report

References

Unraveling the Breakdown of Trichloronat: A Comparative Guide to Its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the environmental fate of pesticides is paramount. This guide provides a comprehensive comparison of the degradation of the organophosphate insecticide Trichloronat, detailing its breakdown products and the analytical methods for their identification and confirmation. Experimental data is presented to compare its performance with alternative insecticides.

This compound, an effective soil insecticide, undergoes degradation in the environment, breaking down into several metabolic products. The primary degradation pathway involves the cleavage of the P-O-aryl bond, leading to the formation of various compounds. The identified degradation products of this compound include:

  • O-ethyl-O(2,4,5-trichlorophenyl)-ethylphosphonate (this compound-oxone): An oxidation product that exhibits stronger anticholinesterase action than the parent compound.

  • 2,4,5-Trichlorophenol: A key metabolite formed from the splitting of the P-O-aryl bond.

  • O-ethyl-ethanephosphothioic acid

  • O-ethyl-ethanephosphonic acid

  • Ethanephosphonic acid

The persistence of this compound in the soil is a significant environmental consideration. Its half-life in soil has been reported to be in the range of 141 to 180 days. This persistence necessitates a thorough understanding of its degradation and potential long-term impacts.

Comparative Analysis with Alternative Insecticides

To provide a comprehensive overview, this guide compares the degradation of this compound with two other widely used insecticides: Chlorpyrifos and Fipronil.

InsecticideKey Degradation ProductsSoil Half-Life (Approximate)Primary Degradation Pathway
This compound This compound-oxone, 2,4,5-Trichlorophenol, O-ethyl-ethanephosphothioic acid, O-ethyl-ethanephosphonic acid, Ethanephosphonic acid141 - 180 daysCleavage of P-O-aryl bond
Chlorpyrifos 3,5,6-trichloro-2-pyridinol (TCP), Diethylthiophosphoric acid (DETP)60 - 120 daysHydrolysis of the phosphate (B84403) ester bond
Fipronil Fipronil-desulfinyl, Fipronil-sulfide, Fipronil-sulfone122 - 219 daysOxidation, reduction, and photolysis

Experimental Protocols for Identification and Confirmation

The accurate identification and quantification of this compound and its degradation products are crucial for environmental monitoring and risk assessment. The following are detailed methodologies for key experiments.

Sample Preparation (Soil)
  • Extraction: A representative soil sample (e.g., 50 g) is extracted with an organic solvent such as a mixture of acetone (B3395972) and hexane (B92381) (1:1 v/v). The extraction can be performed using techniques like Soxhlet extraction or accelerated solvent extraction (ASE) for efficient recovery of the analytes.

  • Cleanup: The resulting extract is often concentrated and subjected to a cleanup step to remove interfering co-extractives. Solid-phase extraction (SPE) with cartridges containing materials like Florisil® or C18 is a commonly used cleanup technique. The choice of sorbent depends on the polarity of the target analytes.

  • Solvent Exchange: The cleaned-up extract is then solvent-exchanged into a solvent suitable for the analytical instrumentation, such as hexane or ethyl acetate (B1210297) for Gas Chromatography (GC) analysis, or a mixture of acetonitrile (B52724) and water for Liquid Chromatography (LC) analysis.

Analytical Instrumentation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound and some of its metabolites.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.

    • Injector: Splitless injection is preferred for trace-level analysis.

    • Oven Temperature Program: A temperature gradient is employed to separate the compounds based on their boiling points. A typical program might start at 60°C, hold for 1 minute, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

    • Acquisition Mode: Full scan mode is used for initial identification of unknown degradation products by comparing the obtained mass spectra with spectral libraries (e.g., NIST). Selected Ion Monitoring (SIM) mode is used for quantitative analysis of known target compounds, providing higher sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is well-suited for the analysis of more polar and thermally labile degradation products.

  • High-Performance Liquid Chromatograph (HPLC) Conditions:

    • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm i.d., 5 µm particle size) is commonly used.

    • Mobile Phase: A gradient elution with a mixture of acetonitrile and water (often with a small amount of formic acid to improve peak shape) is typically employed. The gradient program is optimized to achieve good separation of the analytes.

    • Detector: A Diode Array Detector (DAD) or a UV detector can be used for the detection of compounds with chromophores, such as 2,4,5-trichlorophenol. For more sensitive and selective detection, coupling the HPLC to a mass spectrometer (LC-MS) is the preferred method.

Visualizing the Degradation Pathway and Workflow

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

Trichloronat_Degradation_Pathway This compound This compound Oxidation Oxidation This compound->Oxidation Hydrolysis Hydrolysis (Cleavage of P-O-aryl bond) This compound->Hydrolysis Trichloronat_oxone This compound-oxone Oxidation->Trichloronat_oxone Trichlorophenol 2,4,5-Trichlorophenol Hydrolysis->Trichlorophenol Intermediates O-ethyl-ethanephosphothioic acid Hydrolysis->Intermediates Further_Degradation Further Degradation Intermediates->Further_Degradation Final_Products O-ethyl-ethanephosphonic acid & Ethanephosphonic acid Further_Degradation->Final_Products

Figure 1: Degradation pathway of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Confirmation Soil_Sample Soil Sample Collection Extraction Solvent Extraction (e.g., Acetone/Hexane) Soil_Sample->Extraction Cleanup Solid-Phase Extraction (SPE) Cleanup Extraction->Cleanup Concentration Solvent Exchange & Concentration Cleanup->Concentration GCMS GC-MS Analysis (for this compound & Volatile Metabolites) Concentration->GCMS HPLC HPLC-UV/MS Analysis (for Polar Metabolites) Concentration->HPLC Identification Identification (Mass Spectra Library Matching) GCMS->Identification HPLC->Identification Quantification Quantification (Calibration Curves) Identification->Quantification Confirmation Confirmation (Retention Time & Ion Ratios) Quantification->Confirmation

Figure 2: Experimental workflow for the identification of this compound degradation products.

Assessing Cross-Reactivity of Trichloronat in Pesticide Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A critical aspect of developing reliable immunoassays for pesticide residue analysis is the assessment of cross-reactivity, which determines the specificity of the antibody and its potential to bind to structurally related compounds. This guide provides a framework for understanding and evaluating the cross-reactivity of the organophosphate pesticide Trichloronat in immunoassays. Due to a scarcity of publicly available, direct experimental data on this compound-specific immunoassays, this guide utilizes data from a closely related compound, Chlorpyrifos, as a surrogate to illustrate the principles and methodologies involved.

Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a rapid, sensitive, and cost-effective method for screening pesticide residues in various matrices.[1] The core of these assays is the specific recognition of the target analyte by an antibody. However, antibodies developed against a specific pesticide may also recognize other pesticides with similar chemical structures, leading to cross-reactivity.[2] This can result in false-positive results or an overestimation of the target analyte's concentration. Therefore, a thorough cross-reactivity assessment is a crucial step in the validation of any pesticide immunoassay.

Understanding Cross-Reactivity in Immunoassays

Cross-reactivity in a competitive immunoassay is typically expressed as a percentage and is calculated based on the concentration of the competing compound required to cause a 50% inhibition of the signal (IC50) relative to the IC50 of the target analyte. The formula for calculating cross-reactivity is:

Cross-Reactivity (%) = (IC50 of Target Analyte / IC50 of Competing Compound) x 100

A high cross-reactivity percentage indicates that the antibody has a significant affinity for the competing compound, while a low percentage suggests good specificity for the target analyte.

Comparison of Cross-Reactivity in an Organophosphate Pesticide Immunoassay

As a representative example, the following table summarizes the cross-reactivity of various organophosphate pesticides in an indirect competitive ELISA (ic-ELISA) developed for the detection of Chlorpyrifos. This data helps in understanding how structurally similar pesticides might behave in an immunoassay targeting a specific organophosphate.

CompoundChemical StructureIC50 (µg/kg)Cross-Reactivity (%)
Chlorpyrifos (Target Analyte) O,O-diethyl O-(3,5,6-trichloro-2-pyridinyl) phosphorothioate0.80 100
Chlorpyrifos-methylO,O-dimethyl O-(3,5,6-trichloro-2-pyridinyl) phosphorothioate>100<0.8
Dichlorvos2,2-dichlorovinyl dimethyl phosphate>100<0.8
Mevinphos(E)-2-carbomethoxy-1-methylvinyl dimethyl phosphate>100<0.8
OmethoateO,O-dimethyl S-methylcarbamoylmethyl phosphorothioate>100<0.8
Dicrotophos(E)-2-dimethylcarbamoyl-1-methylvinyl dimethyl phosphate>100<0.8
Monocrotophosdimethyl (E)-1-methyl-2-(methylcarbamoyl)vinyl phosphate>100<0.8
DimethoateO,O-dimethyl S-methylcarbamoylmethyl phosphorodithioate>100<0.8
DiazinonO,O-Diethyl O-[4-methyl-6-(propan-2-yl)pyrimidin-2-yl] phosphorothioate>100<0.8
Parathion-methylO,O-dimethyl O-(4-nitrophenyl) phosphorothioate>100<0.8
FenitrothionO,O-dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate>100<0.8
Malathiondiethyl 2-[(dimethoxyphosphorothioyl)sulfanyl]butanedioate>100<0.8
Primiphos-ethylO,O-diethyl O-(2-diethylamino-6-methylpyrimidin-4-yl) phosphorothioate>100<0.8
MethidathionS-[(5-methoxy-2-oxo-1,3,4-thiadiazol-3-yl)methyl] O,O-dimethyl phosphorodithioate>100<0.8
ProthiophosO-2,4-dichlorophenyl O-ethyl S-propyl phosphorodithioate>100<0.8
Profenofos(RS)-[O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate]>100<0.8
EthionO,O,O',O'-tetraethyl S,S'-methylene bis(phosphorodithioate)>100<0.8
TriazophosO,O-diethyl O-(1-phenyl-1H-1,2,4-triazol-3-yl) phosphorothioate>100<0.8
EPNO-ethyl O-(4-nitrophenyl) phenylphosphonothioate>100<0.8
Azinphos-ethylO,O-diethyl S-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl] phosphorodithioate>100<0.8
Azinphos-methylO,O-dimethyl S-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl] phosphorodithioate>100<0.8

Data sourced from a study on an in-house indirect competitive ELISA for Chlorpyrifos detection.[3][4]

Experimental Protocols

A detailed experimental protocol for a typical indirect competitive ELISA (ic-ELISA) for the assessment of pesticide cross-reactivity is provided below.

Reagents and Materials
  • Coating Antigen: Hapten-protein conjugate (e.g., this compound-hapten conjugated to Bovine Serum Albumin - BSA).

  • Antibody: Polyclonal or monoclonal antibody specific to the target pesticide.

  • Enzyme-labeled Secondary Antibody: e.g., Goat anti-mouse IgG conjugated to Horseradish Peroxidase (HRP).

  • Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine).

  • Stopping Solution: Sulfuric acid (e.g., 2 M).

  • Buffers:

    • Coating Buffer (e.g., Carbonate-bicarbonate buffer, pH 9.6).

    • Washing Buffer (e.g., Phosphate-buffered saline with 0.05% Tween 20 - PBST).

    • Blocking Buffer (e.g., 1% BSA in PBS).

    • Assay Buffer (e.g., PBS).

  • Microtiter Plates: 96-well polystyrene plates.

  • Pesticide Standards: Analytical grade standards of this compound and other pesticides to be tested for cross-reactivity.

Assay Procedure
  • Coating: Microtiter plate wells are coated with the coating antigen diluted in coating buffer and incubated overnight at 4°C.

  • Washing: The plate is washed three times with washing buffer to remove unbound antigen.

  • Blocking: Blocking buffer is added to each well and incubated for 1-2 hours at 37°C to block non-specific binding sites.

  • Washing: The plate is washed again as in step 2.

  • Competitive Reaction: A mixture of the specific antibody and either the this compound standard or the competing pesticide standard (at various concentrations) is added to the wells. The plate is incubated for 1 hour at 37°C.

  • Washing: The plate is washed to remove unbound antibodies.

  • Secondary Antibody Incubation: The enzyme-labeled secondary antibody, diluted in assay buffer, is added to each well and incubated for 1 hour at 37°C.

  • Washing: The plate is washed to remove the unbound secondary antibody.

  • Substrate Reaction: The substrate solution is added to each well, and the plate is incubated in the dark at room temperature for a specified time (e.g., 15-30 minutes) to allow for color development.

  • Stopping the Reaction: The stopping solution is added to each well to stop the color development.

  • Measurement: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.

Visualizing the Immunoassay Workflow and Principle

The following diagrams, generated using the DOT language, illustrate the key processes in a competitive immunoassay for pesticide detection.

Competitive_ELISA_Principle cluster_well Microtiter Well Surface cluster_solution Sample/Standard Solution Coating_Antigen Coating Antigen (this compound-BSA) Free_this compound Free this compound Antibody Anti-Trichloronat Antibody Free_this compound->Antibody Binds in solution Antibody->Coating_Antigen Binds to coated antigen if not bound to free this compound

Caption: Principle of Competitive ELISA for this compound.

ELISA_Workflow Start Start Coating Coat Plate with Coating Antigen Start->Coating Wash1 Wash Coating->Wash1 Blocking Block Non-specific Sites Wash1->Blocking Wash2 Wash Blocking->Wash2 Competitive_Incubation Add Antibody and Sample/Standard Wash2->Competitive_Incubation Wash3 Wash Competitive_Incubation->Wash3 Secondary_Ab_Incubation Add Enzyme-labeled Secondary Antibody Wash3->Secondary_Ab_Incubation Wash4 Wash Secondary_Ab_Incubation->Wash4 Substrate_Addition Add Substrate Wash4->Substrate_Addition Color_Development Incubate for Color Development Substrate_Addition->Color_Development Stop_Reaction Add Stop Solution Color_Development->Stop_Reaction Read_Absorbance Read Absorbance Stop_Reaction->Read_Absorbance End End Read_Absorbance->End

Caption: Workflow of an Indirect Competitive ELISA.

Conclusion

References

Unraveling the Longevity of Trichloronat and Its Byproducts in Soil: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide has been published today offering a detailed comparison of the soil persistence of the organophosphate insecticide Trichloronat and its primary degradation products. This guide is an essential resource for researchers, environmental scientists, and professionals in drug and pesticide development, providing objective data and experimental insights into the environmental fate of these compounds.

This compound, an effective insecticide, undergoes transformation in the soil, breaking down into primary metabolites. Understanding the persistence of both the parent compound and its metabolites is crucial for assessing its long-term environmental impact. This guide summarizes available data on their respective soil half-lives, offering a clear comparison of their environmental longevity.

The primary metabolites of this compound are formed through oxidation and hydrolysis, resulting in the formation of 2,4,5-trichlorophenol (B144370) and an O-ethyl ethylphosphonothioic acid derivative. While data on the soil persistence of this compound and 2,4,5-trichlorophenol is available, there is a notable lack of specific information regarding the soil half-life of the O-ethyl ethylphosphonothioic acid metabolite, highlighting a key area for future research.

Comparative Soil Persistence Data

The following table summarizes the available soil half-life data for this compound and its primary metabolite, 2,4,5-trichlorophenol, under various experimental conditions.

CompoundSoil TypeExperimental ConditionsHalf-life (t½) in days
This compound LoamLaboratory177 - 180
LoamField141
Moist Sandy LoamLaboratory (Biodegradation)Biological activity disappeared within 16 weeks
Moist MuckLaboratory (Biodegradation)Biological activity disappeared within 4 weeks
2,4,5-Trichlorophenol Soil SlurryAerobic15
River Water SedimentAerobic23
Clay LoamAerobic72% degradation in 80 days
SedimentAnaerobic130

Degradation Pathway of this compound in Soil

The degradation of this compound in the soil environment primarily proceeds through the cleavage of its ester bonds, leading to the formation of its main metabolites.

Trichloronat_Degradation This compound This compound Metabolite1 2,4,5-Trichlorophenol This compound->Metabolite1 Hydrolysis Metabolite2 O-ethyl ethylphosphonothioic acid derivative This compound->Metabolite2 Hydrolysis Degradation Further Degradation Products Metabolite1->Degradation Metabolite2->Degradation

Degradation pathway of this compound in soil.

Experimental Protocols for Soil Persistence Studies

The determination of the soil persistence of chemical compounds like this compound and its metabolites is typically conducted following standardized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to ensure the generation of reliable and comparable data.

A generalized experimental workflow for a laboratory-based soil persistence study is outlined below:

  • Soil Selection and Preparation:

    • Representative soil types (e.g., loam, sandy loam, clay) are collected from the field.

    • The soil is sieved to remove large debris and is characterized for properties such as pH, organic carbon content, texture, and microbial biomass.

    • The water holding capacity of the soil is determined, and the moisture content is adjusted to a specific level (e.g., 40-60% of maximum water holding capacity) to ensure optimal microbial activity.

  • Test Substance Application:

    • The test substance (this compound or its metabolite) is applied to the soil samples at a known concentration.

    • The application method is designed to ensure a uniform distribution of the chemical within the soil matrix.

  • Incubation:

    • The treated soil samples are incubated in the dark under controlled temperature conditions (e.g., 20-25°C).

    • Aerobic conditions are maintained by ensuring adequate air exchange. For anaerobic studies, an inert atmosphere is created.

    • Control samples (untreated soil) are incubated under the same conditions for comparison.

  • Sampling and Analysis:

    • Soil samples are collected at regular intervals over a period of time.

    • The concentration of the parent compound and its transformation products is determined using appropriate analytical techniques, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis:

    • The rate of dissipation of the test substance is calculated.

    • The half-life (DT50), which is the time required for 50% of the initial concentration to dissipate, is determined using kinetic modeling.

Soil_Persistence_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis SoilCollection Soil Collection SoilSieving Sieving & Characterization SoilCollection->SoilSieving MoistureAdjustment Moisture Adjustment SoilSieving->MoistureAdjustment Application Test Substance Application MoistureAdjustment->Application Incubation Controlled Incubation Application->Incubation Sampling Periodic Sampling Incubation->Sampling Analysis Chemical Analysis (HPLC/GC-MS) Sampling->Analysis DissipationRate Calculate Dissipation Rate Analysis->DissipationRate HalfLife Determine Half-life (DT50) DissipationRate->HalfLife

Experimental workflow for soil persistence studies.

This guide underscores the importance of continued research into the environmental fate of pesticides and their metabolites to ensure the development of sustainable agricultural practices and to safeguard environmental health.

Ecotoxicological Deep Dive: Trichloronat vs. Modern Insecticides - A Comparative Risk Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A comprehensive review of the ecotoxicological profiles of the organophosphate insecticide Trichloronat and modern chemical alternatives, including neonicotinoids, pyrethroids, and sulfoximines, reveals significant differences in their risk to non-target organisms. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a clear comparison of their environmental impact.

The legacy insecticide this compound, an organophosphate, presents a significant ecotoxicological risk, particularly to avian and aquatic life. In contrast, modern insecticides, while generally exhibiting lower vertebrate toxicity, raise substantial concerns for beneficial insects, especially pollinators. This comparative analysis underscores the complex trade-offs in pesticide development and the critical need for targeted risk assessment.

Executive Summary of Ecotoxicity Data

The following tables summarize the acute toxicity of this compound and selected modern insecticides to representative aquatic, terrestrial, and beneficial insect species. Data is presented as median lethal dose (LD50) for terrestrial and avian species (in mg or µg per kg of body weight) and median lethal or effective concentration (LC50/EC50) for aquatic species (in µg/L). Lower values indicate higher toxicity.

Table 1: Acute Aquatic Ecotoxicity Data

Insecticide ClassCompoundFish (96-hr LC50, µg/L)Aquatic Invertebrates (48-hr EC50, µg/L)Algae (72-hr EC50, µg/L)
Organophosphate This compoundData Not AvailableDaphnia magna: Highly Toxic[1]Data Not Available
Neonicotinoid Imidacloprid (B1192907)Oncorhynchus mykiss: >100,000Daphnia magna: 85,000Desmodesmus subspicatus: >100,000
ClothianidinOncorhynchus mykiss: >100,000Daphnia magna: >100,000Pseudokirchneriella subcapitata: >100,000
Pyrethroid Cypermethrin (B145020)Oncorhynchus mykiss: 0.69 - 2.8Daphnia magna: 0.1 - 0.3Data Not Available
DeltamethrinOncorhynchus mykiss: 0.05 - 0.91Daphnia magna: 0.035 - 0.66Data Not Available
Sulfoximine SulfoxaflorOncorhynchus mykiss: >100,000Daphnia magna: >100,000Data Not Available

Table 2: Acute Avian and Terrestrial Ecotoxicity Data

Insecticide ClassCompoundAvian (Oral LD50, mg/kg)Honeybee (Contact LD50, µ g/bee )Honeybee (Oral LD50, µ g/bee )
Organophosphate This compoundChicken: 45[2]Moderately toxic[2]Data Not Available
Neonicotinoid ImidaclopridBobwhite quail: 1520.024 - 0.081[3]0.0037 - 0.07[3]
ClothianidinBobwhite quail: >20000.022 - 0.0440.0027 - 0.004
Pyrethroid CypermethrinMallard duck: >10,0000.023[4]0.16[3]
DeltamethrinMallard duck: >20000.0015[4]0.05
Sulfoximine SulfoxaflorBobwhite quail: >20000.1460.056

Mechanisms of Action: A Tale of Different Targets

The disparate ecotoxicological profiles of these insecticides stem from their distinct molecular mechanisms of action.

This compound, like other organophosphates, primarily acts by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system.[5] This leads to an accumulation of the neurotransmitter acetylcholine (B1216132), causing continuous nerve stimulation, paralysis, and ultimately death in exposed organisms.[2]

Trichloronat_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine AChR Acetylcholine Receptor ACh->AChR Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by NerveImpulse Continuous Nerve Impulse AChR->NerveImpulse Initiates This compound This compound This compound->AChE Inhibits

This compound's inhibition of acetylcholinesterase.

Modern insecticides, on the other hand, have more specific targets. Neonicotinoids, such as imidacloprid and clothianidin, are agonists of the nicotinic acetylcholine receptors (nAChRs) in insects.[3] They bind to these receptors, causing overstimulation of the nervous system, paralysis, and death.[3] Their higher affinity for insect nAChRs compared to vertebrate receptors contributes to their selective toxicity.[3]

Neonicotinoid_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Neonicotinoid Neonicotinoid nAChR Nicotinic Acetylcholine Receptor (nAChR) Neonicotinoid->nAChR Binds to and Activates NerveImpulse Continuous Nerve Impulse nAChR->NerveImpulse Initiates

Neonicotinoid activation of nicotinic acetylcholine receptors.

Pyrethroids, including cypermethrin and deltamethrin, target voltage-gated sodium channels in nerve cell membranes. They modify the gating kinetics of these channels, causing them to remain open for extended periods. This disrupts the normal transmission of nerve impulses, leading to repetitive firing, paralysis, and death.

Pyrethroid_Pathway cluster_membrane Nerve Cell Membrane cluster_neuron Neuron Axon Pyrethroid Pyrethroid NaChannel Voltage-Gated Sodium Channel Pyrethroid->NaChannel Binds to and Modifies NerveImpulse Repetitive Nerve Firing NaChannel->NerveImpulse Causes

Pyrethroid disruption of voltage-gated sodium channels.

Sulfoximines, a newer class of insecticides, also target nAChRs but in a manner distinct from neonicotinoids, which can be effective against some neonicotinoid-resistant insect populations.

Experimental Protocols: A Framework for Ecotoxicological Assessment

The data presented in this guide are derived from standardized ecotoxicity tests, primarily following the guidelines established by the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to ensure the reliability and comparability of results across different laboratories and studies.

Experimental_Workflow cluster_planning Test Planning cluster_execution Test Execution cluster_analysis Data Analysis TestSubstance Test Substance Characterization DoseSelection Dose-Range Finding Study TestSubstance->DoseSelection TestOrganism Test Organism Selection & Acclimation TestOrganism->DoseSelection Exposure Exposure of Organisms to Test Substance DoseSelection->Exposure Observation Observation of Mortality & Sub-lethal Effects Exposure->Observation DataCollection Data Collection & Recording Observation->DataCollection StatisticalAnalysis Statistical Analysis (e.g., Probit Analysis) DataCollection->StatisticalAnalysis Endpoint Determination of LD50/LC50/EC50 StatisticalAnalysis->Endpoint

Generalized workflow for acute toxicity testing.

Key Experimental Protocols:

  • Acute Oral Toxicity (OECD 420/423): These tests are used to determine the median lethal dose (LD50) of a substance when administered orally to mammals, typically rats. The Fixed Dose Procedure (OECD 420) involves dosing groups of animals at defined dose levels, while the Acute Toxic Class Method (OECD 423) uses a stepwise procedure with a smaller number of animals to assign a toxicity class.[2][6][7][8][9][10]

  • Fish, Acute Toxicity Test (OECD 203): This guideline outlines a method to determine the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.[11][12][13][14][15]

  • Daphnia sp. Acute Immobilisation Test (OECD 202): This test assesses the acute toxicity of a substance to aquatic invertebrates, typically Daphnia magna. The endpoint is the median effective concentration (EC50) that causes immobilization after 48 hours.[16][17][18][19][20]

  • Alga, Growth Inhibition Test (OECD 201): This protocol evaluates the effect of a substance on the growth of freshwater algae. The endpoint is the median effective concentration (EC50) that inhibits growth over a 72-hour period.[21][22][23][24][25]

  • Honeybees, Acute Oral and Contact Toxicity Test (OECD 213 & 214): These guidelines detail methods to determine the acute oral and contact LD50 for honeybees. For oral toxicity (OECD 213), bees are fed a sucrose (B13894) solution containing the test substance.[5] For contact toxicity (OECD 214), the substance is applied directly to the thorax of the bees.[5]

Conclusion

The ecotoxicological risk assessment of insecticides is a multifaceted process that requires careful consideration of their chemical properties, modes of action, and the susceptibility of a wide range of non-target organisms. While modern insecticides like neonicotinoids, pyrethroids, and sulfoximines have been developed to offer greater target specificity and reduced vertebrate toxicity compared to older organophosphates like this compound, they are not without their own environmental risks. The high toxicity of neonicotinoids to pollinators and the broad-spectrum impact of pyrethroids on aquatic ecosystems highlight the ongoing challenge of developing effective pest control strategies that are also environmentally benign. This comparative guide serves as a critical resource for the scientific community to inform future research, pesticide development, and regulatory decisions.

References

Evaluating the performance of different GC columns for Trichloronat separation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to GC Column Performance for Trichloronat Separation

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of this compound, an organophosphorus pesticide, is critical in environmental monitoring, food safety, and toxicology studies. The choice of a gas chromatography (GC) column is a pivotal factor in achieving the requisite sensitivity, resolution, and peak symmetry for robust analytical methods. This guide provides a comprehensive comparison of different GC columns suitable for this compound analysis, supported by experimental data and detailed protocols to aid in column selection and method development.

Data Presentation: Comparison of GC Columns for Organophosphorus Pesticide Analysis

While specific comparative data for this compound is limited in publicly available literature, the following table summarizes the performance of commonly used GC columns for the analysis of organophosphorus pesticides, which exhibit similar chromatographic behavior. The data presented is a composite from various application notes and research articles, providing a strong basis for column selection for this compound separation. Low to mid-polarity columns, particularly those with a (5%-phenyl)-methylpolysiloxane stationary phase, are frequently recommended for the analysis of chlorinated and sulfur-containing aromatic compounds like this compound.[1]

Column Parameter Agilent J&W DB-5ms Ultra Inert Agilent J&W DB-35ms Ultra Inert Thermo Scientific™ TraceGOLD™ TG-5SilMS
Stationary Phase (5%-Phenyl)-methylpolysiloxane(35%-Phenyl)-methylpolysiloxaneSilarylene polymer with 5% phenyl groups
Polarity LowMidLow
Key Features Exceptional inertness, low bleed, suitable for trace-level analysis with GC/MS.[1][2]Offers more selectivity for difficult analytes than a nonpolar phase.[3]Improved thermal stability and reduced bleed.[1]
Typical Dimensions 30 m x 0.25 mm, 0.25 µm30 m x 0.25 mm, 0.25 µm30 m x 0.25 mm, 0.25 µm
Performance for Organophosphorus Pesticides Excellent peak shape for active compounds.[2] Provides good separation for a wide range of pesticides.Good peak shapes for organophosphorus pesticides in complex mixes.[3]Excellent performance for organochlorine pesticides with minimal peak tailing.[4]
Example Retention Time (Chlorpyrifos) ~18.0 min (under specific conditions)[5]Not specifiedNot specified
Linearity (R²) for Organophosphorus Pesticides ≥ 0.99 down to 0.1 ng on-column loading.[2]Not specifiedNot specified

Note: Retention times are highly dependent on the specific analytical conditions and should be used as a relative guide. The inertness of the column is a critical factor for achieving good peak shapes and accurate quantification of active organophosphorus pesticides.[2][3]

Experimental Protocols

A robust and reproducible method is essential for the accurate analysis of this compound. The following is a detailed experimental protocol that can be used as a starting point for method development with any of the compared columns.

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for the extraction of pesticide residues from various matrices.

  • Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile (B52724) and shake vigorously for 1 minute.

  • Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

  • Centrifugation: Shake vigorously for 1 minute and centrifuge at ≥ 3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.

  • Final Centrifugation: Vortex for 30 seconds and centrifuge at ≥ 3000 rcf for 5 minutes.

  • Analysis: The supernatant is ready for GC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Conditions
  • GC System: Agilent 6890N GC or equivalent.

  • Mass Spectrometer: Agilent 5975B MSD or equivalent.

  • Injector: Splitless mode at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 1 minute.

    • Ramp 1: 50°C/min to 110°C.

    • Ramp 2: 7°C/min to 190°C.

    • Ramp 3: 12°C/min to 285°C, hold for 2 minutes.[2]

  • MSD Conditions:

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Scan (m/z 50-550) or Selected Ion Monitoring (SIM) for higher sensitivity.

Visualizations

Experimental Workflow for this compound Analysis by GC

The following diagram illustrates the logical flow of the experimental process, from sample collection to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC-MS Analysis cluster_data_analysis Data Analysis sample_collection Sample Collection homogenization Homogenization sample_collection->homogenization extraction QuEChERS Extraction homogenization->extraction cleanup d-SPE Cleanup extraction->cleanup injection GC Injection cleanup->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection peak_integration Peak Integration detection->peak_integration quantification Quantification peak_integration->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the analysis of this compound.

Logical Relationship of GC Column Parameters and Performance

This diagram outlines the key factors in GC column selection and their impact on analytical performance.

column_performance cluster_column_params GC Column Parameters cluster_performance_metrics Performance Metrics stationary_phase Stationary Phase (e.g., 5% Phenyl Polysiloxane) resolution Resolution stationary_phase->resolution Selectivity retention_time Retention Time stationary_phase->retention_time dimensions Dimensions (Length, ID, Film Thickness) dimensions->resolution Efficiency dimensions->retention_time sensitivity Sensitivity dimensions->sensitivity inertness Inertness peak_shape Peak Shape inertness->peak_shape Reduces Tailing inertness->sensitivity Prevents Analyte Loss quantification quantification resolution->quantification Accuracy peak_shape->resolution peak_shape->quantification bleed Column Bleed bleed->sensitivity Affects Baseline

Caption: Key factors in GC column selection and their impact on performance.

References

A Comparative Guide to the Extraction of Trichloronat from Aged Soil Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent extraction methods for the organophosphorus pesticide Trichloronat from aged soil residues: Microwave-Assisted Extraction (MAE) and Supercritical Fluid Extraction (SFE). The selection of an appropriate extraction technique is paramount for the accurate quantification of pesticide residues in environmental matrices, particularly in aged soils where analytes can be strongly sequestered. This document outlines the experimental protocols for each method and presents a summary of their performance based on available data for organophosphorus pesticides, providing a framework for the analysis of this compound.

Data Presentation: A Comparative Overview

The following table summarizes the key performance metrics for Microwave-Assisted Extraction (MAE) and Supercritical Fluid Extraction (SFE) based on studies of organophosphorus pesticides in soil. It is important to note that direct comparative data for this compound in aged soil is limited; therefore, these values are presented as a representative comparison.

FeatureMicrowave-Assisted Extraction (MAE)Supercritical Fluid Extraction (SFE)
Principle Utilizes microwave energy to heat the solvent and sample, accelerating the extraction process.Employs a supercritical fluid, typically CO2, as the extraction solvent, offering high diffusivity and solvating power.
Typical Solvents Acetone (B3395972)/n-Hexane (1:1, v/v)Supercritical CO2, often with a modifier like methanol (B129727).
Extraction Time 10 - 30 minutes30 - 60 minutes
Solvent Consumption Low (e.g., 30 mL per sample)Very low (primarily CO2, small volume of modifier).
Automation Potential HighHigh
Selectivity ModerateHigh (tunable by modifying pressure and temperature).
Reported Recovery for OPPs 70% - 110%80% - 115%
Relative Standard Deviation (RSD) < 15%< 10%

Experimental Protocols

The following sections detail generalized experimental protocols for MAE and SFE for the extraction of organophosphorus pesticides from aged soil. These protocols can be adapted and optimized for the specific analysis of this compound.

Microwave-Assisted Extraction (MAE)

Objective: To extract this compound from aged soil samples using microwave energy.

Materials and Equipment:

  • Microwave extraction system

  • Extraction vessels (e.g., 100 mL Teflon vessels)

  • Aged soil sample, air-dried and sieved (<2 mm)

  • Acetone (pesticide residue grade)

  • n-Hexane (pesticide residue grade)

  • Anhydrous sodium sulfate (B86663)

  • Glass fiber filters

  • Rotary evaporator or nitrogen evaporator

  • Gas chromatograph with a suitable detector (e.g., NPD or MS)

Procedure:

  • Sample Preparation: Weigh 10 g of the homogenized aged soil sample into a microwave extraction vessel. Add 5 g of anhydrous sodium sulfate to the soil to remove residual moisture.

  • Solvent Addition: Add 30 mL of an acetone/n-hexane (1:1, v/v) mixture to the vessel.

  • Extraction Program: Seal the vessel and place it in the microwave extractor. A typical program involves ramping the temperature to 100-115°C over 5-10 minutes and holding for 10-15 minutes.

  • Cooling: Allow the vessel to cool to room temperature.

  • Filtration: Filter the extract through a glass fiber filter to remove soil particles.

  • Concentration: Concentrate the filtrate to a final volume of 1-2 mL using a rotary evaporator or a stream of nitrogen.

  • Analysis: The concentrated extract is then ready for analysis by gas chromatography.

Supercritical Fluid Extraction (SFE)

Objective: To extract this compound from aged soil samples using supercritical carbon dioxide.

Materials and Equipment:

  • Supercritical fluid extractor

  • Extraction cells

  • High-pressure CO2 source (SFC grade)

  • Modifier pump and solvent (e.g., methanol)

  • Aged soil sample, air-dried and sieved (<2 mm)

  • Anhydrous sodium sulfate or diatomaceous earth

  • Collection vials

  • Gas chromatograph with a suitable detector (e.g., NPD or MS)

Procedure:

  • Sample Preparation: Mix 5 g of the homogenized aged soil sample with a dispersing agent like anhydrous sodium sulfate or diatomaceous earth and place it into an extraction cell.

  • SFE System Setup: Set the SFE parameters. Typical conditions for organophosphorus pesticides are:

    • Extraction Temperature: 50 - 100°C

    • Extraction Pressure: 150 - 350 bar

    • CO2 Flow Rate: 1 - 2 mL/min

    • Modifier: 5-10% methanol in CO2

    • Extraction Time: 15 minutes static followed by 30 minutes dynamic extraction.

  • Extraction: Pressurize the extraction cell with supercritical CO2 and the modifier. Perform the static extraction followed by the dynamic extraction, collecting the effluent in a collection vial.

  • Depressurization and Collection: The extracted analytes are trapped in a collection solvent or on a solid-phase trap as the CO2 is depressurized.

  • Reconstitution: If a solvent trap is used, the extract can be directly analyzed or concentrated further. If a solid-phase trap is used, the analytes are eluted with a small volume of an appropriate solvent (e.g., acetone or ethyl acetate).

  • Analysis: The resulting extract is analyzed by gas chromatography.

Mandatory Visualization

Extraction_Workflows cluster_MAE Microwave-Assisted Extraction (MAE) cluster_SFE Supercritical Fluid Extraction (SFE) mae_start Aged Soil Sample mae_prep Mix with Na2SO4 mae_start->mae_prep mae_solvent Add Acetone/Hexane mae_prep->mae_solvent mae_extract Microwave Extraction (100-115°C, 10-15 min) mae_solvent->mae_extract mae_filter Filtration mae_extract->mae_filter mae_concentrate Concentration mae_filter->mae_concentrate mae_end GC Analysis mae_concentrate->mae_end sfe_start Aged Soil Sample sfe_prep Mix with Dispersing Agent sfe_start->sfe_prep sfe_extract SFE (CO2 + Methanol, 50-100°C, 150-350 bar) sfe_prep->sfe_extract sfe_collect Collection & Depressurization sfe_extract->sfe_collect sfe_reconstitute Reconstitution sfe_collect->sfe_reconstitute sfe_end GC Analysis sfe_reconstitute->sfe_end

Caption: Comparative workflow of MAE and SFE for this compound extraction.

A Comparative Guide to the Quantitative Analysis of Trichloronat Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

The accurate and precise quantification of Trichloronat enantiomers is crucial for environmental monitoring, food safety assessment, and toxicological studies, given that enantiomers of chiral pesticides can exhibit different biological activities and degradation rates. This guide provides a comparative overview of analytical methodologies for the enantioselective analysis of this compound, complete with experimental protocols and performance data to aid researchers in selecting and implementing the most suitable method.

Comparison of Analytical Techniques

The enantioselective separation and quantification of this compound, an organophosphorus pesticide, are primarily achieved using chromatographic techniques coupled with sensitive detectors. The most common approaches are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), both utilizing chiral stationary phases (CSPs) to resolve the enantiomers.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)
Principle Separation based on differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase.Separation of volatile or derivatized enantiomers based on their differential interaction with a chiral stationary phase in a gaseous mobile phase.
Typical CSPs Polysaccharide-based (e.g., cellulose, amylose (B160209) derivatives), protein-based, cyclodextrin-based.Cyclodextrin derivatives are commonly used as chiral selectors in capillary columns.
Detection Mass Spectrometry (MS/MS), Diode Array Detector (DAD).Mass Spectrometry (MS), Electron Capture Detector (ECD).
Advantages Wide applicability to a broad range of compounds, including non-volatile and thermally labile pesticides. High resolution and efficiency.High sensitivity, especially with ECD for halogenated compounds like this compound. Simplicity and lower solvent consumption.
Limitations Higher solvent consumption compared to GC. Potential for matrix effects in complex samples.Requires analytes to be volatile and thermally stable, or to undergo derivatization, which can add complexity to the sample preparation.

Quantitative Method Performance

The performance of a quantitative method is evaluated through a rigorous validation process. The following tables summarize typical performance data for the chiral analysis of pesticides, which can be considered representative for the analysis of this compound enantiomers.

Table 1: Accuracy and Precision

Analytical MethodAnalyte Concentration (µg/kg)Recovery (%)Relative Standard Deviation (RSD, %)
Chiral HPLC-MS/MS1095.24.8
5098.13.2
10099.52.5
Chiral GC-MS1092.86.1
5096.54.5
10098.23.8

Recovery values between 70% and 120% with RSDs below 20% are generally considered acceptable for pesticide residue analysis.[1]

Table 2: Linearity, Limits of Detection (LOD), and Quantification (LOQ)

ParameterChiral HPLC-MS/MSChiral GC-MS
Linear Range (µg/L) 0.5 - 2000.5 - 200
Correlation Coefficient (r²) > 0.99> 0.99
LOD (µg/kg) 0.10.2
LOQ (µg/kg) 0.50.8

The limit of detection (LOD) and limit of quantification (LOQ) are crucial for determining the sensitivity of the method, especially for trace-level analysis in environmental and food samples.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of analytical results. Below are generalized protocols for the analysis of this compound enantiomers in soil and water samples.

1. Chiral HPLC-MS/MS Method for Soil Samples

  • Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe)

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of water and vortex for 1 minute.

    • Add 10 mL of acetonitrile (B52724) and shake vigorously for 1 minute.

    • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate) and shake for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Transfer an aliquot of the acetonitrile supernatant to a dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA) and C18 sorbents.

    • Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • Chromatographic and Mass Spectrometric Conditions

    • HPLC System: Agilent 1290 Infinity II or equivalent.

    • Chiral Column: Chiralpak IC (250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with n-Hexane/2-Propanol (80:20, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6470) with an electrospray ionization (ESI) source in positive ion mode.

    • MS/MS Parameters: Optimized precursor-to-product ion transitions for each this compound enantiomer.

2. Chiral GC-MS Method for Water Samples

  • Sample Preparation (Liquid-Liquid Extraction)

    • To 500 mL of a filtered water sample, add 50 mL of dichloromethane (B109758) in a separatory funnel.

    • Shake vigorously for 2 minutes and allow the layers to separate.

    • Collect the organic layer.

    • Repeat the extraction twice more with fresh dichloromethane.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to approximately 1 mL using a rotary evaporator.

    • Transfer the concentrated extract to a vial and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of iso-octane for GC-MS analysis.[2]

  • Chromatographic and Mass Spectrometric Conditions

    • GC System: Agilent 8890 GC or equivalent.

    • Chiral Column: BGB-174 (30 m x 0.25 mm, 0.25 µm) or equivalent cyclodextrin-based column.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program: Start at 100 °C, hold for 1 min, ramp to 250 °C at 10 °C/min, and hold for 5 min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless.

    • Mass Spectrometer: Mass selective detector (e.g., Agilent 5977B) operated in electron ionization (EI) mode.

    • MS Parameters: Scan mode for identification and selected ion monitoring (SIM) mode for quantification.

Experimental Workflow

Experimental Workflow for this compound Enantiomer Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Soil or Water Sample Extraction Extraction (QuEChERS or LLE) Sample->Extraction Cleanup Clean-up (d-SPE or Drying) Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration Chromatography Chiral Chromatography (HPLC or GC) Concentration->Chromatography Detection Mass Spectrometry (MS/MS or MS) Chromatography->Detection Quantification Quantification Detection->Quantification Validation Method Validation (Accuracy, Precision, etc.) Quantification->Validation

Caption: Workflow for the quantitative analysis of this compound enantiomers.

References

A Comparative Analysis of Trichloronat Residue Detection in Vegetables: GC-MS vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and analytical scientists on the methodologies and performance characteristics of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of the organophosphate pesticide Trichloronat in vegetable matrices.

The escalating global demand for food safety necessitates robust and sensitive analytical methods for the detection of pesticide residues in agricultural products. This compound, a non-systemic organophosphate insecticide, has been utilized to control soil-borne pests in various vegetable crops. Its potential toxicity underscores the importance of accurate and reliable monitoring of its residues. This guide provides a comparative analysis of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the determination of this compound in vegetables. The information presented herein is intended to assist researchers, scientists, and professionals in drug development and food safety in selecting the most appropriate methodology for their analytical needs.

Experimental Protocols

A successful pesticide residue analysis hinges on meticulous sample preparation and optimized instrumental conditions. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a widely adopted and efficient sample preparation technique for multi-residue pesticide analysis in food matrices, compatible with both GC-MS and LC-MS/MS.[1][2]

Sample Preparation: The QuEChERS Method

The following protocol outlines a typical QuEChERS procedure for the extraction of this compound from vegetable samples:

  • Homogenization: A representative sample of the vegetable (e.g., 10-15 g) is homogenized to ensure a uniform distribution of the analyte. For dry samples, a hydration step with purified water may be necessary.[3]

  • Extraction: The homogenized sample is placed in a 50 mL centrifuge tube, and 10 mL of acetonitrile (B52724) is added. The tube is vigorously shaken for 1 minute.

  • Salting-Out: A mixture of salts, typically 4 g of anhydrous magnesium sulfate, 1 g of sodium chloride, 1 g of trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g of disodium (B8443419) citrate sesquihydrate, is added to the tube.[2] The tube is immediately shaken for 1 minute to induce phase separation and prevent the agglomeration of salts.

  • Centrifugation: The sample is centrifuged at a high speed (e.g., 4000 rpm) for 5 minutes to separate the acetonitrile layer containing the pesticides from the solid vegetable matrix and aqueous phase.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant (e.g., 1 mL) is transferred to a d-SPE tube containing a sorbent material. For many vegetable matrices, a combination of primary secondary amine (PSA) to remove organic acids and C18 to remove non-polar interferences like fats is used.[4] For pigmented vegetables, graphitized carbon black (GCB) may be added to remove chlorophyll, although it should be used with caution as it can retain planar pesticides. The tube is vortexed for 1 minute and then centrifuged.

  • Final Extract: The resulting supernatant is the final extract, which can be directly injected into the LC-MS/MS or may require solvent exchange for GC-MS analysis.

Instrumental Analysis: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of volatile and semi-volatile compounds like many organophosphate pesticides.

  • Gas Chromatograph (GC) Conditions:

    • Injector: A split/splitless inlet is commonly used, often in splitless mode for trace analysis, with an injection volume of 1-2 µL.

    • Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS), is typically employed. A common column dimension is 30 m x 0.25 mm i.d. x 0.25 µm film thickness.[5]

    • Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at 70°C, hold for 2 minutes, then ramp at 25°C/min to 150°C, followed by a ramp of 10°C/min to 300°C, with a final hold time.

    • Carrier Gas: Helium is the most common carrier gas, with a constant flow rate of around 1.0-1.5 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible mass spectra.

    • Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

    • Acquisition Mode: For quantitative analysis, Selected Ion Monitoring (SIM) is often preferred for its higher sensitivity and selectivity compared to full scan mode. In SIM mode, only specific ions characteristic of this compound are monitored. For tandem MS (MS/MS), Multiple Reaction Monitoring (MRM) is used, providing even greater selectivity.[6]

Instrumental Analysis: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly effective for the analysis of a broader range of pesticides, including those that are thermally labile or less volatile.

  • Liquid Chromatograph (LC) Conditions:

    • Column: A reversed-phase C18 column is the most common choice for separating a wide range of pesticides. Typical dimensions are 100-150 mm in length with a 2.1-4.6 mm internal diameter and a particle size of 1.8-5 µm.

    • Mobile Phase: A gradient elution using a mixture of water and an organic solvent (typically methanol (B129727) or acetonitrile) with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization efficiency is employed.

    • Flow Rate: The flow rate is dependent on the column dimensions, typically ranging from 0.2 to 0.5 mL/min.

    • Injection Volume: Usually between 2-10 µL.

  • Mass Spectrometer (MS/MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI) is the most common interface, operated in positive ion mode for most organophosphates.

    • Analyzer: A triple quadrupole (QqQ) mass analyzer is the gold standard for quantitative pesticide analysis due to its high selectivity and sensitivity in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions: At least two specific precursor-to-product ion transitions are monitored for each analyte to ensure accurate identification and quantification, in line with regulatory guidelines.

Quantitative Data Presentation

While direct comparative studies for this compound in vegetables are limited, the following table summarizes typical performance data for organophosphate pesticides using GC-MS and LC-MS/MS, providing an expected range of performance for this compound analysis. It is important to note that these values can vary depending on the specific vegetable matrix, instrumentation, and method optimization.

Performance MetricGC-MS/MS (Typical for Organophosphates)LC-MS/MS (Typical for Organophosphates)
Limit of Detection (LOD) 0.001 - 0.01 mg/kg[5]0.0005 - 0.005 mg/kg[7][8]
Limit of Quantification (LOQ) 0.003 - 0.03 mg/kg[5]0.001 - 0.01 mg/kg[7][8]
Recovery 70 - 120%[1][3]70 - 120%[7][9]
Linearity (R²) > 0.99> 0.99
Matrix Effects Can be significant, often requiring matrix-matched standards[10]Generally less severe than GC-MS, but still present[11]

Mandatory Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis Homogenization 1. Homogenization of Vegetable Sample Extraction 2. Extraction with Acetonitrile Homogenization->Extraction Salting_Out 3. Salting-Out and Phase Separation Extraction->Salting_Out Centrifugation1 4. Centrifugation Salting_Out->Centrifugation1 dSPE 5. Dispersive SPE Cleanup Centrifugation1->dSPE Centrifugation2 6. Centrifugation dSPE->Centrifugation2 Final_Extract Final Extract Centrifugation2->Final_Extract GC_MS GC-MS/MS Analysis Final_Extract->GC_MS Solvent Exchange (if necessary) LC_MS LC-MS/MS Analysis Final_Extract->LC_MS

Figure 1: General experimental workflow for pesticide residue analysis in vegetables.

Comparative_Analysis cluster_gcms GC-MS/MS cluster_lcms LC-MS/MS This compound This compound (Organophosphate) GCMS_Adv Advantages: - High separation efficiency for volatile compounds - Robust and well-established technique - Lower operational cost in some cases This compound->GCMS_Adv GCMS_Disadv Disadvantages: - Not suitable for thermally labile compounds - Susceptible to matrix effects - May require derivatization for some analytes This compound->GCMS_Disadv LCMS_Adv Advantages: - Applicable to a wider range of polarities and thermal stabilities - Generally higher sensitivity and selectivity - Reduced sample cleanup in some cases This compound->LCMS_Adv LCMS_Disadv Disadvantages: - Higher initial instrument cost - Potential for ion suppression/enhancement - Mobile phase selection can be complex This compound->LCMS_Disadv

Figure 2: Key comparative aspects of GC-MS/MS and LC-MS/MS for this compound analysis.

Discussion: Choosing the Right Technique for this compound Analysis

Both GC-MS and LC-MS/MS are powerful tools for the analysis of this compound residues in vegetables, each with its own set of advantages and limitations.

GC-MS/MS is a robust and reliable technique for the analysis of organophosphate pesticides. Its high chromatographic resolution can effectively separate this compound from other co-extracted compounds. However, the volatility of this compound is a prerequisite for successful GC analysis. A significant challenge in GC-MS analysis is the potential for matrix effects, where co-eluting compounds from the vegetable matrix can interfere with the ionization of the target analyte, leading to either enhancement or suppression of the signal.[10] This often necessitates the use of matrix-matched calibration standards to ensure accurate quantification.

LC-MS/MS offers several advantages for pesticide residue analysis. Its applicability to a wider range of compounds, including those that are thermally sensitive, makes it a more versatile technique. LC-MS/MS often provides higher sensitivity and selectivity, especially when using a triple quadrupole mass spectrometer in MRM mode.[12] This can lead to lower detection and quantification limits. While matrix effects, such as ion suppression or enhancement, can also occur in LC-MS/MS, they are often considered to be less severe than in GC-MS for many pesticide-matrix combinations.[11]

For the specific analysis of this compound, its physicochemical properties will ultimately dictate the more suitable technique. As an organophosphate, it is likely amenable to both GC and LC. The choice may therefore depend on the specific requirements of the analysis, such as the desired level of sensitivity, the complexity of the vegetable matrix, and the availability of instrumentation. For routine monitoring where very low detection limits are required, LC-MS/MS may be the preferred method. For laboratories with established GC-MS capabilities and for matrices that are less complex, GC-MS/MS can provide accurate and reliable results.

Conclusion

The determination of this compound residues in vegetables can be effectively achieved using both GC-MS and LC-MS/MS, following a robust sample preparation method such as QuEChERS. LC-MS/MS generally offers higher sensitivity and is applicable to a broader range of analytes, making it a powerful tool for comprehensive pesticide screening. GC-MS remains a reliable and cost-effective technique, particularly for volatile and semi-volatile compounds like many organophosphates.

The selection of the optimal analytical technique should be based on a careful consideration of the specific analytical requirements, including the target limit of detection, the nature of the vegetable matrix, and the available resources. The detailed methodologies and comparative data presented in this guide provide a solid foundation for researchers and scientists to make informed decisions for the accurate and reliable monitoring of this compound residues in vegetables, ultimately contributing to ensuring food safety.

References

Evaluating the Inhibitory Effects of Trichloronat and its Oxon Analog on Acetylcholinesterase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory effects of the organophosphate insecticide Trichloronat and its active metabolite, this compound-oxon, on acetylcholinesterase (AChE). Due to the limited availability of specific kinetic data for this compound, this guide contextualizes its potent inhibitory action by comparing it with other well-characterized organophosphate inhibitors and a standard clinical AChE inhibitor.

Introduction to Acetylcholinesterase Inhibition by Organophosphates

Organophosphate (OP) compounds are a class of chemicals known for their potent, often irreversible, inhibition of acetylcholinesterase.[1] AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in cholinergic synapses. Inhibition of AChE leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors and subsequent disruption of nerve function.

Many organophosphate pesticides, including this compound, are thiophosphates, which are relatively weak AChE inhibitors themselves. However, they undergo metabolic activation in the body, primarily through oxidative desulfuration by cytochrome P450 enzymes, to their corresponding oxon analogs.[2] These oxon metabolites are significantly more potent inhibitors of AChE and are responsible for the primary mechanism of toxicity.[2][3]

Comparative Analysis of AChE Inhibitors

To provide a framework for understanding the potential potency of this compound-oxon, the following table compares the inhibitory activities of other well-studied organophosphate oxons and a clinical AChE inhibitor, Donepezil.

InhibitorTypeAChE SourceInhibition Constant (Ki)IC50Reference(s)
This compound-oxon Organophosphate (Oxon)Not specified in literatureData not availableData not available[4]
Chlorpyrifos-oxon Organophosphate (Oxon)Rat Brain0.206 ± 0.018 nM-1h-1 (ki)Not Reported[3][5]
Paraoxon (B1678428) Organophosphate (Oxon)Rat Brain0.0216 nM-1h-1 (ki)Not Reported[3][5]
Donepezil Reversible Non-competitiveHuman Recombinant10.3 nMNot Reported

Note: The ki values for Chlorpyrifos-oxon and Paraoxon are bimolecular rate constants, reflecting the rate of enzyme phosphorylation, and are not directly comparable to the Ki of reversible inhibitors like Donepezil.

The data indicates that organophosphate oxons are potent inhibitors of AChE. For instance, chlorpyrifos-oxon is a more potent inhibitor than paraoxon.[3][5] Given this compound's classification as a highly toxic insecticide, it is plausible that its oxon analog exhibits inhibitory potency in a range similar to or greater than that of chlorpyrifos-oxon.

Signaling Pathway of AChE Inhibition by Organophosphate Oxons

The following diagram illustrates the mechanism of acetylcholinesterase inhibition by an organophosphate oxon, leading to the accumulation of acetylcholine at the synapse.

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition AChE and Inhibition ACh_vesicle Acetylcholine (ACh) Vesicles ACh_release ACh Release ACh_vesicle->ACh_release ACh_synapse ACh in Synapse ACh_release->ACh_synapse AChR Acetylcholine Receptor (AChR) ACh_synapse->AChR Binds to AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Substrate Signal Signal Propagation AChR->Signal Hydrolysis ACh Hydrolysis AChE->Hydrolysis Inhibited_AChE Inhibited AChE (Phosphorylated) AChE->Inhibited_AChE Choline_Acetate Choline + Acetate Hydrolysis->Choline_Acetate OP_oxon Organophosphate Oxon OP_oxon->AChE Inhibits

Mechanism of AChE inhibition by an organophosphate oxon.

Experimental Protocols

The following is a detailed methodology for a standard in vitro acetylcholinesterase inhibition assay using the Ellman method, which is widely used for its simplicity and reliability.

Principle of the Ellman's Assay

The assay is a colorimetric method that measures AChE activity. AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to thiocholine (B1204863) and acetate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color formation is directly proportional to the AChE activity. The presence of an inhibitor reduces the rate of this reaction.

Materials
  • Acetylcholinesterase (e.g., from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATChI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Test inhibitors (this compound-oxon and alternatives)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure
  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized to yield a linear reaction rate for at least 10 minutes.

    • Prepare a stock solution of ATChI (e.g., 10 mM) in deionized water. Prepare fresh daily.

    • Prepare a stock solution of DTNB (e.g., 10 mM) in phosphate buffer.

    • Prepare stock solutions of the test inhibitors in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

  • Assay Protocol (96-well plate format):

    • Blank: Add 150 µL of phosphate buffer, 25 µL of DTNB solution, and 25 µL of phosphate buffer (instead of enzyme).

    • Control (100% Activity): Add 125 µL of phosphate buffer, 25 µL of AChE solution, and 25 µL of DTNB solution.

    • Inhibitor Wells: Add 100 µL of phosphate buffer, 25 µL of AChE solution, 25 µL of the inhibitor solution at various concentrations, and 25 µL of DTNB solution.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding 25 µL of ATChI solution to all wells simultaneously using a multichannel pipette.

    • Immediately start monitoring the change in absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Vinhibitor / Vcontrol)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity).

Experimental Workflow

The following diagram outlines the workflow for the AChE inhibition assay described above.

AChE_Assay_Workflow start Start reagent_prep Reagent Preparation (AChE, ATChI, DTNB, Inhibitors) start->reagent_prep plate_setup 96-Well Plate Setup (Blank, Control, Inhibitor Wells) reagent_prep->plate_setup pre_incubation Pre-incubation (Enzyme-Inhibitor Interaction) plate_setup->pre_incubation reaction_initiation Reaction Initiation (Add ATChI Substrate) pre_incubation->reaction_initiation kinetic_measurement Kinetic Measurement (Absorbance at 412 nm over time) reaction_initiation->kinetic_measurement data_analysis Data Analysis (Calculate Reaction Rates, % Inhibition, IC50) kinetic_measurement->data_analysis end End data_analysis->end

Experimental workflow for the AChE inhibition assay.

Conclusion

This compound, through its oxon metabolite, is a potent inhibitor of acetylcholinesterase, a characteristic shared with other toxic organophosphate insecticides. While direct kinetic data for this compound-oxon is scarce, a comparative analysis with compounds like chlorpyrifos-oxon and paraoxon suggests a high inhibitory potency. The provided experimental protocol based on the Ellman method offers a standardized approach for researchers to determine the inhibitory effects of this compound-oxon and other compounds on AChE activity, enabling further comparative studies and a more precise quantitative assessment. This information is crucial for toxicological evaluation and the development of potential therapeutic agents targeting acetylcholinesterase.

References

Dissipation Dynamics of Trichloronat and Chlorpyrifos in Soil: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and environmental science, understanding the persistence of organophosphate insecticides in the soil is critical for assessing environmental impact and ensuring food safety. This guide provides a comparative analysis of the dissipation rates of two such compounds, Trichloronat and chlorpyrifos (B1668852), in the soil, supported by experimental data.

Comparative Dissipation Rates

The persistence of a pesticide in soil is commonly measured by its half-life (DT50), the time it takes for 50% of the initial concentration to degrade. A summary of the reported half-lives for this compound and chlorpyrifos is presented below.

PesticideSoil Half-life (DT50)Experimental Conditions
This compound 177 - 180 daysLaboratory experiments in loam soil[1]
141 days (average)Field experiments[1]
Chlorpyrifos 60 - 120 daysTypical range depending on soil type and climate[2]
11 - 141 daysStudy across seven aerobic soil types (loamy sand to clay)[3]
30 - 60 daysUnder aerobic conditions[4]
7 - 15 daysSurface applications[5]
33 - 56 daysSoil incorporated applications[5]
Can extend from 6 months to 4 yearsAt regular agricultural rates[6]

Factors Influencing Dissipation

The dissipation rate of both this compound and chlorpyrifos in soil is not static and is influenced by a variety of environmental and soil-specific factors. These include:

  • Soil Type and Composition: The half-life of chlorpyrifos can vary significantly with soil texture, from loamy sand to clay[3]. Soil organic matter content is a key factor controlling the sorption, degradation, and persistence of pesticides[7].

  • Microbial Activity: Microbial degradation is a primary breakdown pathway for chlorpyrifos in soil[8]. The presence of specific microorganisms capable of metabolizing the pesticide can significantly accelerate its dissipation[9]. Biodegradation is generally faster in soils with a history of pesticide application due to microbial adaptation[9].

  • Climate and Environmental Conditions: Temperature, moisture, and sunlight all play a role in pesticide degradation[7][9]. The rate of hydrolysis for chlorpyrifos, for instance, increases with temperature and alkalinity[3].

  • Application Method: Whether the pesticide is applied to the surface or incorporated into the soil can affect its persistence. For chlorpyrifos, surface applications have a shorter half-life (7-15 days) compared to soil-incorporated applications (33-56 days)[5]. The formulation of the pesticide, such as granular versus liquid, can also impact its persistence, with granular forms of chlorpyrifos being more persistent[2].

Experimental Protocol: Terrestrial Field Dissipation Study

To determine the dissipation rate of pesticides like this compound and chlorpyrifos in a field setting, a terrestrial field dissipation study is conducted. The following outlines a typical experimental protocol.

A conceptual model is first developed to identify the most likely routes of dissipation, such as transformation, leaching, volatilization, and runoff, based on the pesticide's properties[10]. The study site is thoroughly characterized, including its soil profile, physicochemical properties, and meteorological history[10]. The pesticide is then applied to test plots under conditions that are representative of actual use[10]. Soil samples are collected at various depths and time intervals after application[10]. These samples are then analyzed to determine the concentration of the parent pesticide and its degradation products over time. This data is used to calculate the dissipation rate and half-life of the pesticide in the soil.

Experimental_Workflow cluster_setup Study Setup cluster_sampling Data Collection cluster_analysis Analysis & Reporting SiteSelection Site Selection & Characterization PlotDesign Test Plot Design & Establishment SiteSelection->PlotDesign Site Info TestSubstance Test Substance Application PlotDesign->TestSubstance Plot Layout SoilSampling Soil Sampling (Multiple Depths & Times) TestSubstance->SoilSampling Time Zero SampleAnalysis Chemical Analysis of Soil Samples SoilSampling->SampleAnalysis Collected Samples EnvironmentalMonitoring Environmental Monitoring (Temp, Moisture, etc.) DataAnalysis Data Analysis & Rate Calculation EnvironmentalMonitoring->DataAnalysis Environmental Data SampleAnalysis->DataAnalysis Concentration Data FinalReport Final Report Generation DataAnalysis->FinalReport Dissipation Rates (DT50)

Experimental workflow for a terrestrial field dissipation study.

References

Validation of a Multi-Residue Method for Trichloronat and Other Pesticides in Leafy Greens: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and analytical scientists in the field of food safety and environmental monitoring, the accurate quantification of pesticide residues in complex matrices like leafy greens is of paramount importance. This guide provides a comparative overview of a widely adopted multi-residue method, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), for the analysis of various pesticides, including the organophosphate insecticide Trichloronat, in leafy green vegetables. The performance of the QuEChERS method coupled with two common analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), is evaluated based on key validation parameters.

Comparative Performance of Analytical Methods

The choice between LC-MS/MS and GC-MS/MS for the final determination of pesticide residues often depends on the physicochemical properties of the target analytes. While both techniques offer high selectivity and sensitivity, some pesticides are more amenable to one technique over the other. The following table summarizes typical performance data for a multi-residue method applied to leafy greens. The data for this compound is representative of organophosphate pesticides analyzed by these methods.

Analyte ClassMethodLinearity (R²)Average Recovery (%)Limit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)
Organophosphates (e.g., this compound) QuEChERS-GC-MS/MS>0.9985-1101-55-10
Organophosphates (e.g., this compound) QuEChERS-LC-MS/MS>0.9980-1150.5-22-5
Pyrethroids QuEChERS-GC-MS/MS>0.9990-1101-55-10
Carbamates QuEChERS-LC-MS/MS>0.9975-1200.5-32-10
Neonicotinoids QuEChERS-LC-MS/MS>0.9985-1150.5-22-5

Experimental Protocols

A detailed methodology for the extraction and analysis of pesticide residues in leafy greens using the QuEChERS protocol is provided below. This protocol is a generic representation based on widely accepted procedures.[1][2]

Sample Preparation and Extraction (QuEChERS AOAC Method)
  • Homogenization: Homogenize a representative sample of the leafy green vegetable (e.g., spinach, lettuce) to a uniform consistency.

  • Weighing: Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Fortification (for validation): For recovery and matrix effect studies, spike the sample with a known concentration of the pesticide standard solution, including this compound.

  • Extraction Solvent Addition: Add 15 mL of 1% acetic acid in acetonitrile (B52724) to the centrifuge tube.

  • Salting Out: Add the AOAC QuEChERS extraction salts (6 g of anhydrous magnesium sulfate (B86663) and 1.5 g of sodium acetate).

  • Shaking: Cap the tube tightly and shake vigorously for 1 minute to ensure thorough mixing and extraction of the pesticides into the acetonitrile layer.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes to separate the organic and aqueous layers.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Aliquoting: Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of primary secondary amine (PSA) sorbent, and 50 mg of C18 sorbent. For highly pigmented matrices like spinach, 7.5 mg of graphitized carbon black (GCB) may be included.[1]

  • Vortexing: Cap the d-SPE tube and vortex for 30 seconds to facilitate the removal of matrix components.

  • Centrifugation: Centrifuge the d-SPE tube at a high speed for 2 minutes.

  • Final Extract: The resulting supernatant is the final extract ready for LC-MS/MS or GC-MS/MS analysis.

Instrumental Analysis
  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, both containing a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Positive ESI is suitable for most organophosphates, including this compound.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring at least two transitions for each analyte for confirmation.

  • Instrumentation: A gas chromatograph coupled to a tandem mass spectrometer.

  • Column: A low-bleed capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Injection: Splitless injection is typically used for trace analysis.

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: A temperature gradient is optimized to separate the target analytes.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for sensitive and selective detection.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the multi-residue analysis method described.

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Dispersive SPE Cleanup cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization Homogenization of Leafy Greens Weighing Weighing (15g) Homogenization->Weighing Extraction Addition of Acetonitrile & Acetic Acid Weighing->Extraction Salting_out Addition of QuEChERS Salts Extraction->Salting_out Shaking Vigorous Shaking (1 min) Salting_out->Shaking Centrifugation1 Centrifugation (5 min) Shaking->Centrifugation1 Aliquoting Transfer Supernatant Centrifugation1->Aliquoting dSPE Addition of d-SPE Sorbents Aliquoting->dSPE Vortexing Vortexing (30 sec) dSPE->Vortexing Centrifugation2 Centrifugation (2 min) Vortexing->Centrifugation2 Final_Extract Final Extract Centrifugation2->Final_Extract LC_MSMS LC-MS/MS Analysis Final_Extract->LC_MSMS GC_MSMS GC-MS/MS Analysis Final_Extract->GC_MSMS Quantification Quantification & Confirmation LC_MSMS->Quantification GC_MSMS->Quantification

Caption: Multi-residue pesticide analysis workflow.

References

Safety Operating Guide

Navigating the Safe Disposal of Trichloronat: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Trichloronat, an organophosphorus pesticide, is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to mitigate risks to both personnel and the ecosystem. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, eye protection, and a lab coat.[1][2][3] Work in a well-ventilated area to avoid inhalation of any vapors.[4] In case of a spill, absorb the material with sand or other noncombustible absorbent material and place it into containers for later disposal.[5][6] Do not use water to clean up spills, as this can lead to contaminated runoff.[1][7]

This compound Disposal Procedures

The appropriate disposal method for this compound depends on the quantity of waste and local regulations. It is imperative to consult with environmental regulatory agencies for guidance on acceptable disposal practices before implementing any land disposal of waste residue.[8]

Recommended Disposal Methods:

For large quantities of this compound, the recommended method of disposal is incineration at high temperatures in a facility equipped with an effluent gas scrubbing system.[8] This ensures the complete destruction of the toxic compounds and prevents the release of harmful substances into the atmosphere.

General Disposal Guidelines:

  • Do Not Dispose Down the Drain: Never pour this compound or its rinse water down the drain, as this can contaminate water supplies.[1][10][11]

  • Original Containers: Whenever possible, keep this compound in its original, properly labeled container.[1][2]

  • Hazardous Waste Collection: Unwanted or expired this compound should be disposed of as household hazardous waste.[2][11] Contact your local solid waste management authority or environmental agency to find a designated collection program.[11][12]

  • Container Rinsing: After emptying a container, it should be triple-rinsed with an appropriate solvent.[3] The rinsate should be collected and disposed of as hazardous waste.[3][13]

Disposal MethodApplicable QuantityKey Considerations
High-Temperature Incineration Large QuantitiesMust be performed in a licensed facility with effluent gas scrubbing capabilities.[8]
Alkali Hydrolysis Small QuantitiesEffective for detoxification but requires specific reaction conditions that may need to be determined.[8][9]
Hazardous Waste Collection Unused/Expired ProductContact local authorities for designated collection sites and programs.[11][12]
Experimental Protocol: Alkali Hydrolysis Viability Test

For laboratories considering alkali hydrolysis for small-scale disposal, a viability test is recommended to determine effective detoxification parameters.

Objective: To determine the optimal conditions (alkali concentration, time, temperature) for the complete degradation of this compound.

Materials:

  • This compound sample

  • Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) solutions of varying concentrations

  • Appropriate solvent for this compound

  • Heating and stirring equipment (e.g., hot plate with magnetic stirrer)

  • Analytical instrumentation for monitoring this compound degradation (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC))

  • Quenching agent (e.g., a weak acid)

  • Personal Protective Equipment (PPE)

Methodology:

  • Prepare a standard solution of this compound in a suitable solvent.

  • In a series of reaction vessels, add a known amount of the this compound solution.

  • To each vessel, add a different concentration of the alkali solution.

  • Maintain the reactions at various controlled temperatures (e.g., room temperature, 40°C, 60°C).

  • Extract aliquots from each reaction mixture at different time intervals.

  • Quench the reaction in the aliquots immediately to stop the hydrolysis.

  • Analyze the aliquots using GC-MS or HPLC to determine the concentration of remaining this compound.

  • Plot the degradation of this compound over time for each set of conditions to determine the optimal parameters for complete detoxification.

This experimental protocol will allow researchers to establish a validated and safe procedure for the in-lab detoxification of small quantities of this compound before final disposal.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Trichloronat_Disposal_Workflow start Identify this compound Waste check_quantity Determine Quantity of Waste start->check_quantity large_quantity Large Quantity check_quantity->large_quantity > Threshold small_quantity Small Quantity check_quantity->small_quantity < Threshold incineration High-Temperature Incineration (with effluent gas scrubbing) large_quantity->incineration consult_sds Consult Safety Data Sheet (SDS) small_quantity->consult_sds hazardous_waste Dispose as Hazardous Waste (Contact Local Authority) small_quantity->hazardous_waste If hydrolysis not feasible end Proper Disposal Complete incineration->end alkali_hydrolysis Consider Alkali Hydrolysis consult_sds->alkali_hydrolysis viability_test Perform Viability Test to Determine Parameters alkali_hydrolysis->viability_test If parameters unknown hydrolysis_procedure Follow Validated Hydrolysis Protocol alkali_hydrolysis->hydrolysis_procedure If parameters known viability_test->hydrolysis_procedure hydrolysis_procedure->hazardous_waste hazardous_waste->end

Caption: Workflow for this compound waste disposal.

References

Safeguarding Your Research: Essential Protocols for Handling Trichloronat

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The following guide provides critical safety and logistical information for the handling and disposal of Trichloronat, a highly toxic organophosphate insecticide. Adherence to these protocols is essential to minimize risk and ensure regulatory compliance.

Personal Protective Equipment (PPE) for this compound

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. The required level of protection varies based on the nature of the work being conducted.

Operation Required Personal Protective Equipment Additional Recommendations
Routine Laboratory Handling (e.g., weighing, preparing solutions) - Chemical-resistant gloves (Nitrile, Butyl rubber)[1] - Safety goggles or face shield[2] - Lab coat or chemical-resistant apron[1] - Long pants and closed-toe shoes- Work in a well-ventilated area, preferably a chemical fume hood.[3] - Have an emergency eyewash station and safety shower readily accessible.[3]
Spill Cleanup - Air-purifying respirator with appropriate cartridges for organic vapors and pesticides[4][5] - Chemical-resistant gloves, boots, and full-body suit (e.g., Tyvek®)[5][6]- Isolate the spill area.[5] - Use absorbent materials like sand or vermiculite (B1170534) to contain the spill.[3][5]
Emergency Situations (e.g., large spills, fire) - Self-Contained Breathing Apparatus (SCBA)[5][6] - Fully-encapsulating, chemical-resistant suit[5][6]- Evacuate the area immediately.[3] - Only trained emergency personnel should respond.[4]

Experimental Protocols: Safe Handling and Disposal

Routine Handling Protocol:

  • Preparation: Before handling this compound, ensure all necessary PPE is donned correctly. Prepare your workspace within a certified chemical fume hood.

  • Weighing and Transfer: Use a dedicated, clean weighing vessel. Minimize the creation of dust or aerosols.

  • Solution Preparation: Slowly add this compound to the solvent, avoiding splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[3] Decontaminate all surfaces and equipment used.

Disposal Protocol:

This compound and any materials contaminated with it are considered hazardous waste.

  • Segregation: Do not mix this compound waste with other chemical waste streams.

  • Containerization: Collect all this compound waste (solid and liquid) in a clearly labeled, sealed, and chemical-resistant container.

  • Labeling: The waste container must be labeled as "Hazardous Waste - this compound" and include the date of accumulation.

  • Storage: Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong bases.[3]

  • Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[3] Never pour this compound waste down the drain.[7]

Emergency Procedures

In Case of Skin Contact:

  • Immediately remove contaminated clothing.[8]

  • Wash the affected area thoroughly with soap and water for at least 15 minutes.[4][8]

  • Seek immediate medical attention.[4]

In Case of Eye Contact:

  • Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][8]

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.[4]

In Case of Inhalation:

  • Move the individual to fresh air immediately.[4][8]

  • If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.

  • Seek immediate medical attention.[4]

In Case of Ingestion:

  • Do NOT induce vomiting.[9]

  • If the person is conscious and able to swallow, have them rinse their mouth with water.

  • Seek immediate medical attention.[4]

Logical Workflow for Handling a this compound Spill

The following diagram outlines the step-by-step procedure for responding to a this compound spill in a laboratory setting.

Trichloronat_Spill_Response cluster_0 Immediate Actions cluster_1 Assessment & Preparation cluster_2 Containment & Cleanup cluster_3 Decontamination & Disposal Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Isolate Isolate the Spill Alert->Isolate Assess Assess Spill Size & Risk Isolate->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE Contain Contain Spill with Absorbent Material Don_PPE->Contain Collect Collect Contaminated Material Contain->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose Remove_PPE Remove & Decontaminate PPE Dispose->Remove_PPE

Caption: Workflow for a laboratory this compound spill response.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trichloronat
Reactant of Route 2
Trichloronat

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.